molecular formula C6H6N4 B595999 1H-Pyrazolo[4,3-c]pyridin-6-amine CAS No. 1206976-02-4

1H-Pyrazolo[4,3-c]pyridin-6-amine

Cat. No.: B595999
CAS No.: 1206976-02-4
M. Wt: 134.142
InChI Key: MICAWGSNBAKABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-c]pyridin-6-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICAWGSNBAKABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733841
Record name 1H-Pyrazolo[4,3-c]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206976-02-4
Record name 1H-Pyrazolo[4,3-c]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-1H-pyrazolo[4,3-c]pyridine 96%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrazolo[4,3-c]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Characterizing Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyrazolopyridine scaffold has emerged as a privileged structure due to its remarkable versatility and presence in a multitude of biologically active agents.[1] This guide focuses on a specific, yet broadly representative member of this family: 1H-Pyrazolo[4,3-c]pyridin-6-amine. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for any meaningful application, be it in pharmaceutical development, agrochemicals, or material science. These properties govern a compound's behavior from the moment of synthesis to its ultimate biological or material function, influencing everything from solubility and stability to bioavailability and target engagement.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is structured to provide not just the "what" and "how" of physicochemical characterization, but the "why"—the underlying scientific principles and the causal relationships that inform our experimental choices. We will delve into the core physicochemical parameters, offering both theoretical grounding and detailed, field-proven experimental protocols.

Core Molecular Attributes of this compound

A foundational understanding of a molecule begins with its basic structural and electronic characteristics. These computed properties provide an initial roadmap for experimental design.

PropertyValueSource
Molecular Formula C₆H₆N₄PubChem[2]
Molecular Weight 134.14 g/mol PubChem[2], Synblock[3]
IUPAC Name This compoundPubChem[2]
CAS Number 1206976-02-4PubChem[2], chemBlink[4]
XLogP3 0.1PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Topological Polar Surface Area 67.6 ŲPubChem[2]

These data are computationally derived and provide a theoretical baseline for subsequent experimental verification.

Experimental Determination of Key Physicochemical Properties

The following sections detail the experimental protocols for determining the critical physicochemical properties of this compound. The causality behind the choice of methodology is emphasized to provide a deeper understanding of the experimental design.

Melting Point: A Sentinel of Purity and Stability

The melting point is a fundamental thermodynamic property that provides a rapid assessment of a compound's purity and thermal stability. For a crystalline solid, a sharp melting range is indicative of high purity.

This method is the standard for its simplicity and accuracy.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample into a dense column of 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Preliminary Measurement: Heat the block rapidly to obtain an approximate melting range. This saves time in the subsequent, more precise measurements.

  • Accurate Determination: Allow the apparatus to cool. Introduce a new capillary with the sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a liquid (the final melting point). The melting range is the difference between these two values. A narrow range (e.g., 0.5-1.5 °C) suggests high purity.

Aqueous Solubility: A Cornerstone of Bioavailability and Formulation

Aqueous solubility is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For drug candidates, poor aqueous solubility can be a major hurdle to achieving therapeutic efficacy.

This "gold standard" method measures the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological relevance).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a standard curve of the compound at known concentrations to accurately quantify the solubility.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a molecule like this compound with both acidic (pyrazole N-H) and basic (amino and pyridine nitrogens) centers, the pKa values are crucial for predicting its charge state, solubility, and interactions with biological targets at different physiological pH values.

This method is well-suited for compounds with a chromophore whose absorbance spectrum changes with ionization state.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation for Analysis: In a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each well, followed by the different pH buffers to achieve a consistent final concentration of the compound.

  • UV-Vis Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 220-500 nm) for each well using a plate-reading spectrophotometer.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at these wavelengths against pH.

    • Fit the resulting sigmoidal curve to the appropriate equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa value(s).

Workflow and Interdependencies of Physicochemical Characterization

The determination of these properties is not a series of isolated experiments but an interconnected workflow where the results of one experiment inform the next.

G cluster_0 Initial Characterization cluster_1 Solution-Based Properties Synthesis Synthesis & Purification Structure Structural Confirmation (NMR, MS) Synthesis->Structure Provides analyte MeltingPoint Melting Point Determination Structure->MeltingPoint Confirms identity pKa pKa Determination MeltingPoint->pKa Purity assessment informs subsequent experiments Solubility Aqueous Solubility pKa->Solubility Determines relevant pH for solubility studies LogP LogP/LogD Determination Solubility->LogP Influences partitioning behavior

References

An In-depth Technical Guide to the Spectral Data Analysis of 1H-Pyrazolo[4,3-c]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectral analysis and structural elucidation of 1H-Pyrazolo[4,3-c]pyridin-6-amine (C₆H₆N₄), a significant heterocyclic scaffold in medicinal chemistry and drug development.[1][2] This document is intended for researchers, analytical scientists, and professionals in drug development, offering a detailed examination of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. The guide emphasizes the integration of these techniques to ensure unambiguous structural confirmation and purity assessment, adhering to the principles of scientific integrity and expertise. Methodologies are presented with a focus on the causal reasoning behind experimental choices, providing a self-validating analytical workflow.

Introduction and Molecular Overview

This compound is a fused N-heterocyclic compound with a molecular weight of approximately 134.14 g/mol .[1][2] Its structure, comprising a pyrazole ring fused to a pyridine ring with an amine substituent, makes it a valuable building block in the synthesis of pharmacologically active agents.[3][4][5] Accurate and thorough characterization of this molecule is the bedrock of any research or development program. Spectral analysis provides the definitive proof of its chemical identity, structure, and purity. This guide will walk through the core analytical techniques, interpreting the spectral data to build a complete molecular portrait.

Molecular Structure:

Caption: Chemical structure of this compound.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry is the initial and most crucial step for confirming the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is preferred due to the basic nitrogen atoms which are readily protonated.

  • Analysis: Perform the analysis on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

Data Interpretation
  • Molecular Ion Peak ([M+H]⁺): The primary piece of data is the protonated molecular ion. For C₆H₆N₄, the calculated exact mass of the neutral molecule is 134.0592.[1] Therefore, the expected [M+H]⁺ peak will appear at m/z 135.0671. Observing this peak with a mass accuracy of <5 ppm provides strong evidence for the correct elemental formula.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. The fragmentation of pyrazolopyridine cores often involves the loss of small molecules like HCN.[6] For pyrazoles, common fragmentation involves the cleavage of the ring.[7] The stability of the fused aromatic system suggests that the molecular ion will be relatively stable.[8]

ParameterExpected Value
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol [1][2]
Exact Mass 134.0592 Da[1]
[M+H]⁺ (HRMS) 135.0671 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms and connectivity within the molecule. Experiments should be conducted in a solvent like DMSO-d₆, which is effective at solubilizing the compound and allows for the observation of exchangeable N-H protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each proton.

  • Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm) for the protons on the pyrazole and pyridine rings. The specific chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the amine group.

  • Amine (NH₂) and Pyrazole (NH) Protons: These protons are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. A key confirmatory step is a D₂O exchange experiment, where a drop of D₂O is added to the NMR tube. The signals corresponding to the NH₂ and NH protons will disappear from the spectrum.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

Proton Predicted δ (ppm) Multiplicity Key Insights
Pyrazole-H ~13.0 Broad singlet Very downfield due to deshielding and H-bonding. Disappears with D₂O.
Aromatic-H 7.5 - 8.5 Doublet/Singlet Specific shifts depend on position relative to N atoms and NH₂ group.
Aromatic-H 7.0 - 8.0 Doublet/Singlet Coupling constants (J) will reveal ortho/meta relationships.
Aromatic-H 6.5 - 7.5 Doublet/Singlet The amino group will shield the ortho/para protons.

| Amine-NH₂ | ~6.0 | Broad singlet | Integrates to 2H. Disappears with D₂O. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). Carbons directly attached to nitrogen atoms will be shifted downfield.[9][10] The chemical shifts provide a unique fingerprint of the carbon skeleton.[11]

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

Carbon Environment Predicted δ (ppm)
C attached to Amine ~150-160
C in Pyridine Ring ~130-150
C at Ring Junction ~120-140

| C in Pyrazole Ring | ~100-130 |

2D NMR for Unambiguous Assignment

To definitively assign each proton and carbon signal, 2D NMR experiments are essential.

G cluster_0 NMR Data Acquisition cluster_1 2D Correlation Spectroscopy 1D_H ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1D_H->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) 1D_H->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) 1D_H->HMBC 1D_C ¹³C NMR (Carbon Skeleton) 1D_C->HSQC 1D_C->HMBC Final_Structure Definitive Structure Assignment COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Workflow for definitive NMR structural assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons), revealing the proton connectivity within each ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is fundamental for assigning carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is critical for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the fused rings.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol
  • Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Data Interpretation

The spectrum of this compound will be characterized by the following key absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3450-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)A pair of sharp to medium bands confirms the -NH₂ group.[12][13]
3300-3100N-H StretchPyrazole Ring (>NH)A broad band, often overlapping with C-H stretches, indicating the pyrazole NH.[14]
3100-3000C-H Aromatic StretchAromatic RingsWeak to medium sharp bands confirming the aromatic C-H bonds.
1650-1580N-H Scissoring (Bend)Primary Amine (-NH₂)A strong band provides confirmatory evidence for the primary amine.[12]
1600-1450C=C and C=N Ring StretchingAromatic RingsMultiple sharp bands characteristic of the fused heterocyclic system.
1335-1250C-N StretchAromatic AmineA strong band indicating the bond between the pyridine ring and the amine nitrogen.[12]

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Experimental Protocol
  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.

Data Interpretation
  • Absorption Maxima (λ_max): Due to the extended conjugated system of the fused pyrazolopyridine rings, strong absorption bands are expected in the UV region.[15][16] Typically, π → π* transitions in such N-heterocycles occur between 250-350 nm.[17][18] The position and intensity of these bands can be influenced by solvent polarity. This data is useful for quantitative analysis (e.g., via Beer-Lambert law) and as a characteristic property of the compound.

Integrated Analytical Workflow and Conclusion

The true power of spectral analysis lies in the synergistic integration of these techniques. The process should follow a logical, self-validating sequence.

start Synthesized Compound ms HRMS Analysis start->ms Confirm Formula (C₆H₆N₄) nmr NMR Suite (¹H, ¹³C, 2D) ms->nmr Formula Validated ir FTIR Analysis nmr->ir Confirm Connectivity data_int Data Integration & Cross-Validation nmr->data_int uv UV-Vis Analysis ir->uv Confirm Functional Groups ir->data_int uv->data_int Confirm Conjugated System uv->data_int conclusion Structure Confirmed & Purity Assessed data_int->conclusion

Caption: Integrated workflow for structural elucidation.

References

A Technical Guide to the Spectroscopic Characterization of 1H-Pyrazolo[4,3-c]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 1H-Pyrazolo[4,3-c]pyridin-6-amine. As a key scaffold in medicinal chemistry and drug development, precise structural elucidation of this molecule is paramount.[1][2] This document synthesizes theoretical principles with practical, field-proven methodologies to serve as an authoritative resource for researchers and scientists. We will explore predicted ¹H and ¹³C NMR spectra, delve into the rationale behind solvent selection, and map the anticipated fragmentation pathways in electrospray ionization mass spectrometry (ESI-MS). Each section includes detailed, self-validating experimental protocols designed for robust and reproducible data acquisition.

Introduction: The this compound Scaffold

This compound (Molecular Formula: C₆H₆N₄, Molecular Weight: 134.14 g/mol ) is a nitrogen-rich heterocyclic compound featuring a fused pyrazole and pyridine ring system.[3][4] Such scaffolds are of significant interest in drug discovery due to their diverse biological activities, often acting as hinges or key interaction motifs with biological targets.[1][5] Accurate and unambiguous characterization is the bedrock of any research and development campaign. This guide provides the foundational spectroscopic data required for its identification, purity assessment, and further structural modification studies.

Below is the chemical structure of this compound with standardized numbering for spectroscopic assignment.

Caption: Figure 1. Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are required for full structural confirmation. Due to the absence of published experimental data for this specific molecule, the following sections provide a predicted spectral analysis based on established principles and data from analogous pyrazolopyridine structures.[6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and exchangeable amine/amide protons. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the nitrogen atoms and the amino substituent.

  • Aromatic Region (δ 6.0 - 8.5 ppm):

    • H3: The proton on the pyrazole ring is expected to be a singlet, appearing in the downfield region (δ ~8.0-8.2 ppm) due to the influence of the adjacent nitrogen atoms.

    • H4 & H5: The two protons on the pyridine ring will appear as an AX or AB spin system (two doublets), depending on the magnetic field strength. H4 is adjacent to the electron-deficient pyridine nitrogen fusion point (C3a/C7a), likely placing it further downfield (δ ~7.8-8.0 ppm) than H5. H5 (δ ~6.2-6.4 ppm) is ortho to the electron-donating amino group (-NH₂), which exerts a strong shielding effect, shifting its resonance significantly upfield. The coupling constant between them (³JHH) should be in the range of 5-6 Hz, typical for ortho coupling in a six-membered ring.

  • Exchangeable Protons (-NH and -NH₂):

    • N1-H: The pyrazole N-H proton will likely appear as a very broad singlet far downfield (δ >12 ppm), a characteristic feature for such protons involved in hydrogen bonding and tautomerism.

    • C6-NH₂: The amine protons are expected to be a broad singlet in the region of δ 5.5-6.5 ppm. The chemical shift and peak shape of these exchangeable protons are highly dependent on the solvent, concentration, and temperature.[8][9]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N1-H > 12.0 Broad Singlet -
H3 8.0 - 8.2 Singlet -
H4 7.8 - 8.0 Doublet 5 - 6
C6-NH₂ 5.5 - 6.5 Broad Singlet -

| H5 | 6.2 - 6.4 | Doublet | 5 - 6 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment. The chemical shifts are governed by hybridization and the electronic environment.

  • Quaternary Carbons (C3a, C6, C7a): These carbons, lacking directly attached protons, will appear as singlets. C6, being attached to the amino group and a nitrogen, will be significantly downfield (δ ~155-160 ppm). The bridgehead carbons, C3a and C7a, will be in the range of δ 130-145 ppm.

  • CH Carbons (C3, C4, C5): C3 of the pyrazole ring is expected around δ 130-135 ppm. For the pyridine ring carbons, C4 will likely be less shielded (δ ~125-130 ppm) than C5 (δ ~100-105 ppm) due to the powerful shielding effect of the ortho-amino group on C5.[6][10]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C6 155 - 160
C7a 140 - 145
C3 130 - 135
C3a 130 - 135
C4 125 - 130

| C5 | 100 - 105 |

The Critical Role of Solvent Selection

The choice of deuterated solvent is a critical experimental parameter that dictates the quality and interpretability of the NMR spectrum, especially for molecules with labile protons.[11]

  • DMSO-d₆: This is the recommended solvent. Its high polarity and hydrogen bond accepting nature slow down the proton exchange rate of N-H groups. Consequently, both the pyrazole N-H and the amine -NH₂ protons are typically observed as distinct, albeit often broad, signals.[12]

  • CDCl₃: In a less polar solvent like chloroform, proton exchange can be faster, leading to significant broadening of the N-H and NH₂ signals, sometimes to the point where they are indistinguishable from the baseline.

  • D₂O or CD₃OD: In protic solvents, the labile N-H and NH₂ protons will rapidly exchange with the deuterium atoms of the solvent. This results in the disappearance of their signals from the ¹H NMR spectrum, a technique often used to confirm their assignment.[11]

Standard Operating Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data. A self-validating system is one where instrument performance is checked and optimized for every sample.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in 0.7 mL DMSO-d₆ transfer 3. Transfer to NMR tube load 4. Load sample into spectrometer transfer->load lock 5. Lock on deuterium signal shim 6. Shim magnetic field acquire_H1 7. Acquire ¹H Spectrum acquire_C13 8. Acquire ¹³C Spectrum acquire_2D 9. (Optional) Acquire COSY/HSQC ft 10. Fourier Transform acquire_2D->ft phase 11. Phase Correction ft->phase baseline 12. Baseline Correction phase->baseline integrate 13. Integration & Peak Picking baseline->integrate assign 14. Spectral Assignment integrate->assign

Caption: Figure 2. Experimental workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound. Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[13] Vortex briefly to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. After inserting the sample, lock the spectrometer on the deuterium signal of DMSO-d₆.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity. A well-shimmed sample is critical for resolving fine coupling patterns and is validated by sharp, symmetrical solvent and TMS peaks.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds. A total of 16 to 64 scans is usually sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve a good signal-to-noise ratio.[13]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming molecular weight and offering structural clues. Electrospray ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing heterocycles.[14][15]

Predicted ESI-MS and MS/MS Fragmentation

In positive ion ESI-MS, the compound will readily accept a proton to form the protonated molecular ion, [M+H]⁺.

  • Molecular Ion: With a molecular weight of 134.14, the primary ion observed in a full scan MS experiment will be the [M+H]⁺ ion at an m/z of approximately 135.07.[3]

Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 135.07) provides structural information through collision-induced dissociation (CID). The fragmentation of N-heterocycles is complex but often involves the loss of small, stable neutral molecules.[16][17][18]

Predicted Fragmentation Pathway:

  • [M+H]⁺ (m/z 135.07): The parent ion.

  • Loss of NH₃ (Ammonia): A common fragmentation for primary amines can lead to the loss of ammonia (17.03 Da), resulting in a fragment at m/z 118.04.

  • Loss of HCN (Hydrogen Cyanide): Cleavage of the pyrazole or pyridine ring can result in the elimination of HCN (27.01 Da). Loss from the pyrazole ring is a characteristic fragmentation pathway for such systems, yielding a fragment at m/z 108.06.

  • Sequential Losses: Further fragmentation of the m/z 108.06 ion could involve another loss of HCN, leading to a smaller fragment at m/z 81.05.

G parent [M+H]⁺ m/z 135.07 frag1 m/z 118.04 parent->frag1 - NH₃ frag2 m/z 108.06 parent->frag2 - HCN frag3 m/z 81.05 frag2->frag3 - HCN

Caption: Figure 3. Predicted major fragmentation pathway for this compound.

Table 3: Predicted ESI-MS/MS Fragmentation Data

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
135.07 118.04 NH₃
135.07 108.06 HCN

| 108.06 | 81.05 | HCN |

Standard Operating Protocol for LC-MS/MS Analysis

This protocol outlines a standard method for analyzing the compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

G Figure 4. LC-MS/MS Experimental Workflow cluster_prep Sample Prep cluster_lc LC Separation cluster_ms MS/MS Detection prep Prepare 1 mg/mL stock in DMSO Dilute to 1 µg/mL in Mobile Phase lc Inject 5 µL onto C18 column Gradient elution (Water/ACN with 0.1% Formic Acid) prep->lc ms1 Full Scan (m/z 50-500) lc->ms1 ms2 Product Ion Scan (Precursor m/z 135.1) ms1->ms2

Caption: Figure 4. LC-MS/MS Experimental Workflow.

Detailed Steps:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Create a working solution by diluting the stock to 1 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation for positive mode ESI.[15]

  • Liquid Chromatography (LC):

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3500 V.[16]

    • Gas Temperature: 300 °C.[16]

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to confirm the presence of the [M+H]⁺ ion at m/z 135.1.

    • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 135.1 and perform collision-induced dissociation (CID) with nitrogen gas. Scan the resulting product ions to generate the fragmentation spectrum. The collision energy should be optimized (typically 15-30 eV) to produce a rich fragmentation pattern.

Conclusion

The structural elucidation of this compound is reliably achieved through the complementary techniques of NMR spectroscopy and mass spectrometry. The predicted ¹H and ¹³C NMR data provide a detailed map of the molecule's covalent framework, with solvent selection being a critical parameter for observing labile protons. ESI-MS/MS analysis confirms the molecular weight and offers valuable structural insights through characteristic fragmentation patterns, primarily involving the loss of small neutral molecules like ammonia and hydrogen cyanide. The robust protocols detailed in this guide provide a validated framework for researchers to obtain high-quality, reproducible spectroscopic data, which is essential for advancing research and development involving this important heterocyclic scaffold.

References

The Ascendancy of Pyrazolopyridines: A Journey Through Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold, a fascinating fusion of pyrazole and pyridine rings, has carved a significant niche in the landscape of medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides an in-depth exploration of the historical development of pyrazolopyridines, tracing their evolution from early synthetic curiosities to their current status as privileged structures in modern drug discovery. We will delve into the key milestones, the serendipitous discoveries, and the rational design strategies that have shaped their journey, offering field-proven insights and detailed experimental context for the discerning researcher.

A Century of Discovery: From Synthesis to Therapeutic Breakthroughs

The story of pyrazolopyridines begins over a century ago, with their initial synthesis marking the dawn of their exploration. The subsequent decades witnessed a gradual unraveling of their therapeutic potential, culminating in their prominent role in contemporary drug development.

Early Syntheses and Nascent Biological Investigations (Early 20th Century)

The first synthesis of a pyrazolopyridine derivative was reported in 1908, marking the entry of this heterocyclic system into the chemical literature.[1] These early explorations were primarily focused on fundamental synthetic chemistry, with little to no investigation into their biological properties. The inherent structural similarity to purines, the building blocks of nucleic acids, however, laid a dormant foundation for their future pharmacological significance.

The Anxiolytic Era: Modulating the Central Nervous System (1970s-1980s)

The mid-20th century saw a surge in research targeting the central nervous system. It was during this period that the therapeutic potential of pyrazolopyridines first came into sharp focus. Researchers at E.R. Squibb and Sons developed Cartazolate in the 1970s, a pyrazolopyridine that demonstrated anxiolytic effects in animal models and was subsequently tested in human clinical trials for anxiety.[2] Following this, Tracazolate (ICI-136,753) emerged as another notable anxiolytic pyrazolopyridine.[3] These compounds were found to act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain, albeit at a site distinct from that of the benzodiazepines.[4] This discovery was significant as it offered a new avenue for developing anxiolytics with potentially different side-effect profiles.[5]

GABAA_Modulation cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Ion_Channel_Open Chloride Ion Channel (Open) GABA_site->Ion_Channel_Open Enhances Opening PZP_site Pyrazolopyridine Site PZP_site->Ion_Channel_Open Enhances Opening GABA GABA GABA->GABA_site Binds PZP Pyrazolopyridine (e.g., Tracazolate) PZP->PZP_site Binds (Allosteric Modulation) Ion_Channel Chloride Ion Channel (Closed) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ion_Channel_Open->Hyperpolarization Leads to

The Serendipitous Rise of a Blockbuster: The Sildenafil Story (1990s)

While not a pyrazolopyridine in the strictest sense, the development of Sildenafil (Viagra), a pyrazolopyrimidine, is a pivotal chapter in the history of related heterocyclic compounds and a classic example of drug repositioning. Initially synthesized by Pfizer chemists in the late 1980s as a potential treatment for angina, clinical trials in the early 1990s revealed an unexpected side effect: improved erectile function in male participants. This serendipitous discovery led to a shift in the drug's development focus, and in 1998, sildenafil was approved by the FDA for the treatment of erectile dysfunction, becoming a global blockbuster. Sildenafil's mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, sildenafil allows for the accumulation of cGMP, leading to smooth muscle relaxation, increased blood flow, and penile erection.

PDE5_Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes GMP 5'-GMP PDE5->GMP to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

The Kinase Inhibitor Revolution: A New Frontier in Cancer Therapy (2000s-Present)

The dawn of the 21st century witnessed a paradigm shift in cancer treatment, with the advent of targeted therapies. Kinases, a class of enzymes that play a crucial role in cell signaling and proliferation, emerged as key therapeutic targets. The pyrazolopyridine scaffold, with its ability to mimic the purine core of ATP, proved to be an ideal template for designing potent and selective kinase inhibitors.

  • B-Raf Inhibitors: Mutations in the B-Raf kinase are prevalent in several cancers, including melanoma. The development of pyrazolopyridine-based B-Raf inhibitors marked a significant advancement in treating these malignancies. These inhibitors are designed to specifically target the mutated, constitutively active form of the B-Raf protein, thereby inhibiting the downstream MAPK/ERK signaling pathway and curbing cancer cell proliferation.[6]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrazolopyridine B-RAF Inhibitor Inhibitor->BRAF Inhibits

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazolopyridine derivatives have been successfully developed as inhibitors of various CDKs, particularly CDK2.[7] By blocking the activity of these kinases, these inhibitors can halt the cell cycle progression and induce apoptosis in cancer cells.[8]

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E-CDK2 S_phase_genes S-phase Gene Transcription CyclinE_CDK2->S_phase_genes Promotes E2F E2F Rb->E2F Inhibits E2F->S_phase_genes Activates Inhibitor Pyrazolopyridine CDK Inhibitor Inhibitor->CyclinE_CDK2 Inhibits

  • Other Kinase Targets: The versatility of the pyrazolopyridine scaffold has led to the development of inhibitors against a range of other kinases implicated in cancer and other diseases, including Tropomyosin receptor kinases (TRKs) and Hematopoietic Progenitor Kinase 1 (HPK1).[9]

The Medicinal Chemistry of Pyrazolopyridines: A Deeper Dive

The successful development of pyrazolopyridine-based drugs is a testament to the power of medicinal chemistry. This section provides a more detailed look at the synthesis, structure-activity relationships, and experimental protocols that underpin their discovery and optimization.

Synthesis of the Pyrazolopyridine Core

The construction of the pyrazolopyridine scaffold can be achieved through various synthetic strategies, typically involving the annulation of a pyridine ring onto a pre-existing pyrazole or vice versa. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Representative Synthetic Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a common method for the synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative from a 5-aminopyrazole and a 1,3-dicarbonyl compound.[1]

Step 1: Reaction of 5-amino-3-methyl-1-phenylpyrazole with ethyl acetoacetate

  • To a solution of 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]pyridinone derivative.

Representative Synthetic Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine Derivative

This protocol outlines a general procedure for the synthesis of a pyrazolo[1,5-a]pyridine via a [3+2] cycloaddition reaction.[10]

Step 1: Synthesis of N-aminopyridinium ylide

  • To a solution of pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add O-(mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the resulting pyridinium salt and wash with cold diethyl ether.

  • To a suspension of the pyridinium salt in dichloromethane, add a base (e.g., triethylamine, 1.2 eq) at 0 °C to generate the N-aminopyridinium ylide in situ.

Step 2: Cycloaddition with an alkyne

  • To the in situ generated N-aminopyridinium ylide, add a solution of an activated alkyne (e.g., dimethyl acetylenedicarboxylate, 1.0 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Structure-Activity Relationships (SAR)

The biological activity of pyrazolopyridines is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. SAR studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Compound Class Key Structural Features for Activity Target
Anxiolytics - Ester or amide group at the 5-position.[11] - Alkyl or substituted alkyl group at the 1-position.[11] - Amino group at the 4-position.[11]GABA-A Receptor
CDK Inhibitors - Aromatic or heteroaromatic substituents at the 3- and 6-positions.[7] - Hydrogen bond donors and acceptors to interact with the kinase hinge region.[12]Cyclin-Dependent Kinases
B-Raf Inhibitors - A hinge-binding pyrazolopyridine core.[6] - A sulfonamide moiety to interact with the DFG-out conformation of the kinase.B-Raf Kinase

The Future of Pyrazolopyridines in Medicinal Chemistry

The historical journey of pyrazolopyridines in medicinal chemistry is a compelling narrative of scientific curiosity, serendipity, and rational design. From their humble beginnings as synthetic novelties, they have evolved into a versatile and highly valuable scaffold for the development of drugs targeting a wide range of diseases. The ongoing exploration of their therapeutic potential, particularly in the areas of oncology and neurodegenerative disorders, promises to unveil new chapters in their remarkable story. As our understanding of disease biology deepens and our synthetic methodologies become more sophisticated, the pyrazolopyridine core is poised to remain a cornerstone of medicinal chemistry for years to come.

References

An In-depth Technical Guide to the Initial Biological Screening of Novel Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Abstract: Unlocking the Therapeutic Potential of the Pyrazolopyridine Scaffold

The pyrazolopyridine scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that has repeatedly yielded clinically significant therapeutic agents. Its inherent structural rigidity, coupled with the tunable nature of its substituent chemistry, allows for precise three-dimensional interactions with a wide array of biological targets, particularly protein kinases. However, the journey from a novel library of synthesized pyrazolopyridine analogues to a viable drug candidate is one of rigorous, empirical validation. This guide provides a comprehensive, technically-grounded framework for conducting the initial biological screening cascade. We will move beyond a simple recitation of protocols to explore the strategic rationale behind the experimental design, ensuring that each step generates decision-quality data. This document is structured to serve as a field guide for researchers embarking on the critical first phase of drug discovery with this promising class of compounds.

Part 1: The Screening Cascade - A Strategic Funnel for Hit Identification

The initial evaluation of a new compound library is not a single experiment but a multi-phased, hierarchical process designed to efficiently identify promising molecules while systematically eliminating unsuitable ones. This "screening cascade" or "funnel" approach maximizes resource efficiency by committing the most complex and costly assays only to the most promising candidates that have passed earlier, high-throughput filters.

Screening_Funnel cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Secondary & Orthogonal Assays Primary_Screen Large Compound Library (e.g., 10,000+ compounds) Single-Point Assay (e.g., 10 µM) Hit_Identification Initial 'Hit' Identification (Activity > 50% Threshold) Primary_Screen->Hit_Identification Data Analysis & Triage Hit_Confirmation Hit Confirmation (Fresh Compound Resupply) Hit_Identification->Hit_Confirmation ~5-10% of Library Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Selectivity Selectivity Profiling (Counter-Screens) Dose_Response->Selectivity ~1-2% of Library Cellular_Activity Cell-Based Assays (Target Engagement) Selectivity->Cellular_Activity Lead Generation Lead Generation Cellular_Activity->Lead Generation

Caption: The tiered screening cascade for pyrazolopyridine drug discovery.

This guide will provide detailed protocols and the underlying scientific rationale for the pivotal assays within Phases 1 and 2, which form the bedrock of the initial screening effort.

Part 2: Phase 1 - The Primary Screen: Casting a Wide and Intelligent Net

The primary screen is the first crucial filter. Its design depends entirely on the program's hypothesis: are we targeting a known protein (target-based) or a desired cellular outcome (phenotypic)?

Target-Based Screening: Interrogating a Specific Protein

When the pyrazolopyridine library has been designed to inhibit a specific enzyme, such as a protein kinase, a direct biochemical assay is the most logical starting point. These assays offer high precision and throughput.

Featured Protocol: A Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is an industry standard for its robustness and reduced interference from compound fluorescence.[1][2][3][4][5] It measures the phosphorylation of a substrate peptide by the target kinase.

Experimental Protocol:

  • Compound Plating: Using non-contact acoustic dispensing, transfer ~20 nL of each pyrazolopyridine compound (from a 10 mM DMSO stock) into the wells of a 384-well, low-volume assay plate. This results in a final assay concentration of 10 µM.

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing the purified target kinase and its specific biotinylated substrate peptide to each well.

  • Reaction Initiation: Add 5 µL of an ATP solution (at the Km concentration for the specific kinase) to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a detection solution containing a Europium cryptate-labeled anti-phospho-substrate antibody (donor fluorophore) and streptavidin-XL665 (acceptor fluorophore). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader. The instrument excites the Europium donor at 320 nm and measures emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor). The ratio of the 665/620 signals is proportional to the level of substrate phosphorylation.

Expertise & Causality:

  • Why HTRF®? The time-resolved nature of the fluorescence reading allows the measurement to occur after the decay of any short-lived background fluorescence from the compounds or plate, dramatically increasing the signal-to-noise ratio.[4][5] The ratiometric readout (acceptor/donor) corrects for variations in well volume or liquid handling, enhancing data quality.[2]

  • Why a Single 10 µM Concentration? This is a pragmatic choice for initial screening of large libraries. It is high enough to identify compounds with moderate-to-high potency while conserving precious, newly synthesized material.

Phenotypic Screening: Modulating Cellular Behavior

If the therapeutic goal is to induce a specific cellular outcome (e.g., kill cancer cells) without a preconceived molecular target, a phenotypic screen is the appropriate strategy.[6][7][8][9][10]

Featured Protocol: An Anti-Proliferative Assay Using CellTiter-Glo®

This assay quantifies cell viability by measuring intracellular ATP levels, a hallmark of metabolically active cells.[11][12][13][14][15]

Experimental Protocol:

  • Cell Seeding: Seed a cancer cell line (e.g., U-251 MG glioblastoma cells) into 384-well, solid white assay plates at a pre-determined density (e.g., 1000 cells/well) and allow them to adhere overnight.

  • Compound Addition: Add 50 nL of each pyrazolopyridine compound (10 mM stock) to the cell plates for a final concentration of 10 µM.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Equilibrate the plates to room temperature, then add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well.

  • Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence on a plate reader. The signal is directly proportional to the number of viable cells.

Trustworthiness through Self-Validation:

A critical component of any high-throughput screen is the inclusion of robust quality control metrics on every plate. The Z'-factor is a statistical parameter that provides a measure of the assay's quality and its suitability for screening.[16][17][18][19][20]

  • Calculation: Z' = 1 - [(3 * σ_pos + 3 * σ_neg) / |μ_pos - μ_neg|]

    • Where μ and σ are the mean and standard deviation of the positive (e.g., no compound, 100% viability) and negative (e.g., a known toxin, 0% viability) controls.

  • Interpretation: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for HTS.[16][17][19]

Part 3: Phase 2 - From 'Hits' to 'Leads': Confirmation and Characterization

Compounds that pass the activity threshold in the primary screen are designated as "hits." The subsequent phase is designed to confirm these hits, quantify their potency, and begin to assess their specificity.

Hit Confirmation and Dose-Response Analysis

The first crucial step is to eliminate false positives. Hits are re-tested, often using a freshly weighed and prepared sample, to ensure the observed activity is reproducible. Confirmed hits then advance to dose-response analysis.

Protocol: IC₅₀/EC₅₀ Determination

Instead of a single concentration, compounds are tested across a range of concentrations (typically an 8- or 10-point, 3-fold serial dilution) to generate a dose-response curve.

  • Plate Setup: Prepare a dilution series of the hit compound, for example, from 30 µM down to ~1 nM.

  • Assay Performance: Execute the primary assay (either target-based or phenotypic) using this concentration range.

  • Data Analysis: Plot the percentage of inhibition (or activity) against the log of the compound concentration. The data are then fitted to a four-parameter nonlinear regression model to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[21][22][23]

Data Presentation: Prioritizing Hits by Potency

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed IC₅₀ (nM)
PYP-00798.285
PYP-02185.5250
PYP-00492.11,100
PYP-01565.38,500

This quantitative data allows for clear rank-ordering of compounds and is foundational for building a Structure-Activity Relationship (SAR).

Initial Selectivity and Target Engagement

A potent compound is of little value if it interacts with dozens of other proteins. Secondary assays are employed to assess a compound's selectivity and to confirm it engages the intended target within a cellular environment.

Cellular_Target_Engagement Compound PYP-007 (Potent Kinase Inhibitor) Cell Cancer Cell Compound->Cell Kinase_X Target Kinase X Substrate Substrate Protein Kinase_X->Substrate Phosphorylation pSubstrate Phospho-Substrate (Active Signal) Substrate->pSubstrate Western_Blot Western Blot Analysis pSubstrate->Western_Blot Measures Decrease

Caption: Confirming cellular activity by measuring downstream signaling.

Featured Protocol: Western Blot for Target Engagement

For a kinase inhibitor, a key validation step is to demonstrate that it inhibits the phosphorylation of a known downstream substrate in whole cells.[24][25][26]

Experimental Protocol:

  • Cell Treatment: Plate cells and treat them with a dose-response of the pyrazolopyridine hit compound (e.g., 0.1, 1, and 10 µM) for 1-2 hours.

  • Lysis: Wash the cells with cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20 µg of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the target's substrate.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add a chemiluminescent substrate and image the resulting bands.

  • Analysis: Re-probe the blot with an antibody for the total (non-phosphorylated) substrate protein as a loading control. A dose-dependent decrease in the phospho-protein signal confirms target engagement.

Conclusion: From Data to Decision

The initial biological screening of a novel pyrazolopyridine library is a critical, data-driven process that builds the foundation for a successful drug discovery program. By employing a strategic cascade of high-throughput primary screens, confirmatory dose-response analyses, and targeted secondary assays, researchers can confidently identify compounds with the desired potency, selectivity, and cellular activity. This rigorous, multi-faceted approach ensures that only the most promising molecules, backed by a robust and validated dataset, are advanced toward lead optimization and eventual preclinical development.

References

An In-depth Technical Guide to the Mechanism of Action of 1H-Pyrazolo[4,3-c]pyridin-6-amine Derivatives as ERK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of resistance to targeted cancer therapies, particularly within the mitogen-activated protein kinase (MAPK) pathway, necessitates the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the mechanism of action of a promising class of compounds derived from the 1H-Pyrazolo[4,3-c]pyridin-6-amine scaffold. Specifically, it focuses on the 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea series of inhibitors that potently and selectively target the extracellular signal-regulated kinases 1 and 2 (ERK1/2). We will delve into the molecular rationale for targeting ERK, the specific binding interactions of these inhibitors, and detailed experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.

Introduction: The Rationale for Targeting ERK in Cancer

The RAS/RAF/MEK/ERK, or MAPK, signaling cascade is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[1][2][3] Its hyperactivation is a hallmark of over 30% of human cancers, often driven by mutations in upstream components like BRAF and RAS.[1][2][3]

While inhibitors targeting BRAF (e.g., vemurafenib) and MEK (e.g., trametinib) have demonstrated significant clinical efficacy, particularly in BRAF-mutant melanoma, their long-term benefit is often limited by the development of acquired resistance.[1][2] A common mechanism of this resistance is the reactivation of the ERK signaling pathway, which circumvents the upstream blockade.[1][2] This has logically shifted focus to the downstream node of the cascade, ERK, as a pivotal target to overcome this resistance.

The this compound core scaffold has given rise to a series of potent urea-containing derivatives that function as highly selective inhibitors of ERK1/2.[1] This guide will explore the mechanism through which these compounds exert their inhibitory effects.

The Molecular Target: Extracellular Signal-Regulated Kinase (ERK)

ERK1 (MAPK3) and ERK2 (MAPK1) are serine/threonine kinases that represent the final kinase tier of the canonical MAPK pathway. Upon activation via phosphorylation by MEK1/2, ERK kinases phosphorylate a plethora of cytoplasmic and nuclear substrates, leading to the regulation of gene expression and ultimately, cellular fate.

Signaling Pathway Overview

The diagram below illustrates the canonical MAPK signaling pathway and the strategic point of intervention for this compound-based ERK inhibitors.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MEK->ERK Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Response Cellular Response (Proliferation, Survival) Substrates->Response BRAFi BRAF Inhibitors BRAFi->RAF MEKi MEK Inhibitors MEKi->MEK ERKi This compound Derivatives ERKi->ERK

Caption: The MAPK signaling cascade and points of therapeutic intervention.

Mechanism of Action: Induced-Fit Binding and Kinase Inhibition

Derivatives of 1H-Pyrazolo[4,t-c]pyridin-6-amine, such as the well-characterized (R)-1-(3-(2-methylpyridin-4-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-(1-phenylethyl)urea (referred to as Compound 21 in initial studies), function as ATP-competitive inhibitors of ERK1/2.[1][4]

A key feature of their mechanism is the induction of a novel, previously unobserved binding pocket within the ERK kinase domain.[3] This "induced-fit" model is crucial for their high selectivity. Structural studies, including X-ray co-crystallography (PDB: 5KE0 for a related compound), reveal that the inhibitor binding prompts a conformational change, creating a unique pocket that is not present in other kinases, thereby conferring specificity.[2][5]

The binding is characterized by a network of hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding site. The pyrazolopyridine core typically engages the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

Quantitative Assessment of Inhibitory Activity

The potency and selectivity of the this compound derivatives have been quantified through various in vitro assays. The data below is representative of the lead compounds from this series.

CompoundTarget KinaseIC50 (nM)Assay Type
Compound 21 ERK1 < 1 Enzymatic
ERK2 < 1 Enzymatic
p38α> 10,000Enzymatic
JNK1> 10,000Enzymatic
CDK2> 10,000Enzymatic

Data synthesized from the primary literature.[5]

Experimental Protocols for Mechanistic Elucidation

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the mechanism of action of this compound-based ERK inhibitors.

In Vitro ERK Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against ERK1/2.

Kinase_Assay_Workflow start Start prepare Prepare Reagents: - ERK Enzyme - Substrate (e.g., MBP) - ATP - Test Compound Dilutions start->prepare plate Plate Reagents: - Add Test Compound - Add ERK Enzyme - Add Substrate/ATP Mix prepare->plate incubate Incubate at RT (e.g., 60 min) plate->incubate adp_glo Add ADP-Glo™ Reagent (Depletes remaining ATP) incubate->adp_glo incubate2 Incubate at RT (e.g., 40 min) adp_glo->incubate2 detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->detect incubate3 Incubate at RT (e.g., 30 min) detect->incubate3 read Read Luminescence incubate3->read analyze Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a luminescence-based in vitro kinase assay.

Methodology:

  • Reagent Preparation:

    • Dilute recombinant human ERK1 or ERK2 enzyme, myelin basic protein (MBP) substrate, and ATP in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Perform serial dilutions of the test compound in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the diluted ERK enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Cellular Target Engagement and Pathway Modulation (Western Blot)

This protocol assesses the ability of the inhibitor to modulate the ERK signaling pathway in cancer cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A375, a BRAF V600E mutant melanoma line) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

In Vivo Efficacy in a Xenograft Model

This protocol evaluates the anti-tumor activity of the inhibitor in a mouse model.

Methodology:

  • Animal Model:

    • Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation:

    • Harvest cancer cells (e.g., A375) during their exponential growth phase.

    • Inject approximately 5 x 10⁶ cells subcutaneously into the flank of each mouse.

  • Treatment:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer the test compound (formulated in an appropriate vehicle) and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) at a defined dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volumes and body weights throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic assessment by Western blot).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

Conclusion and Future Directions

The this compound scaffold has yielded a class of highly potent and selective ERK1/2 inhibitors. Their unique induced-fit binding mechanism provides a clear rationale for their selectivity and distinguishes them from other kinase inhibitors. The experimental workflows detailed in this guide provide a robust framework for the continued investigation and development of these and other ERK-targeting compounds. As resistance to upstream MAPK pathway inhibitors remains a significant clinical challenge, the direct inhibition of ERK represents a critical and promising therapeutic strategy in oncology. Future work will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in combination with other targeted agents to achieve more durable anti-cancer responses.

References

A Technical Guide to the Solubility and Stability of 1H-Pyrazolo[4,3-c]pyridin-6-amine in DMSO for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 1H-Pyrazolo[4,3-c]pyridin-6-amine in dimethyl sulfoxide (DMSO), a critical solvent in drug discovery. While specific experimental data for this compound is not extensively published, this document outlines authoritative, field-proven methodologies to generate reliable data. It is designed for researchers, chemists, and drug development professionals, offering detailed protocols, the scientific rationale behind experimental choices, and best practices for handling and storage. The guide covers thermodynamic and kinetic solubility assessment, long-term stability testing, and forced degradation studies, enabling research teams to ensure data integrity and make informed decisions in preclinical development.

Introduction: The Central Role of DMSO in Early-Phase Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, often called the "universal solvent" in laboratory settings for its ability to dissolve a wide range of polar and nonpolar compounds.[1] In drug discovery, particularly in high-throughput screening (HTS) and in vitro biological assays, DMSO is the standard vehicle for creating concentrated stock solutions of test articles.[2] The physical and chemical properties of the test compound in this solvent are foundational to the integrity of all subsequent experimental data.

Low solubility can lead to unreliable assay results, while instability can cause a loss of active compound, leading to a misinterpretation of potency and efficacy.[3] This guide focuses on This compound , providing the necessary protocols to thoroughly characterize its behavior in DMSO.

Compound Profile: this compound

A clear understanding of the subject molecule is the first step in any robust scientific evaluation.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 1206976-02-4[4][5]
Molecular Formula C₆H₆N₄[4][5]
Molecular Weight 134.14 g/mol [4][5]
Canonical SMILES C1=C2C(=CN=C1N)C=NN2[4]

Understanding these fundamental properties is essential for calculations in the protocols that follow, such as preparing molar solutions.

Solubility Assessment: Beyond a Simple "Soluble" or "Insoluble"

Solubility is not a binary property; it is a quantifiable physical characteristic that dictates the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[6] In drug discovery, we distinguish between two primary types of solubility measurements: kinetic and thermodynamic. The choice between them is dictated by the stage of research.[7]

Causality: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This measurement reflects the solubility of a compound that is already dissolved in DMSO and then introduced into an aqueous buffer, mimicking the conditions of many biological assays.[7] It measures the concentration at which a compound precipitates from a supersaturated solution.[8] This method is fast, requires minimal compound, and is ideal for the high-throughput needs of early discovery and lead identification.[3][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by measuring the concentration of a saturated solution that has been in equilibrium with an excess of the solid compound over an extended period (e.g., 24 hours).[6][10] This "gold standard" measurement is crucial for lead optimization and later-stage development, as it informs formulation and predicts in vivo behavior.[7]

`.dot graph TD { // Graph Style graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} ` Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocol: Thermodynamic Solubility of this compound in DMSO

This protocol uses the robust shake-flask method to determine equilibrium solubility.[11]

Objective: To determine the maximum equilibrium concentration of this compound in anhydrous DMSO at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (hygroscopicity of DMSO requires use of a fresh, sealed bottle)[2]

  • Calibrated analytical balance

  • Sterile 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator shaker set to 25°C

  • High-speed microcentrifuge

  • Calibrated micropipettes and sterile tips

  • Appropriate analytical system (e.g., HPLC-UV, LC-MS)[11][12]

  • Solvent for dilution (e.g., methanol or acetonitrile)

Procedure:

  • Compound Addition: Add an excess amount of solid this compound to a pre-weighed 2.0 mL microcentrifuge tube (e.g., add 2-5 mg). The goal is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 500 µL) to the tube.

  • Equilibration:

    • Secure the tube in a thermomixer.

    • Incubate the solution at 25°C with vigorous shaking for 24 hours to ensure equilibrium is reached.[11] Scientist's Note: A 24-hour incubation is standard for achieving thermodynamic equilibrium. For novel compounds, it can be beneficial to take samples at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.[8]

  • Phase Separation:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[11] Scientist's Note: This step is critical. Any suspended particulate matter will artificially inflate the measured concentration. The supernatant must be perfectly clear.

  • Sample Dilution & Analysis:

    • Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Perform a serial dilution of the supernatant in a suitable solvent (e.g., 1:100 or 1:1000 in methanol) to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-validated HPLC or LC-MS method with a standard curve.

  • Calculation: Back-calculate the original concentration in the DMSO supernatant to determine the thermodynamic solubility.

Data Presentation:

CompoundSolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
This compoundDMSO25Experimental ValueCalculated Value

Stability Evaluation: Ensuring Compound Integrity Over Time

Compound degradation in a DMSO stock solution is a significant source of experimental error.[2] It is crucial to understand how time, temperature, and handling affect the stability of this compound.

Causality: Key Factors Affecting Stability in DMSO

  • Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[2] Water can hydrolyze susceptible compounds or alter the solvent properties, leading to precipitation.

  • Temperature: Elevated temperatures accelerate chemical degradation. Conversely, repeated freeze-thaw cycles can introduce moisture and cause compounds to fall out of solution.[13][14]

  • Light: Photolabile compounds can degrade upon exposure to certain wavelengths of light. Storage in amber vials is a standard preventative measure.[15][16]

  • pH (from compound itself): Acidic or basic compounds can create micro-environments that may catalyze the decomposition of DMSO itself or the solute.[17][18]

`.dot graph G { // Graph Style graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, layout=neato]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ` Caption: Key environmental factors influencing compound stability in DMSO.

Experimental Protocol: Long-Term Stability Assessment

Objective: To quantify the degradation of this compound in a DMSO stock solution over time at various storage temperatures.

Materials:

  • Pre-prepared, filtered 10 mM stock solution of this compound in anhydrous DMSO.

  • Multiple amber glass vials with airtight seals.[15]

  • Storage locations: Room Temperature (25°C), Refrigerated (4°C), Frozen (-20°C), and Ultra-Low (-80°C).

  • HPLC-UV or LC-MS/MS system with a validated, stability-indicating method.

Procedure:

  • Stock Solution Preparation: Prepare a bulk 10 mM stock solution of the compound in anhydrous DMSO. Filter through a 0.22 µm syringe filter if any particulates are visible.[19]

  • Aliquoting: Aliquot the stock solution into multiple single-use amber vials to avoid contamination and repeated freeze-thaw cycles of the main stock.[13]

  • Time Zero (T=0) Analysis: Immediately analyze several aliquots to establish the initial concentration and purity. This T=0 value serves as the baseline for all future comparisons.

  • Storage: Place the aliquots at the different storage temperatures.

  • Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each temperature condition.

    • Allow frozen samples to thaw completely and come to room temperature.

    • Analyze the samples by HPLC/LC-MS. Quantify the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 measurement.

Data Presentation:

Storage Temp.Time Point% Parent Compound Remaining (vs. T=0)Observations (e.g., new peaks)
25°C1 WeekExperimental Value
25°C1 MonthExperimental Value
4°C1 MonthExperimental Value
4°C3 MonthsExperimental Value
-20°C3 MonthsExperimental Value
-20°C6 MonthsExperimental Value
-80°C6 MonthsExperimental Value
Experimental Protocol: Forced Degradation Study

Objective: To rapidly identify potential degradation pathways and degradation products under accelerated stress conditions. This is essential for developing a "stability-indicating" analytical method—one that can separate the parent compound from all potential degradants.[20][21]

Procedure:

  • Prepare Samples: For each condition below, mix an aliquot of the 10 mM DMSO stock solution with the stressor. Include a control sample (stock solution with no stressor). The goal is to achieve 5-20% degradation.[22]

    • Acid Hydrolysis: Mix with an equal volume of 1 M HCl. Incubate at 60°C.[19]

    • Base Hydrolysis: Mix with an equal volume of 1 M NaOH. Incubate at 60°C.[19]

    • Oxidation: Mix with an equal volume of 3% H₂O₂. Keep at room temperature.[22]

    • Thermal Stress: Incubate a neat DMSO stock solution at 60°C.

    • Photostability: Expose a neat DMSO stock solution in a clear vial to a photostability chamber (per ICH Q1B guidelines).

  • Time-Course Sampling: Sample from each stress condition at various time points (e.g., 2, 8, 24 hours).

  • Analysis: Neutralize acidic/basic samples before injection. Analyze all samples by LC-MS/MS or a similar method capable of separating and identifying new peaks.

  • Evaluation: Compare the chromatograms of stressed samples to the control. Identify the conditions under which this compound degrades and characterize the resulting degradant peaks.

Best Practices for Handling and Storage

Adherence to best practices is a self-validating system that minimizes the risk of compromised data.

  • Use Anhydrous DMSO: Always use a new, unopened bottle of anhydrous DMSO or one that has been properly stored to prevent water absorption.[2]

  • Store in Glass: Store DMSO and stock solutions in glass containers with airtight seals, as some plastics can leach and are not suitable for long-term storage.[15]

  • Aliquot Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can compromise compound stability and introduce moisture.[13]

  • Control Storage Conditions: Store stock solutions at -20°C or, for long-term archival, at -80°C.[2] Keep them protected from light.

  • Centrifuge Before Use: Before opening a new vial of solid compound, briefly centrifuge it to ensure all powder is collected at the bottom.[13]

Conclusion

A thorough understanding of the solubility and stability of this compound in DMSO is not a perfunctory exercise; it is a prerequisite for generating accurate and reproducible data in any drug discovery program. By employing the kinetic and thermodynamic solubility assays described herein, research teams can select appropriate concentrations for screening and formulation. Furthermore, by conducting long-term and forced degradation stability studies, scientists can establish proper storage conditions and develop robust analytical methods. The protocols and principles outlined in this guide provide a comprehensive framework for de-risking a critical experimental variable, thereby ensuring the integrity of the data that drives project decisions.

References

A Technical Guide to Characterizing and Mitigating Off-Target Effects of Pyrazolopyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Inevitable Challenge

The pyrazolopyridine nucleus is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable versatility and potent biological activity.[1][2] Its structural resemblance to the purine core of ATP makes it an exceptional hinge-binding motif, particularly for protein kinases, which has led to the successful development of numerous targeted therapies for cancer and inflammatory diseases.[3][4] Drugs such as the BTK inhibitor ibrutinib and the multi-kinase inhibitor selpercatinib underscore the therapeutic power of this chemical framework.[3][4][5]

However, the very feature that makes the pyrazolopyridine scaffold so effective—its ability to interact with the highly conserved ATP binding pocket of kinases—is also the source of its primary challenge: the potential for off-target effects.[3] Unintended interactions with proteins outside the desired target can lead to unexpected toxicities or diminished efficacy, representing a significant risk in drug development.[6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for understanding, identifying, and mitigating the off-target liabilities of pyrazolopyridine-based compounds. Moving beyond a simple listing of techniques, we will explore the causal logic behind experimental design, presenting a self-validating system for robust off-target characterization.

Chapter 1: The Molecular Basis of Pyrazolopyridine Off-Target Interactions

Understanding why off-target effects occur is the first step toward predicting and controlling them. For pyrazolopyridine scaffolds, the liabilities are rooted in their mechanism of action and the biology of their target class.

1.1. The ATP-Mimicry Double-Edged Sword The pyrazolo[3,4-d]pyrimidine scaffold, a common variant, is an isostere of the adenine ring of ATP.[3] This allows it to form crucial hydrogen bonds with the "hinge region" of a kinase's active site, a foundational interaction for potent inhibition. The challenge arises from the high degree of conservation in this hinge region across the human kinome, which comprises over 500 members.[3] While substitutions on the pyrazolopyridine core are used to achieve selectivity, promiscuous binding to multiple kinases remains a persistent risk. For instance, multi-kinase inhibitors like cabozantinib and vandetanib, while effective, exhibit side effects due to off-target activity against VEGFR and other kinases.[3]

1.2. The Covalent Conundrum: Conserved Residues A subset of pyrazolopyridine inhibitors, such as ibrutinib, achieve high potency through covalent modification of a specific amino acid residue in the target's active site, typically a cysteine. While this can enhance selectivity, this strategy is only as unique as the targeted residue. Ibrutinib, for example, covalently binds to Cys481 in Bruton's tyrosine kinase (BTK). However, this cysteine is conserved in other kinases, such as EGFR and ITK, leading to known off-target toxicities.[3] This illustrates that even highly specific binding strategies can have unintended consequences if the targeted feature is not unique. In contrast, zanubrutinib, a second-generation BTK inhibitor, was designed to be more selective with fewer off-target effects.[7]

Chapter 2: A Multi-Pronged Strategy for Off-Target Profile Prediction

Before committing to costly and time-consuming wet-lab experiments, in silico approaches provide a critical early warning system for potential off-target liabilities. The goal is not to find a single "correct" answer but to generate testable hypotheses to guide experimental design.

2.1. The Power of Predictive Computational Toxicology Modern computational tools leverage vast databases of known compound-protein interactions and structure-activity relationships (SAR) to predict potential off-targets for novel molecules.[6][8] These approaches can be broadly categorized:

  • Ligand-Based Methods: These methods, including machine learning models, analyze the physicochemical properties and topology of the query molecule and compare it to millions of compounds with known activities.[9] They excel at identifying potential interactions that might not be obvious from a structural perspective.

  • Structure-Based Methods: When a high-quality crystal structure of a potential off-target is available, molecular docking can be used to predict the binding mode and estimate the binding affinity of a pyrazolopyridine derivative.[10] This provides a structural rationale for a potential interaction.

An integrated Off-Target Safety Assessment (OTSA) can analyze a molecule against thousands of proteins, providing a promiscuity score and a ranked list of potential off-targets.[6] Such computational screens have demonstrated the ability to correctly identify the known targets for over 70% of drugs analyzed, while also predicting a significant number of previously unknown off-targets.[6][8]

2.2. Experimental Protocol: In Silico Off-Target Liability Prediction

This protocol outlines a generalized workflow for using a predictive computational platform.

  • Input Compound Structure: Provide the chemical structure of the pyrazolopyridine candidate, typically as a SMILES string or SDF file.

  • Select Prediction Models: Choose a comprehensive suite of models. A robust approach combines ligand-based methods (e.g., Machine Learning Models, Chemical Similarity) with structure-based methods where applicable.

  • Define Significance Threshold: Set a confidence score or pseudo-score threshold for reporting a potential interaction. A pseudo-score of ≥0.55 is often considered significant.[9]

  • Execute Analysis: The platform will process the molecule against its internal databases and models. This may take several minutes to hours depending on the complexity of the analysis.

  • Review and Triage Results: The output will be a list of potential protein off-targets, ranked by confidence score.

    • Cross-reference this list with the intended target's family (e.g., other kinases).

    • Prioritize potential off-targets known to be associated with clinical toxicities (e.g., hERG, CYP enzymes, nuclear receptors).

    • Use this list to inform the design of subsequent experimental assays.

2.3. Visualization: Computational Off-Target Prediction Workflow

G cluster_input Input cluster_analysis Computational Analysis Engine cluster_output Output & Triage compound_structure Pyrazolopyridine SMILES/SDF ligand_based Ligand-Based Models (Machine Learning, Similarity) compound_structure->ligand_based structure_based Structure-Based Models (Docking, Pharmacophore) compound_structure->structure_based results Ranked List of Potential Off-Targets ligand_based->results structure_based->results database Curated Interaction Database (>1M compounds) database->ligand_based database->structure_based triage Prioritization for Experimental Validation results->triage

Caption: Workflow for in silico prediction of off-target liabilities.

Chapter 3: Experimental Target Deconvolution and Selectivity Profiling

While computational predictions are invaluable for hypothesis generation, experimental validation is non-negotiable. A multi-tiered approach, starting broad and becoming progressively more focused, is the most efficient strategy.

3.1. Biochemical Assays: Kinase Panel Screening For pyrazolopyridine kinase inhibitors, a large-scale kinase panel screen is the foundational experiment for assessing selectivity. This involves testing the compound at one or more concentrations against a panel of hundreds of purified kinases.

  • Causality of Choice: This experiment is a direct and quantitative measure of enzymatic inhibition across the kinome. It provides a "selectivity score"—a clear metric of how specific the compound is for its intended target versus other kinases. This data is crucial for early-stage lead optimization and establishing a structure-activity relationship (SAR).

Table 1: Representative Kinase Selectivity Panel Data

Kinase Target% Inhibition @ 1 µMIC50 (nM)Intended/Off-Target
Target Kinase A 98% 15 Intended Target
Kinase B95%45High-Risk Off-Target
Kinase C88%250Med-Risk Off-Target
Kinase D55%1,200Low-Risk Off-Target
Kinase E12%>10,000Negligible
... (400+ others)<10%>10,000Negligible

3.2. Chemoproteomics: An Unbiased View of the Interactome Kinase panels are powerful but inherently biased; they only test for what's on the panel. To uncover truly unexpected off-targets, an unbiased approach is required. Chemoproteomics is the gold standard for this purpose.[11][12]

  • Causality of Choice: This technique identifies protein interactors directly from a complex biological sample (e.g., a cell or tissue lysate) without prior assumptions.[13][14] It provides a comprehensive, real-world snapshot of the compound's binding partners in a native environment, making it a powerful tool for target deconvolution and toxicity prediction.[11][13]

The most common method is affinity-based protein profiling (AfBPP).[14] A version of the pyrazolopyridine compound is synthesized with a chemical handle (e.g., biotin) that allows it to be immobilized on a solid support (like beads). When a cell lysate is passed over these beads, proteins that bind to the compound are "pulled down" and can be identified by mass spectrometry.

3.3. Experimental Protocol: Affinity-Enrichment Chemoproteomics

This protocol describes a competition-binding experiment, a self-validating system to distinguish specific binders from non-specific background.

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to a position on the pyrazolopyridine scaffold that is not critical for target binding.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Competition Binding: Aliquot the lysate into several tubes. To each tube, add the "free" (untagged) pyrazolopyridine compound at increasing concentrations (e.g., 0 µM to 100 µM). This is the competition step.

  • Affinity Enrichment: Add the biotinylated affinity probe (immobilized on streptavidin beads) to each tube. Incubate to allow binding. Proteins that are specifically bound by the free compound will not be able to bind to the probe on the beads.

  • Wash and Elute: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the remaining proteins that were captured by the probe.

  • Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze them using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified protein across the different competitor concentrations. A true target or off-target will show a dose-dependent decrease in abundance as the concentration of the free compound increases. Non-specific binders will not show this competitive behavior.

3.4. Visualization: Chemoproteomics Competition Binding Workflow

G cluster_prep Preparation cluster_exp Competition Experiment cluster_analysis Analysis cluster_result Result lysate Cell/Tissue Lysate (Native Proteins) c0 Lysate + 0 µM Competitor lysate->c0 c1 Lysate + 1 µM Competitor lysate->c1 c_dots ... lysate->c_dots c100 Lysate + 100 µM Competitor lysate->c100 probe Immobilized Pyrazolopyridine Probe ms LC-MS/MS Analysis probe->ms Pull-down & Elute c0->probe Add Probe c1->probe c_dots->probe c100->probe quant Protein Quantification ms->quant curve Dose-Response Curve (Identifies Specific Binders) quant->curve

Caption: Workflow for identifying specific protein binders via chemoproteomics.

Chapter 4: Cellular and Functional Validation

Identifying a binding interaction is only part of the story. The critical next step is to determine if this off-target binding has a functional consequence within a living cell.

4.1. Confirming Target Engagement in a Cellular Context The Cellular Thermal Shift Assay (CETSA) is an invaluable technique for verifying that a compound engages its target (or off-target) inside intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Causality of Choice: This assay bridges the gap between in vitro binding and the cellular environment. It confirms that the compound can penetrate the cell membrane and engage the protein of interest at physiologically relevant concentrations, providing more compelling evidence than a simple biochemical assay.

4.2. Mapping Downstream Signaling Consequences If an off-target is a kinase, its unintended inhibition will disrupt the signaling pathway it governs. Phosphoproteomics, a mass spectrometry-based technique, can map these changes on a global scale by quantifying thousands of phosphorylation events simultaneously. By comparing the phosphoproteome of cells treated with the pyrazolopyridine compound to untreated cells, researchers can build a functional map of its on- and off-target effects.

4.3. Visualization: On-Target vs. Off-Target Signaling

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound Pyrazolopyridine Inhibitor on_target Target Kinase (e.g., BTK) compound->on_target Inhibits off_target Off-Target Kinase (e.g., EGFR) compound->off_target Inhibits on_downstream Substrate A on_target->on_downstream P on_phenotype Desired Therapeutic Effect (e.g., Apoptosis in B-cells) on_downstream->on_phenotype off_downstream Substrate X off_target->off_downstream P off_phenotype Adverse Effect (e.g., Skin Rash) off_downstream->off_phenotype

Caption: Divergent signaling from on-target and off-target kinase inhibition.

Conclusion: An Integrated Strategy for De-Risking a Privileged Scaffold

The pyrazolopyridine scaffold will undoubtedly continue to be a valuable core in the development of targeted therapies. Its inherent potential for off-target effects, however, necessitates a proactive and integrated approach to characterization and mitigation. Success in this area does not come from applying a single "magic bullet" technique, but from the intelligent synthesis of predictive computational modeling, broad biochemical screening, unbiased proteome-wide analysis, and functional cellular validation. By understanding the molecular basis of these interactions and employing the robust, self-validating workflows described in this guide, drug development teams can effectively de-risk their pyrazolopyridine candidates, enhancing the probability of clinical success and ultimately delivering safer, more effective medicines to patients.

References

Methodological & Application

Application Note: A Framework for In Vitro Kinase Inhibitor Profiling using 1H-Pyrazolo[4,3-c]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Compounds based on this heterocyclic system have shown significant therapeutic potential, targeting a wide range of kinases involved in oncology, inflammation, and other disease areas.[2][3] This application note provides a comprehensive framework for the initial characterization of novel compounds built upon this scaffold, using 1H-Pyrazolo[4,3-c]pyridin-6-amine as a representative molecule. We present detailed, step-by-step protocols for two robust, high-throughput in vitro kinase assay platforms: a luminescent-based assay for quantifying ATP consumption and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for direct detection of substrate phosphorylation. These protocols are designed to guide researchers in determining the inhibitory potency (IC50) of test compounds and establishing a foundation for further mechanistic and selectivity studies.

Introduction: The Kinase Target Class and Assay Principles

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes. Consequently, aberrant kinase activity is a hallmark of many human diseases, making kinases a major target class for drug discovery.[4]

An in vitro kinase assay is the foundational experiment to determine if a compound can inhibit a specific kinase. The fundamental reaction is as follows:

Kinase_Reaction sub Substrate prod Phospho-Substrate sub->prod + PO4³⁻ atp ATP adp ADP atp->adp enzyme Kinase

Caption: The fundamental enzymatic reaction catalyzed by a protein kinase.

The goal of an inhibitor assay is to measure the rate of this reaction in the presence of varying concentrations of a test compound, such as this compound, to determine its inhibitory potency. Modern assays employ various detection technologies to quantify either the consumption of a reactant (ATP) or the generation of a product (ADP or Phospho-Substrate).

This guide details two common, non-radioactive methods:

  • Luminescent ATP Depletion Assay (e.g., Kinase-Glo®): This homogeneous "add-mix-read" assay quantifies the amount of ATP remaining after the kinase reaction.[5][6] A luciferase enzyme uses the remaining ATP to generate a light signal, which is inversely proportional to kinase activity.[7][8] This method is highly sensitive and ideal for primary screening.

  • Time-Resolved FRET Assay (e.g., HTRF® KinEASE™): This technology directly measures the accumulation of phosphorylated substrate.[9] The assay uses a biotinylated substrate and a phosphorylation-specific antibody. The proximity of donor (Europium cryptate) and acceptor (e.g., XL665) fluorophores upon binding to the phosphorylated product results in a FRET signal that is directly proportional to kinase activity.[10][11][12]

Materials and Reagents

This protocol is designed for a generic serine/threonine or tyrosine kinase. Reagents should be adjusted based on the specific kinase of interest.

Reagent / Material Description & Recommended Source
Test Compound This compound (CAS 1206976-02-4)[13][14]
Kinase Recombinant active kinase (e.g., ERK2, TBK1, ALK)
Kinase Substrate Specific peptide or protein substrate for the chosen kinase
ATP Adenosine 5'-triphosphate, high purity
Assay Buffer Buffer optimized for the specific kinase (typically includes Tris-HCl, MgCl2, DTT)
DMSO Dimethyl sulfoxide, anhydrous, for compound dilution
Detection Kit 1 Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Plus, Promega)[15]
Detection Kit 2 TR-FRET Kinase Assay Kit (e.g., HTRF® KinEASE™, Revvity)[9]
Microplates Solid white, low-volume 384-well plates for luminescence and FRET
Plate Reader Multimode reader with luminescence and TR-FRET capabilities

Protocol 1: IC50 Determination using a Luminescent ATP Depletion Assay

This protocol describes how to determine the concentration of this compound required to inhibit 50% of the kinase activity (IC50).

Causality and Experimental Design

The core principle is that an active kinase consumes ATP. An inhibitor reduces this consumption, leaving more ATP in the well. The Kinase-Glo® reagent produces light in the presence of ATP; therefore, a higher light signal corresponds to stronger inhibition.[5] The experiment is designed as a dose-response curve, testing a range of inhibitor concentrations against a fixed concentration of kinase and ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

Luminescence_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound 1. Prepare serial dilution of this compound in DMSO, then assay buffer dispense_compound 4. Dispense compound dilutions to 384-well plate prep_compound->dispense_compound prep_enzyme 2. Prepare Kinase/Substrate master mix in assay buffer add_enzyme 5. Add Kinase/Substrate mix to plate and incubate prep_enzyme->add_enzyme prep_atp 3. Prepare ATP solution in assay buffer start_reaction 6. Add ATP to initiate reaction. Incubate. prep_atp->start_reaction dispense_compound->add_enzyme add_enzyme->start_reaction add_reagent 7. Add Kinase-Glo® Reagent to stop reaction & initiate luminescence start_reaction->add_reagent incubate_detect 8. Incubate in dark add_reagent->incubate_detect read_plate 9. Read luminescence on plate reader incubate_detect->read_plate

Caption: Workflow for the luminescent-based in vitro kinase IC50 assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create concentrated stocks.

    • Create intermediate dilutions of each concentration by diluting into kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Reaction Setup (384-well plate):

    • Controls: Designate wells for:

      • 100% Activity Control: Kinase + Substrate + ATP + Vehicle (DMSO buffer).

      • 0% Activity Control (Background): Substrate + ATP + Vehicle (No Kinase).

    • Add 2.5 µL of the intermediate compound dilutions or control vehicle to the appropriate wells.

    • Prepare a 2X Kinase/Substrate master mix in assay buffer. Add 2.5 µL to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final volume is now 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well. This stops the enzymatic reaction and begins the luminescent signal generation.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Read the luminescence on a compatible plate reader.

Typical Reaction Concentrations
ComponentFinal ConcentrationExample Volume (10 µL Rxn)
Test Compound0.1 nM - 10 µM2.5 µL (of 4X stock)
Kinase1 - 10 nM2.5 µL (in 2X mix)
Substrate0.1 - 1 µM2.5 µL (in 2X mix)
ATP10 µM (or Km)5.0 µL (of 2X stock)
MgCl210 mMIn Buffer
DTT1 mMIn Buffer
DMSO≤1%From compound stock

Protocol 2: IC50 Determination using a TR-FRET Assay

This protocol provides an orthogonal method to confirm inhibitory activity by directly measuring product formation.

Causality and Experimental Design

The HTRF® assay principle relies on the proximity of two fluorescent labels.[9] A biotinylated substrate is phosphorylated by the kinase. A europium (Eu³⁺) cryptate-labeled anti-phospho-antibody (donor) and a streptavidin-coupled acceptor (e.g., XL665) are added. When the substrate is phosphorylated, both detection reagents bind, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[10] An inhibitor prevents this phosphorylation, leading to a decrease in the FRET signal.

HTRF_Principle cluster_no_inhibition High Kinase Activity (No Inhibitor) cluster_inhibition Low Kinase Activity (Inhibitor Present) Substrate Biotin-Substrate Kinase Kinase + ATP PhosphoSubstrate Biotin-Substrate-PO4 Kinase->PhosphoSubstrate Phosphorylation SA_XL665 SA-XL665 PhosphoSubstrate->SA_XL665 binds Biotin Ab_Eu Ab-Eu³⁺ PhosphoSubstrate->Ab_Eu binds PO4 FRET High TR-FRET Signal SA_XL665->FRET Proximity Ab_Eu->FRET Proximity Substrate2 Biotin-Substrate Kinase2 Kinase + ATP NoFRET Low TR-FRET Signal Kinase2->NoFRET No Phosphorylation Inhibitor Inhibitor Inhibitor->Kinase2 Inhibition

References

Application Notes & Protocols: Development of 1H-Pyrazolo[4,3-c]pyridin-6-amine as a Selective ERK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the terminal kinase ERK, is a central regulator of cell proliferation and survival, and its hyperactivation is a hallmark of many human cancers.[1][2] Direct inhibition of ERK1/2 presents a compelling therapeutic strategy, especially for overcoming resistance to upstream BRAF and MEK inhibitors.[3][4] This document provides a comprehensive guide for researchers on the preclinical development of the 1H-Pyrazolo[4,3-c]pyridin-6-amine chemical series as potent and selective ERK1/2 inhibitors. We detail the scientific rationale, step-by-step protocols for key validation assays, and a logical framework for advancing a lead candidate from biochemical characterization to in vivo efficacy studies.

Introduction: The Rationale for Targeting ERK

The Ras-Raf-MEK-ERK signaling cascade is a critical intracellular pathway that transduces signals from cell surface receptors to the nucleus, governing fundamental cellular processes.[2][5] In over 30% of human cancers, this pathway is constitutively activated by mutations in upstream components like BRAF and RAS.[6] While BRAF and MEK inhibitors have achieved significant clinical success, their efficacy is often limited by acquired resistance, which frequently involves reactivation of the pathway downstream, converging on ERK.[4][6][7]

This reality makes ERK1/2, the final kinases in the cascade, highly attractive therapeutic targets. Inhibiting the pathway at this terminal node can block signaling regardless of the upstream activation mechanism, offering a potential solution to both intrinsic and acquired resistance.[3][8]

The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" heterocyclic core in kinase drug discovery, capable of forming key interactions within the ATP-binding pocket.[9][10] Building on this, de novo design efforts have identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as a novel class of highly potent and selective ERK inhibitors, demonstrating significant anti-tumor activity in preclinical models.[4][6][11] This guide outlines the essential methodologies to characterize and validate such compounds.

The ERK Signaling Cascade: A Therapeutic Overview

The following diagram illustrates the linear nature of the MAPK pathway and highlights the strategic position of ERK inhibition.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK p90RSK ERK->RSK Transcription Transcription Factors (e.g., ELK-1, c-Fos) ERK->Transcription Raf_Inhibitor BRAF Inhibitors (e.g., Vemurafenib) Raf_Inhibitor->Raf MEK_Inhibitor MEK Inhibitors (e.g., Trametinib) MEK_Inhibitor->MEK ERK_Inhibitor ERK Inhibitors (this compound) ERK_Inhibitor->ERK Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: The MAPK/ERK signaling cascade and points of therapeutic intervention.

Preclinical Development Workflow

A structured, phase-gated approach is essential for efficiently evaluating a novel ERK inhibitor. The workflow progresses from initial potency and selectivity assessment to cellular activity and, finally, to in vivo proof-of-concept. Each phase generates critical data to inform the decision to advance the compound.

Development_Workflow ERK Inhibitor Development Funnel cluster_phase1 Phase 1: In Vitro Biochemical Characterization cluster_phase2 Phase 2: Cellular Target Engagement & Functional Assays cluster_phase3 Phase 3: In Vivo Proof-of-Concept P1_A Protocol 3.1: Biochemical ERK1/2 Kinase Assay (IC50) P1_B Kinome Selectivity Screening P1_A->P1_B P1_C Mechanism of Action (e.g., ATP Competition) P1_B->P1_C Decision1 Potent & Selective? P1_C->Decision1 P2_A Protocol 3.2: Western Blot for p-RSK Inhibition (IC50) P2_B Protocol 3.3: Cell Proliferation Assay (GI50 in BRAF/RAS mutant lines) P2_A->P2_B Decision2 Cellularly Active? P2_B->Decision2 P3_A Pharmacokinetics (PK) (Oral Bioavailability) P3_B Protocol 3.4: Tumor Xenograft Efficacy Study (TGI) P3_A->P3_B P3_C In Vivo Pharmacodynamics (Tumor p-RSK modulation) P3_B->P3_C Decision3 Favorable PK & Efficacy? P3_C->Decision3 Decision1->P2_A Yes Decision2->P3_A Yes Lead_Candidate Lead Candidate for IND-Enabling Studies Decision3->Lead_Candidate Yes

Caption: A phase-gated workflow for preclinical ERK inhibitor development.

Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the essential assays in the development workflow.

Protocol 3.1: In Vitro ERK1/2 Biochemical Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified ERK1 and ERK2 enzymes. This assay directly measures the compound's potency at the molecular target.

Causality: A low nanomolar IC50 value is the first critical gate, confirming that the compound potently binds to and inhibits the kinase's catalytic activity.[12] We use an ATP concentration near the known Michaelis-Menten constant (Km) to ensure that the assay accurately reflects competitive inhibition without being skewed by excessive ATP levels.

Methodology (Example using HTRF® Kinase Assay):

  • Reagent Preparation:

    • Prepare a 10 mM stock of the this compound test compound in 100% DMSO.

    • Create a serial dilution series of the compound (e.g., 11 points, 1:3 dilution) in a 384-well plate using an intermediate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of recombinant human ERK2 enzyme, biotinylated substrate peptide (e.g., Biotin-ELK1), and ATP in kinase buffer. The final ATP concentration should be at its Km for ERK2 (~50 µM).

    • Prepare the HTRF detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Kinase Reaction:

    • Add 2 µL of the compound dilutions to the assay plate.

    • Add 4 µL of the ERK2 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the ATP/substrate peptide mix.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of the Europium-labeled antibody solution.

    • Add 5 µL of the Streptavidin-XL665 solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: Cellular Target Engagement by Western Blot

Objective: To confirm that the compound inhibits ERK signaling within a cellular context by measuring the phosphorylation of a downstream substrate, p90RSK (RSK).

Causality: Measuring the phosphorylation of a direct ERK substrate like RSK is a more robust indicator of target engagement than measuring p-ERK itself.[13] Since the compound inhibits ERK activity, a decrease in p-RSK levels directly demonstrates that the inhibitor is cell-permeable and effectively blocking the kinase's function inside the cell.

Methodology:

  • Cell Culture and Treatment:

    • Seed a BRAF V600E mutant cell line (e.g., A375 melanoma) or a KRAS mutant cell line (e.g., HCT116 colorectal) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

    • Treat the cells with a dose-response of the test compound (e.g., 0-10 µM) for 2 hours.

  • Lysate Preparation:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells directly in the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Phospho-RSK (e.g., Ser380)

      • Total RSK

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Loading control (e.g., GAPDH or β-Actin)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize the phospho-protein signal to the total protein signal. A clear dose-dependent decrease in the p-RSK/Total RSK ratio indicates on-target activity.

Protocol 3.3: Cell Proliferation Assay

Objective: To determine the compound's effect on the proliferation and viability of cancer cells that are dependent on the ERK pathway.

Causality: This functional assay links target inhibition to a desired biological outcome—the arrest of tumor cell growth. A potent GI50 (concentration for 50% growth inhibition) in a MAPK-driven cancer cell line provides strong evidence of the compound's therapeutic potential.

Methodology (Example using CellTiter-Glo®):

  • Cell Seeding:

    • Seed A375 or HCT116 cells in a white, clear-bottom 96-well plate at a low density (e.g., 1,000-2,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound.

    • Add the compound to the cells and incubate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Assay and Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to DMSO-treated controls (100% viability) and wells with no cells (0% viability).

    • Plot the percent viability versus the log of the compound concentration and fit to a dose-response curve to calculate the GI50 or IC50 value.

Protocol 3.4: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the lead compound in a living animal model.

Causality: This is the ultimate preclinical test of a compound's potential. Success in a xenograft model demonstrates that the compound has sufficient metabolic stability, oral bioavailability, and target engagement in vivo to produce a therapeutic effect (tumor growth inhibition or regression) at a well-tolerated dose.[6][13]

Methodology (High-Level Overview):

  • Model Establishment:

    • Implant human cancer cells (e.g., A375 melanoma) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Study Execution:

    • Randomize mice into vehicle control and treatment groups (n=8-10 mice per group).

    • Administer the test compound, typically by oral gavage, at one or more dose levels (e.g., 25, 50 mg/kg) on a defined schedule (e.g., once or twice daily) for 14-21 days.

    • Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of general toxicity.

  • Pharmacodynamic (PD) Sub-study:

    • Include satellite groups of mice to be euthanized at specific time points after the first and last doses (e.g., 2, 8, 24 hours).

    • Excise tumors and immediately snap-freeze them for subsequent Western blot analysis of p-RSK levels to correlate target engagement with dose and efficacy.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Plot mean tumor volume over time for each group.

    • Correlate the degree of TGI with the extent and duration of p-RSK inhibition observed in the PD study.

Data Summary and Decision Making

The data generated from these protocols should be systematically evaluated to guide the project. The table below presents a target product profile for a viable lead candidate.

ParameterAssayTarget ValueRationale
Potency Biochemical ERK2 IC50< 10 nMConfirms high-affinity binding to the target kinase.[14][15]
Cellular Activity A375 p-RSK IC50< 100 nMDemonstrates cell permeability and on-target activity.
Function A375 Proliferation GI50< 200 nMLinks target engagement to anti-cancer phenotype.
Selectivity Kinome Screen>100-fold vs. other kinasesMinimizes potential off-target toxicity.
Efficacy A375 Xenograft TGI> 60% at tolerated doseShows proof-of-concept for in vivo anti-tumor activity.[13]

The decision to advance a compound should be based on a holistic assessment of these parameters, as illustrated in the logic diagram below.

Decision_Tree Start Compound Synthesized Biochem Biochemical IC50 < 10 nM? Start->Biochem Cellular Cellular IC50 < 100 nM? Biochem->Cellular Yes Stop Stop or Redesign Biochem->Stop No InVivo In Vivo TGI > 60% with clear PD modulation? Cellular->InVivo Yes Cellular->Stop No Advance Advance to IND-Enabling Studies InVivo->Advance Yes InVivo->Stop No

Caption: A simplified decision-making tree for ERK inhibitor progression.

References

Application Notes & Protocols: Synthesis and Functionalization of 1H-Pyrazolo[4,3-c]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a class of heterocyclic compounds known as pyrazolopyridines, which are of immense interest to the fields of medicinal chemistry and drug development.[1] These scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrazolo[4,3-c]pyridine core, in particular, has been identified in compounds exhibiting potent biological activities, including anti-inflammatory, antitumor, and antiviral effects.[2] The 6-amino substituent serves as a crucial synthetic handle, providing a versatile point for diversification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

This guide provides a comprehensive overview of robust methodologies for the synthesis of the 1H-pyrazolo[4,3-c]pyridine core and its subsequent multi-vector functionalization. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure both reproducibility and rational adaptation for novel derivatives.

Strategic Overview: From Core Synthesis to Multi-Vector Functionalization

Our strategic approach is bifurcated into two primary stages: first, the reliable construction of a key intermediate, 6-chloro-1H-pyrazolo[4,3-c]pyridine, followed by its conversion to the target 6-amino scaffold. Second, we explore the selective functionalization of this core at multiple positions, enabling a comprehensive exploration of the surrounding chemical space.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Vectorial Functionalization A Pyridine Precursor (e.g., 4,6-Dichloronicotinaldehyde) B Pyrazole Annulation A->B + Hydrazine C 6-Chloro-1H-pyrazolo[4,3-c]pyridine B->C Cyclization D Amination (SNA_r_) C->D NH₃ source E TARGET CORE 1H-Pyrazolo[4,3-c]pyridin-6-amine D->E F N1/N2 Alkylation/ Arylation E->F Vector 1 G C6-Amine Derivatization (Acylation, Coupling) E->G Vector 2 H C7 Halogenation/ Metalation E->H Vector 3 J C3 C-H Activation/ Borylation E->J Vector 4 I C7 Cross-Coupling (Suzuki, Negishi) H->I K C3 Cross-Coupling J->K

Caption: Overall workflow from precursor to functionalized derivatives.

PART 1: Synthesis of the this compound Core

The construction of the pyrazolo[4,3-c]pyridine scaffold is most effectively achieved by forming the pyrazole ring onto a pre-functionalized pyridine core. This approach offers superior control over regiochemistry compared to building the pyridine ring onto a pyrazole. A key intermediate for accessing the 6-amino target is 6-chloro-1H-pyrazolo[4,3-c]pyridine .[3]

Rationale for Synthetic Route

The chosen pathway begins with 4,6-dichloronicotinaldehyde. The aldehyde group provides a reactive site for condensation with hydrazine to initiate pyrazole ring formation, while the chlorine atoms at positions 4 and 6 offer distinct reactivity. The C4-chloro group is part of a vinylogous acid chloride system, making it susceptible to displacement during the cyclization, while the C6-chloro group is a classic handle for subsequent nucleophilic aromatic substitution (SNAr) to install the desired 6-amino group.

Caption: Synthetic pathway to the target this compound core.

Protocol 1: Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridine

This protocol describes the cyclocondensation reaction to form the pyrazolopyridine ring system.

Materials:

  • 4,6-Dichloronicotinaldehyde

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 4,6-dichloronicotinaldehyde (1.0 eq) in anhydrous ethanol (0.2 M), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour. A precipitate, the hydrazone intermediate, may form.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.

Expert Insight: The initial reaction at room temperature allows for the controlled formation of the hydrazone. The subsequent heating drives the intramolecular nucleophilic attack of the hydrazone nitrogen onto the C4 position, displacing the chloride and forming the pyrazole ring. Ethanol is a suitable solvent as it solubilizes the reactants and allows for a convenient reflux temperature.

Protocol 2: Synthesis of this compound

This protocol details the conversion of the 6-chloro intermediate to the final 6-amino core via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 6-Chloro-1H-pyrazolo[4,3-c]pyridine

  • Ammonia solution (7 N in Methanol or ~2 M in Dioxane)

  • Heavy-walled pressure vessel (sealed tube)

  • Stir bar and heating oil bath

Procedure:

  • Place 6-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq) and a stir bar into a heavy-walled pressure vessel.

  • Add a solution of ammonia in dioxane or methanol (10-20 eq of NH₃).

  • Seal the vessel tightly. Caution: Ensure the vessel is designed for high pressure and temperature. Use a blast shield.

  • Heat the mixture to 120-140 °C in an oil bath with stirring for 24-48 hours.

  • After cooling to room temperature, carefully vent the vessel in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude solid can be purified by flash column chromatography (e.g., DCM/MeOH gradient) to yield the pure this compound.

Expert Insight: The SNAr reaction at the C6 position is facilitated by the electron-withdrawing nature of the fused pyrazole ring and the pyridine nitrogen. High temperature and pressure are required to overcome the activation energy for this substitution. A large excess of ammonia is used to drive the reaction to completion.

PART 2: Vectorial Functionalization of the Scaffold

The this compound core offers multiple "vectors" for chemical elaboration, allowing for systematic modification to build structure-activity relationships.[2] Key functionalization sites include the pyrazole nitrogens (N1/N2), the exocyclic amine (C6), and the ring carbons (C3, C7).

G Core Pyrazolo- [4,3-c]pyridine Core N_Func Vector 1: N1/N2-Alkylation N1/N2-Arylation Core->N_Func N-H Reactivity C6_Func Vector 2: C6-Amine Acylation/ Sulfonylation Core->C6_Func Amine Nucleophilicity C7_Func Vector 3: C7-Metalation C7-Coupling Core->C7_Func Directed Metalation C3_Func Vector 4: C3-Borylation C3-Coupling Core->C3_Func C-H Activation

References

designing cell-based assays for 1H-Pyrazolo[4,3-c]pyridin-6-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Cellular Characterization of 1H-Pyrazolo[4,3-c]pyridin-6-amine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrazolopyridine Scaffold

The 1H-Pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Derivatives built upon this core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, antitumor effects.[1] A significant portion of this therapeutic promise stems from their role as inhibitors of critical cellular enzymes, particularly protein kinases.[2] Protein kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[3][4] The success of approved kinase inhibitors has validated this approach, driving the search for novel chemical entities like the this compound derivatives.

However, the journey from a promising chemical structure to a validated drug candidate is rigorous. While biochemical assays using purified enzymes are essential for initial screening, they do not capture the complexity of the cellular environment.[5] Cell-based assays are indispensable for bridging this gap, providing crucial insights into a compound's true efficacy, mechanism of action (MOA), and potential toxicity in a physiologically relevant system.[6][7]

This guide provides a strategic framework and detailed protocols for designing a comprehensive cell-based assay cascade to characterize this compound derivatives, with a focus on their potential as anticancer kinase inhibitors.

A Strategic Funnel for Cell-Based Assay Design

A successful drug discovery campaign does not rely on a single assay but on an integrated funnel of experiments. This approach allows for the efficient screening of compounds, starting with broad, high-throughput methods and progressing to more complex, low-throughput mechanistic studies for the most promising candidates. This strategy conserves resources and ensures that data-driven decisions are made at each stage.

Assay_Funnel cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Dose-Response cluster_2 Mechanism of Action (MOA) Studies cluster_3 Lead Optimization Primary_Screening Primary Screening: Is the compound active? (e.g., Cell Viability/Proliferation Assays) Dose_Response IC50 Determination (e.g., 10-point dose-response curve) Primary_Screening->Dose_Response Active 'Hits' Target_Engagement Target Engagement: Does it hit the target? (e.g., Western Blot, CETSA) Dose_Response->Target_Engagement Potent 'Hits' Phenotypic_Assays Phenotypic Assays: What is the cellular outcome? (e.g., Apoptosis, Cell Cycle) Target_Engagement->Phenotypic_Assays Selectivity Selectivity & Off-Target Profiling (e.g., Kinase Panel Screening) Phenotypic_Assays->Selectivity Confirmed MOA

Caption: The Drug Discovery Assay Funnel.

Part 1: Primary Screening - Assessing Antiproliferative Activity

The first critical question is whether the derivatives have any effect on cancer cell viability or proliferation. These assays are the workhorses of primary screening due to their robustness, scalability, and cost-effectiveness.[4]

Protocol 1: MTT/MTS Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, which is quantifiable by spectrophotometry.[4] A decrease in color indicates reduced cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)[8]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • This compound derivatives stock solutions (e.g., 10 mM in DMSO)

  • MTT or MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution)

  • Solubilization solution (for MTT assay, e.g., acidified isopropanol)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm for MTT, 490 nm for MTS)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolopyridine derivatives in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • Reagent Addition:

    • For MTS: Add 20 µL of MTS reagent directly to each well.

    • For MTT: Add 10 µL of MTT stock solution (5 mg/mL) to each well.

  • Final Incubation:

    • For MTS: Incubate for 1-4 hours at 37°C.

    • For MTT: Incubate for 4 hours at 37°C, then carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and provides luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal proportional to the number of viable cells.[9] This method is generally more sensitive than colorimetric assays.

Materials:

  • Items listed in Protocol 1 (excluding MTT/MTS reagents)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates (to prevent signal cross-talk)

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from Protocol 1, using an opaque-walled plate.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before mixing to form the reagent.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared CellTiter-Glo® reagent to each well (for a 1:1 ratio with the cell medium).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate and plot the data as described in Protocol 1 to determine the IC50 value.

FeatureMTT/MTS AssayCellTiter-Glo® Assay
Principle Metabolic reduction of tetrazolium saltQuantification of cellular ATP
Detection Colorimetric (Absorbance)Luminescent
Sensitivity GoodExcellent
Throughput HighHigh
Workflow Multi-step (MTT) or Single-step (MTS)Single-step, mix-and-read
Cost LowerHigher

Part 2: Mechanistic Assays - Elucidating the Mode of Action

Once a compound demonstrates potent antiproliferative activity, the next step is to determine if it works by inhibiting its intended target—a protein kinase.

Visualizing a Kinase Inhibition Pathway

Many anticancer kinase inhibitors target receptor tyrosine kinases (RTKs) or downstream components of their signaling pathways, such as the MAPK/ERK pathway. A compound's efficacy can be directly measured by the reduction in phosphorylation of a downstream substrate.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors Inhibitor Pyrazolopyridine Derivative Inhibitor->MEK Inhibits Phosphorylation

Caption: Inhibition of the MAPK/ERK pathway by a pyrazolopyridine derivative.

Protocol 3: Western Blotting for Phospho-Protein Analysis

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated form of a kinase's substrate (e.g., phospho-ERK), one can directly visualize the inhibitory effect of a compound on the kinase's activity within the cell.[3] A decrease in the phospho-protein signal relative to the total protein indicates target engagement and inhibition.

Materials:

  • Cells and compound treatment setup (as in Part 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Cell Lysis: After treating cells with the pyrazolopyridine derivative for a short period (e.g., 1-4 hours), wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples (e.g., 20 µg per lane), mix with Laemmli sample buffer, and boil. Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phospho-protein (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-protein to total protein confirms kinase inhibition.

Part 3: Phenotypic Assays - Defining the Cellular Fate

Confirming that a compound hits its target is crucial, but understanding the resulting cellular phenotype is equally important for therapeutic development. The most common outcomes for effective anticancer agents are cell cycle arrest and apoptosis (programmed cell death).

Workflow for Phenotypic Characterization

Phenotypic_Workflow cluster_cc Cell Cycle Analysis cluster_apop Apoptosis Analysis Start Treat Cells with Pyrazolopyridine Derivative (24-48 hours) Harvest Harvest & Prepare Single-Cell Suspension Start->Harvest Split Harvest->Split Fix Fix Cells (e.g., 70% Ethanol) Split->Fix Stain_Annexin Stain with Annexin V-FITC & PI Split->Stain_Annexin Stain_PI Stain DNA with Propidium Iodide (PI) Fix->Stain_PI Analyze_CC Analyze by Flow Cytometry Stain_PI->Analyze_CC Analyze_Apop Analyze by Flow Cytometry Stain_Annexin->Analyze_Apop

Caption: Workflow for analyzing cellular phenotype via flow cytometry.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Principle: Many kinase inhibitors block cell cycle progression at specific checkpoints (e.g., G1/S or G2/M). This assay uses a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cells and compound treatment setup

  • Ice-cold PBS

  • Ice-cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat cells with the compound for 24-48 hours. Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.

  • Fixation: While vortexing gently, add the cells dropwise into ice-cold 70% ethanol to fix them. Store at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Protocol 5: Apoptosis Assay using Annexin V/PI Staining

Principle: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these cells. Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Cells and compound treatment setup

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat cells with the compound for an appropriate time (e.g., 24-48 hours). Harvest all cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer.

  • Data Analysis: Generate a dot plot of Annexin V-FITC fluorescence vs. PI fluorescence. The quadrants will represent:

    • Lower-Left (Annexin V-/PI-): Healthy cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage) A dose-dependent increase in the percentage of Annexin V positive cells confirms the induction of apoptosis.

Assay Validation and Data Interpretation

For every assay, robust validation is key to ensuring trustworthy data.[7] This involves optimizing parameters like cell seeding density and incubation times, and calculating statistical metrics for high-throughput screens.

AssayKey ParameterPositive Result Interpretation
Cell Viability IC50 ValueA low nanomolar to micromolar IC50 indicates potent antiproliferative activity.
Phospho-Western Blot Phospho/Total Protein RatioDose-dependent decrease confirms on-target kinase inhibition in the cell.
Cell Cycle Analysis % Cells in G1, S, G2/MAccumulation in a specific phase (e.g., G2/M) suggests arrest at that checkpoint.
Apoptosis Assay % Annexin V Positive CellsDose-dependent increase indicates the compound induces programmed cell death.

Conclusion

The systematic application of this cell-based assay cascade provides a powerful and logical framework for characterizing this compound derivatives. By progressing from broad phenotypic screens to specific mechanistic and functional studies, researchers can efficiently identify potent compounds, elucidate their mechanism of action, and build a comprehensive data package to support their advancement as potential therapeutic agents. This integrated approach, grounded in sound scientific principles, is fundamental to the successful discovery and development of novel anticancer drugs.

References

Application Notes and Protocols: Using 1H-Pyrazolo[4,3-c]pyridin-6-amine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic core in medicinal chemistry, renowned for its role in the development of targeted therapies, particularly in oncology.[1][2] These structures are adept at mimicking the purine hinge-binding motif of ATP, making them ideal candidates for inhibitors of protein kinases—a target class deeply implicated in numerous signaling pathways that drive cancer and other diseases.[1][3][4] The compound of interest, 1H-Pyrazolo[4,3-c]pyridin-6-amine, represents a valuable starting point for a high-throughput screening (HTS) campaign aimed at discovering novel modulators of kinase activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of an HTS cascade for this compound and its analogs. It outlines a strategic, multi-step approach, beginning with a robust primary biochemical screen, followed by confirmatory secondary and cellular assays to validate initial hits and elucidate their mechanism of action. The protocols detailed herein are designed to be adaptable and serve as a foundational framework for a rigorous and efficient screening campaign.[5]

Compound Profile: this compound

Before initiating a screening campaign, it is crucial to characterize the lead compound.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 1206976-02-4[7][8][9]
Molecular Formula C6H6N4[6][7]
Molecular Weight 134.14 g/mol [6][7]
Canonical SMILES C1=C2C(=CN=C1N)C=NN2[6]
Solubility Sparingly soluble (19 g/L at 25°C, calculated)[8]

Researchers should experimentally verify solubility in DMSO and the final assay buffer to ensure compound integrity and avoid artifacts during screening.

The High-Throughput Screening Cascade

A successful HTS campaign is not a single experiment but a strategically designed funnel to identify and validate promising compounds.[10] The goal is to efficiently screen a large library and progressively narrow the focus to a small number of high-quality hits for further development.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Counter Screens cluster_3 Cellular Validation Primary Biochemical Screen (e.g., ADP-Glo™ Kinase Assay) Single High Concentration (e.g., 10 µM) Confirmation Repeat Primary Assay Fresh Compound Stock Primary->Confirmation Identify Initial Hits DoseResponse Dose-Response Curve (IC50 Determination) Confirmation->DoseResponse Confirm Activity Orthogonal Orthogonal Assay (e.g., TR-FRET) Confirms On-Target Activity DoseResponse->Orthogonal Validate Potency Counter Counter Screen (e.g., Luciferase Inhibition) Identifies False Positives DoseResponse->Counter Eliminate Artifacts CellViability Cell-Based Assay (e.g., CellTiter-Glo®) Assess Cellular Potency & Cytotoxicity Orthogonal->CellViability Confirmed Hits Advance Counter->CellViability

Fig 1. A generalized HTS workflow for kinase inhibitor discovery.

Part 1: Primary Biochemical Screening

The initial step involves screening the compound library against the purified target kinase at a single, high concentration (typically 1-10 µM) to identify any molecule that shows significant inhibition.[10] The ADP-Glo™ Kinase Assay is an excellent choice for a primary screen due to its high sensitivity, broad applicability to virtually any kinase, and "add-mix-measure" format, which is ideal for automation.[11][12][13] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]

Protocol 1: ADP-Glo™ Kinase Assay for Primary HTS (384-well format)

This protocol is adapted from Promega Corporation's technical manuals.[12][14]

1. Reagent Preparation:

  • Compound Plates: Prepare this compound and library compounds in 100% DMSO. For a 10 µM final screen concentration, this would typically be a 2 mM stock solution.

  • Kinase Buffer (1X): Prepare a suitable buffer for the kinase of interest (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP Solution: Prepare ATP at 2X the final desired concentration in 1X Kinase Buffer. The concentration should ideally be at or near the Km of the kinase for ATP to identify both competitive and non-competitive inhibitors.

  • Kinase/Substrate Solution: Prepare the target kinase and its specific substrate at 2X the final concentration in 1X Kinase Buffer.

  • ADP-Glo™ Reagent: Prepare according to the manufacturer's instructions.[14]

  • Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[14]

2. Assay Procedure:

  • Using an automated liquid handler, dispense 50 nL of compound solution (from the 2 mM stock) into the wells of a 384-well assay plate. Dispense 100% DMSO into control wells (Maximum and Minimum activity).

  • Add 5 µL of the 2X Kinase/Substrate solution to all wells.

  • To initiate the kinase reaction, add 5 µL of the 2X ATP solution to all wells except the "Minimum Activity" (background) controls. Add 5 µL of 1X Kinase Buffer without ATP to these wells.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • To stop the reaction, add 10 µL of ADP-Glo™ Reagent to all wells.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[12][14]

  • Add 20 µL of Kinase Detection Reagent to all wells to convert the ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.[14]

  • Measure luminescence using a plate-reading luminometer.

3. Data Analysis & Hit Identification:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min)) Where RLU is the Relative Light Unit reading.

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of the separation between the positive (minimum inhibition) and negative (maximum inhibition) controls.[15][16][17] It is essential for validating the quality of an HTS assay.[18] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • A Z' factor between 0.5 and 1.0 indicates an excellent assay.[16][19]

  • Hit Criteria: A common threshold for hit identification is a percent inhibition value greater than three standard deviations from the mean of the library compounds, or a fixed cutoff (e.g., >50% inhibition).

Part 2: Hit Confirmation and Secondary Assays

Hits from the primary screen must be rigorously validated. This involves re-testing the original compound and then determining its potency through a dose-response curve.

Protocol 2: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[20] It is determined by testing the compound across a range of concentrations.

1. Procedure:

  • Prepare a serial dilution of the confirmed hit compound, typically starting from a high concentration (e.g., 100 µM) and performing 10-12 dilution steps (e.g., 1:3 dilutions).

  • Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, but instead of a single concentration, use the serial dilution of the compound.

  • Calculate the percent inhibition for each concentration.

2. Data Analysis:

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.[21][22]

  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, SciPy).[23][24]

  • The IC50 is the concentration of the inhibitor at which the response is reduced by half.[20]

Orthogonal and Counter-Screening

To ensure that the observed activity is genuine and not an artifact of the assay technology, it is crucial to perform orthogonal and counter-screens.

  • Orthogonal Assay: This is an assay that measures the same biological endpoint (kinase inhibition) but uses a different technology (e.g., TR-FRET, AlphaScreen®, or a fluorescence polarization assay). A compound that is a true inhibitor should be active in both the primary and orthogonal assays.

  • Counter-Screen: This assay is designed to identify compounds that interfere with the assay technology itself. For the ADP-Glo™ assay, a common counter-screen is to test for inhibition of the luciferase enzyme used in the detection step. This can be done by running the assay in the absence of the target kinase but with a fixed amount of ADP. A drop in signal indicates inhibition of the detection system, marking the compound as a false positive.

Part 3: Cellular Activity Assessment

A potent biochemical inhibitor must also be active in a cellular context to be a viable drug candidate. Cell-based assays are critical for assessing a compound's ability to cross the cell membrane, engage its target in the complex cellular environment, and exert a biological effect.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., MEK) Receptor->TargetKinase DownstreamKinase Downstream Kinase (e.g., ERK) TargetKinase->DownstreamKinase TranscriptionFactor Transcription Factor (e.g., c-Fos/c-Jun) DownstreamKinase->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor Compound This compound Compound->TargetKinase Inhibition

Fig 2. A hypothetical signaling pathway illustrating the action of a kinase inhibitor.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a robust method for determining the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[25][26][27] It is an ideal assay for assessing the anti-proliferative effects of kinase inhibitors.[28]

1. Reagent Preparation:

  • Cell Culture: Culture a cancer cell line known to be dependent on the target kinase pathway in a suitable medium.

  • Compound Dilutions: Prepare a serial dilution of the hit compound in the cell culture medium.

  • CellTiter-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions, ensuring it is at room temperature before use.[26][29]

2. Assay Procedure:

  • Seed cells into an opaque-walled 96- or 384-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Remove the old medium and add the medium containing the serially diluted compound. Include vehicle (DMSO) controls.

  • Incubate the plates for a period relevant to the cell doubling time (e.g., 48-72 hours).

  • Equilibrate the plates to room temperature for approximately 30 minutes.[26][29]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[29]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[26][29]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26][29]

  • Measure luminescence with a plate-reading luminometer.

3. Data Analysis:

  • Calculate the percent cell viability relative to the vehicle-treated control wells.

  • Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The strategic framework outlined in this application note provides a robust pathway for the high-throughput screening of this compound and its derivatives. By employing a validated biochemical primary screen, followed by rigorous hit confirmation, orthogonal validation, and cellular characterization, researchers can confidently identify and advance potent and selective kinase inhibitors. This systematic approach, grounded in established HTS principles, maximizes the potential for discovering novel lead compounds for therapeutic development.[5][30]

References

Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine scaffold is a privileged heterocyclic motif found in numerous clinically significant compounds and pharmaceutical candidates, valued for its role in modulating various biological pathways, including kinase inhibition.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl structures from readily available starting materials.[5][6][7] This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the successful execution of Suzuki-Miyaura coupling reactions involving pyrazolopyridine halides and various organoboron reagents. We delve into the mechanistic underpinnings of the catalytic cycle, offer a systematic approach to reaction optimization, and provide a troubleshooting guide for common challenges associated with nitrogen-containing heterocycles.

Introduction: The Strategic Importance of Pyrazolopyridine Biaryls

Pyrazolopyridine derivatives represent a cornerstone in modern medicinal chemistry. Their rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with a wide array of biological targets. The synthesis of biaryl pyrazolopyridines via Suzuki-Miyaura coupling is a key strategy in drug discovery, allowing for the rapid exploration of chemical space around this core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[1]

This reaction's popularity stems from its remarkable functional group tolerance, the use of mild reaction conditions, and the commercial availability of a vast library of organoboron reagents.[8][9] However, the successful coupling of nitrogen-rich heterocycles like pyrazolopyridines is not without its challenges. Issues such as catalyst inhibition by the Lewis basic nitrogen atoms and undesired side reactions like protodeboronation require a carefully optimized protocol.[10][11] This document serves as a practical guide for researchers to navigate these complexities and reliably synthesize target biaryl pyrazolopyridines.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving Pd(0) and Pd(II) oxidation states.[12][13] A fundamental understanding of this cycle is critical for rational troubleshooting and optimization. The three key steps are: Oxidative Addition , Transmetalation , and Reductive Elimination .[13][14]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrazolopyridine electrophile (Ar¹-X), forming a square-planar Pd(II) complex. The rate of this step is generally I > Br > Cl >> F.

  • Transmetalation : This is often the rate-determining step. The organic moiety from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center. This process requires activation of the boron species by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium and displacing the halide.[13][15]

  • Reductive Elimination : The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple to form the new biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[12][13]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂-Ar² oa_complex->trans_complex Transmetalation product Ar¹-Ar² (Product) trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration boron_reagent Ar²B(OR)₂ + Base [Ar²B(OR)₂(Base)]⁻ boron_reagent->oa_complex halide_reagent Pyrazolopyridine-X (Ar¹-X) halide_reagent->oa_complex

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a generalized and robust protocol for the Suzuki coupling of a halo-pyrazolopyridine with an arylboronic acid or ester.

Materials and Reagents
  • Pyrazolopyridine Halide: (e.g., Bromo- or Chloro-pyrazolopyridine derivative), 1.0 mmol

  • Organoboron Reagent: Arylboronic Acid (1.2-1.5 equiv) or Arylboronic Acid Pinacol Ester (1.2-1.5 equiv)

  • Palladium Pre-catalyst: See Table 1 for recommendations (1-5 mol%)

  • Ligand: See Table 1 for recommendations (1.2-1.5x mol of Pd metal)

  • Base: Anhydrous K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1 ratio), sufficient to make a 0.1-0.2 M solution

  • Inert Gas: Argon or Nitrogen

Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert atmosphere manifold (Schlenk line)

  • Standard laboratory glassware for workup and purification

Reaction Setup and Execution Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add Solids to Flask (Pyrazolopyridine, Boron Reagent, Base) b 2. Add Catalyst & Ligand a->b c 3. Seal Flask b->c d 4. Evacuate & Backfill with Inert Gas (3x) c->d e 5. Add Degassed Solvents via Syringe d->e f 6. Heat to Desired Temp with Vigorous Stirring e->f g 7. Monitor Reaction (TLC, LC-MS) f->g h 8. Cool & Quench (e.g., with water) g->h i 9. Extract with Organic Solvent (e.g., EtOAc) h->i j 10. Dry, Filter, Concentrate i->j k 11. Purify (Column Chromatography) j->k

Caption: A standard experimental workflow for setting up a Suzuki-Miyaura coupling reaction.

Detailed Procedure
  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the pyrazolopyridine halide (1.0 mmol, 1.0 equiv), the organoboron reagent (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inerting: Add the palladium pre-catalyst and ligand (see Table 1). Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 5-10 mL of dioxane/water 10:1) via syringe.[16]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[16]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl pyrazolopyridine.

Optimization and Key Parameter Selection

The "one-size-fits-all" approach rarely succeeds in complex cross-coupling reactions. The following parameters must be carefully considered, especially for challenging pyrazolopyridine substrates.

Catalyst and Ligand Selection

This is the most critical choice for overcoming the inherent challenges of N-heterocycles. The Lewis basic nitrogen atoms of the pyrazolopyridine can coordinate to the palladium center, inhibiting catalytic activity.[10] To circumvent this, bulky, electron-rich phosphine ligands are highly recommended. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps while sterically shielding the metal center from substrate inhibition.[11][17]

Catalyst System Substrate Type Key Advantages & Rationale References
Pd(OAc)₂ / SPhos or XPhos Aryl Chlorides & BromidesGold Standard for N-Heterocycles. Bulky biarylphosphine ligands promote fast catalysis and prevent catalyst deactivation.[11]
Pd₂(dba)₃ / P(t-Bu)₃ Aryl Bromides & ChloridesHighly active system, often effective at room temperature for reactive bromides.[15]
Pd(PPh₃)₄ Aryl Iodides & BromidesA classic, reliable catalyst for less demanding substrates. May be less effective for pyrazolopyridine chlorides.[16][18]
PEPPSI-type Pre-catalysts Aryl ChloridesUtilizes N-Heterocyclic Carbene (NHC) ligands, which are strong sigma donors and offer high stability and activity.[12]
Choice of Boron Reagent

The stability of the organoboron reagent is paramount. While boronic acids are generally more reactive, they are susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source.[16][19] This is particularly problematic for electron-deficient or certain heteroaryl boronic acids.[10]

  • Boronic Acids (Ar-B(OH)₂): More reactive, often leading to faster reactions.[16]

  • Boronate Esters (e.g., Pinacol, Ar-B(pin)): Significantly more stable to storage and less prone to protodeboronation.[16][19] They are excellent choices for multi-step syntheses or when using sensitive heteroaryl boron species.[19][20] Recent studies have shown they can transmetalate directly without prior hydrolysis.[21][22]

Base and Solvent System

The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[15]

  • Bases: Tripotassium phosphate (K₃PO₄) is often superior for challenging couplings of N-heterocycles.[11][23] Carbonates like K₂CO₃ and Cs₂CO₃ are also widely used and effective.[24]

  • Solvents: A mixture of an aprotic organic solvent (dioxane, toluene, DMF) and a small amount of water is typical. Water aids in dissolving the inorganic base and can influence the speciation of the boron reagent and the palladium intermediates, often accelerating the reaction.[12][25]

Troubleshooting Guide

Problem Potential Cause(s) Proposed Solution(s)
Low or No Conversion 1. Catalyst deactivation/poisoning by the pyrazolopyridine nitrogen. 2. Ineffective oxidative addition (especially for aryl chlorides). 3. Insufficient reaction temperature or time.1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, or an NHC-based system).[11] 2. Increase catalyst loading (e.g., from 1% to 3-5%). Use a more active pre-catalyst. 3. Increase temperature in 10 °C increments. Ensure adequate reaction time (monitor by LC-MS).
Significant Protodeboronation 1. Boronic acid is unstable under the reaction conditions. 2. Reaction is too slow, allowing decomposition to compete. 3. Base is too strong or reaction medium too protic.1. Replace the boronic acid with its corresponding pinacol ester (Ar-B(pin)).[19] 2. Use a more active catalyst system to accelerate the desired coupling over the decomposition pathway. 3. Use a milder base like KF or ensure minimal water is present.[15]
Formation of Homocoupled Products 1. Presence of oxygen in the reaction mixture. 2. Thermal decomposition of the Pd(II) intermediate.1. Ensure rigorous deoxygenation of solvents and inerting of the reaction vessel.[10] 2. Use a more stable ligand system. Consider lowering the reaction temperature if possible.
Poor Reproducibility 1. Inconsistent quality of reagents (especially base and solvents). 2. Variable catalyst activity (e.g., aged Pd(PPh₃)₄). 3. Incomplete removal of oxygen.1. Use freshly opened, anhydrous solvents and finely ground, dry base. 2. Use a more air-stable pre-catalyst. 3. Standardize the degassing/inerting procedure.

References

Application Notes & Protocols: Measuring the IC50 of 1H-Pyrazolo[4,3-c]pyridin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-Pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2][3] This guide provides a detailed framework for researchers, scientists, and drug development professionals to accurately determine the half-maximal inhibitory concentration (IC50) of novel 1H-Pyrazolo[4,3-c]pyridin-6-amine derivatives. We will explore both direct enzyme inhibition through biochemical assays and the compound's effect in a biologically relevant cellular environment. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Foundational Principles: Understanding the IC50 Value

The IC50, or half-maximal inhibitory concentration, is a fundamental metric in pharmacology that quantifies the functional strength of an inhibitor.[4][5] It represents the concentration of a compound required to inhibit a specific biological or biochemical process by 50%.[6][7] A lower IC50 value indicates a more potent compound. It is crucial to distinguish between two primary types of IC50 values:

  • Biochemical IC50: Measures the direct inhibitory effect of a compound on a purified, isolated target, such as a protein kinase. This provides a clean measure of target engagement without the complexities of a cellular environment.[8]

  • Cellular IC50: Assesses the compound's activity within intact cells.[8] This value is influenced by additional factors like cell membrane permeability, efflux pumps, off-target effects, and competition with high intracellular concentrations of co-substrates like ATP.[8] Consequently, cellular IC50 values are often higher than their biochemical counterparts but provide a more physiologically relevant measure of a compound's potential efficacy.[8]

The determination of the IC50 is derived from a dose-response curve, where the biological effect is plotted against a range of inhibitor concentrations.[5][7] The data is then fitted to a sigmoidal, non-linear regression model to precisely calculate the concentration at which 50% inhibition is observed.[9]

Strategic Assay Selection for Pyrazolopyridine Derivatives

Given that pyrazolopyridine derivatives are frequently designed as kinase inhibitors, our strategy will focus on assays that directly measure kinase activity and downstream cellular consequences.[2]

Biochemical Assay: Direct Target Inhibition

To quantify the direct interaction between the inhibitor and its target kinase, a luminescence-based kinase assay is an excellent choice due to its high sensitivity and wide dynamic range. The ADP-Glo™ Kinase Assay is a prominent example that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10]

Causality Behind Experimental Choices:

  • Why measure ADP? ADP production is directly proportional to the kinase's enzymatic activity. By measuring the reduction in ADP, we can precisely quantify the degree of inhibition.

  • Why use ATP at or near Km? For ATP-competitive inhibitors, which many pyrazolopyridines are, the measured IC50 is highly dependent on the ATP concentration.[11][12] Running the assay with an ATP concentration close to its Michaelis-Menten constant (Km) for the specific kinase provides a standardized condition that allows for more meaningful comparison of inhibitor potencies.

Cell-Based Assays: Assessing Physiological Impact

A. Cell Viability/Proliferation Assay (MTT)

This assay determines the effect of the compound on the overall health and proliferation of cancer cell lines that are dependent on the target kinase. The MTT assay is a colorimetric method that measures cellular metabolic activity.

Causality Behind Experimental Choices:

  • Why measure metabolic activity? In many cancer cell lines, inhibition of a key survival kinase leads to a decrease in cell proliferation and viability. This is reflected by a reduction in metabolic activity, which provides a robust, indirect measure of the inhibitor's efficacy.

  • Why a 48-72 hour incubation? Unlike biochemical assays that measure immediate effects, cellular responses like apoptosis or growth arrest take time. An extended incubation period is necessary to observe the full phenotypic consequence of kinase inhibition.[13]

B. Target Engagement Assay (In-Cell Western)

To confirm that the observed effect on cell viability is due to the inhibition of the intended target, an In-Cell Western (ICW) assay can be employed. This technique quantifies the phosphorylation of a kinase's downstream substrate directly within fixed and permeabilized cells, offering a more direct readout of target engagement in a cellular context.[4]

Causality Behind Experimental Choices:

  • Why measure substrate phosphorylation? This directly assesses the activity of the target kinase within the cell. A potent inhibitor should decrease the phosphorylation of the substrate in a dose-dependent manner.

  • Why ICW over traditional Western Blotting? The ICW format is performed in microplates, making it highly amenable to high-throughput screening and IC50 determination.[4] It also provides a more accurate representation of the drug's effect in the cellular environment compared to methods requiring cell lysis.[4]

Experimental Workflows & Data Presentation

The following diagrams illustrate the logical flow of the experimental protocols.

G cluster_0 Biochemical IC50 Workflow b1 Prepare serial dilutions of pyrazolopyridine derivative b2 Add kinase enzyme and substrate to microplate wells b1->b2 b3 Pre-incubate inhibitor with enzyme b2->b3 b4 Initiate reaction with ATP (at Km concentration) b3->b4 b5 Stop reaction and add ADP-Glo™ Reagent b4->b5 b6 Measure luminescence b5->b6 b7 Plot dose-response curve and calculate IC50 b6->b7

Caption: Biochemical IC50 determination workflow.

G cluster_1 Cell-Based IC50 Workflow (MTT) c1 Seed cancer cells in a 96-well plate c2 Allow cells to adhere (24 hours) c1->c2 c3 Treat cells with serial dilutions of pyrazolopyridine derivative c2->c3 c4 Incubate for 48-72 hours c3->c4 c5 Add MTT reagent and incubate c4->c5 c6 Solubilize formazan crystals c5->c6 c7 Measure absorbance at 490 nm c6->c7 c8 Plot dose-response curve and calculate IC50 c7->c8

Caption: Cell-based IC50 determination workflow.

Data Presentation Tables

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Biochemical IC50 Values for this compound Derivatives

Compound ID Target Kinase ATP Conc. (µM) IC50 (nM)
Derivative A Kinase X 10 15.2
Derivative B Kinase X 10 89.7

| Staurosporine (Control) | Kinase X | 10 | 5.1 |

Table 2: Cellular IC50 and Cytotoxicity Data

Compound ID Cell Line Assay Type IC50 (µM)
Derivative A Cancer Cell Line Y MTT (Viability) 0.25
Derivative A Cancer Cell Line Y ICW (p-Substrate) 0.18

| Doxorubicin (Control) | Cancer Cell Line Y | MTT (Viability) | 0.09 |

Detailed Experimental Protocols

Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Assay

Materials:

  • Recombinant human kinase enzyme of interest

  • Specific kinase substrate peptide

  • This compound derivatives dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare an 8-point, 3-fold serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a solution of the kinase and its specific substrate in the kinase buffer. Add 10 µL of this solution to each well.[12]

  • Inhibitor Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to bind to the kinase.[12]

  • Kinase Reaction Initiation: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the target kinase.[12] Incubate at 30°C for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.[10]

  • Data Analysis:

    • Normalize the data: Set the "no inhibitor" control as 0% inhibition and the "no enzyme" control as 100% inhibition.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.[9]

Protocol 2: Cell-Based IC50 Determination using MTT Assay

Materials:

  • Target cancer cell line

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well clear-bottom plates

  • Microplate reader (absorbance at 490-570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[14] Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the absorbance of the "no cell" blank from all other readings.

    • Normalize the data: Set the absorbance of the "vehicle control" wells as 100% viability.

    • Calculate percent inhibition for each concentration: 100 - (% viability).

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the curve as described in Protocol 1 to determine the IC50.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, every experiment must be a self-validating system.

  • Positive and Negative Controls: Always include a known inhibitor for your target kinase as a positive control to confirm assay performance. Vehicle (DMSO) controls are essential for normalization.

  • Z'-factor: For biochemical assays, calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 indicates an excellent assay.

  • Reproducibility: Each experiment should be performed with at least three biological replicates, and the entire experiment should be repeated independently to ensure the reproducibility of the IC50 values.

  • Orthogonal Assays: Confirming results with a secondary, different assay (e.g., validating MTT results with a target engagement assay like the In-Cell Western) significantly increases confidence in the findings.

By adhering to these principles and detailed protocols, researchers can generate high-quality, reliable IC50 data, which is a critical step in the journey of developing novel this compound derivatives into potential therapeutic agents.

References

Application Notes and Protocols for the In Vivo Formulation of 1H-Pyrazolo[4,3-c]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formulation Challenges of a Novel Pyrazolopyridine

1H-Pyrazolo[4,3-c]pyridin-6-amine is a heterocyclic amine belonging to the pyrazolopyridine class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] The successful preclinical evaluation of such novel chemical entities (NCEs) is fundamentally dependent on the development of a robust formulation that ensures consistent and adequate systemic exposure in in vivo models. Many NCEs, particularly those with aromatic and heterocyclic ring systems, exhibit poor aqueous solubility, which poses a significant barrier to their absorption and bioavailability.[3][4] This can lead to inconclusive or misleading results in crucial pharmacodynamic and toxicological studies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo studies. We will delve into the critical pre-formulation assessments, detail pragmatic formulation strategies with step-by-step protocols for both oral and parenteral administration, and discuss essential characterization techniques to ensure the delivery of a safe, stable, and bioavailable drug product. The causality behind experimental choices is emphasized to empower the researcher to adapt and optimize these protocols for their specific needs.

Part 1: Pre-Formulation Assessment - The Foundation of a Successful Formulation

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. This initial characterization will inform the selection of an appropriate formulation strategy.

Physicochemical Properties Summary

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₆H₆N₄PubChem[5]
Molecular Weight134.14 g/mol PubChem[5]
Calculated SolubilitySparingly soluble (19 g/L) at 25°CChemBlink[6]
Calculated XLogP30.1PubChem[5]
AppearanceSolid (visual inspection)Sigma-Aldrich

The calculated solubility of 19 g/L suggests that while not highly insoluble, achieving higher concentrations for in vivo dosing, especially for intravenous routes, may require solubilization techniques. The low XLogP3 value indicates a relatively hydrophilic nature, which can be advantageous for formulation development.

Workflow for Pre-Formulation Assessment

The following diagram outlines the essential pre-formulation studies to be conducted.

Preformulation_Workflow cluster_0 Pre-Formulation Assessment API_Characterization API Physicochemical Characterization Solubility_Screening Solubility Screening in Various Excipients API_Characterization->Solubility_Screening Informs solvent selection Formulation_Strategy Formulation Strategy Selection API_Characterization->Formulation_Strategy pH_Solubility_Profile pH-Solubility Profile Solubility_Screening->pH_Solubility_Profile Identifies potential for pH modification Solubility_Screening->Formulation_Strategy Forced_Degradation Forced Degradation (Stability Assessment) pH_Solubility_Profile->Forced_Degradation Determines pH range for stability pH_Solubility_Profile->Formulation_Strategy Forced_Degradation->Formulation_Strategy Guides selection of stabilizing excipients

Caption: Workflow for Pre-Formulation Assessment of this compound.

Experimental Protocols for Pre-Formulation Studies

1. Solubility Screening in Common Excipients:

  • Objective: To identify suitable solvents and co-solvents for solubilizing the compound.

  • Protocol:

    • Accurately weigh 5-10 mg of this compound into separate 1.5 mL microcentrifuge tubes.

    • Add a panel of common pharmaceutical solvents and excipients in incremental volumes (e.g., 100 µL at a time). A suggested panel includes:

      • Water

      • Phosphate Buffered Saline (PBS), pH 7.4

      • Polyethylene glycol 400 (PEG 400)

      • Propylene glycol (PG)

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • 5% (w/v) Dextrose in water (D5W)

      • Surfactant solutions (e.g., 5% Tween® 80 in water, 5% Cremophor® EL in water)

    • After each addition, vortex the tube for 1-2 minutes and visually inspect for complete dissolution.

    • If the compound dissolves, record the approximate solubility. If not, continue adding the excipient up to a final volume of 1 mL.

    • Equilibrate the saturated solutions at room temperature for 24 hours to ensure equilibrium solubility is reached.

    • Centrifuge the tubes to pellet any undissolved solid.

    • Analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).

2. pH-Solubility Profiling:

  • Objective: To determine the solubility of the compound as a function of pH. This is critical for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

  • Protocol:

    • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

    • Add an excess amount of this compound to each buffer in separate vials.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method.

    • Plot the solubility (e.g., in mg/mL) against the pH.

Part 2: Formulation Strategies and Protocols

Based on the pre-formulation data, a suitable formulation strategy can be selected. For a compound that is "sparingly soluble," a co-solvent system is often a pragmatic first approach for both oral and intravenous administration in early-stage preclinical studies.

Strategy 1: Co-Solvent System for Oral Administration

Oral gavage is a common route for preclinical efficacy and toxicology studies. A co-solvent system can enhance the solubility of the compound in the dosing vehicle.

Recommended Vehicle Composition:

A widely used and generally well-tolerated vehicle for oral administration in rodents is a mixture of DMSO, PEG 400, a surfactant, and an aqueous carrier.[7]

ComponentPurposeTypical Concentration Range
DMSOPrimary solubilizing agent5-10% (v/v)
PEG 400Co-solvent, improves solubility and stability30-60% (v/v)
Tween® 80Surfactant, aids in wetting and prevents precipitation upon dilution in the GI tract5-10% (v/v)
Saline (0.9% NaCl) or WaterAqueous vehicleq.s. to 100%

Step-by-Step Protocol for Preparation (Example for a 10 mg/mL solution):

  • Weigh the Compound: Accurately weigh the required amount of this compound. For 10 mL of a 10 mg/mL solution, weigh 100 mg.

  • Initial Solubilization: In a sterile conical tube or vial, add the appropriate volume of DMSO (e.g., for a 10% final concentration in 10 mL, add 1 mL of DMSO). Vortex or sonicate until the compound is completely dissolved.

  • Addition of Co-solvent and Surfactant: Sequentially add PEG 400 (e.g., 4 mL for a 40% final concentration) and Tween® 80 (e.g., 0.5 mL for a 5% final concentration). Vortex thoroughly after each addition to ensure homogeneity.

  • Final Dilution: Slowly add saline or sterile water to reach the final desired volume (in this case, add 4.5 mL to reach a total volume of 10 mL). Vortex until a clear and homogenous solution is obtained.

  • Final Inspection and Storage: Visually inspect the final formulation for any precipitation or phase separation. Store at 2-8°C, protected from light. It is recommended to assess the short-term stability of the formulation under the intended storage conditions.

Strategy 2: Solubilization for Intravenous Administration

For intravenous (IV) administration, the formulation must be sterile, and the excipients must be safe for parenteral use.[8] The concentration of organic solvents should be minimized to avoid toxicity. Cyclodextrins are often employed to enhance the solubility of compounds for IV dosing.

Recommended Vehicle Composition using Cyclodextrin:

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclic oligosaccharide that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

ComponentPurposeTypical Concentration Range
HP-β-CDSolubilizing agent, forms inclusion complexes10-40% (w/v)
5% Dextrose in Water (D5W) or SalineIsotonic aqueous vehicleq.s. to 100%

Step-by-Step Protocol for Preparation (Example for a 5 mg/mL solution):

  • Prepare Cyclodextrin Solution: In a sterile vial, prepare a solution of HP-β-CD in D5W (e.g., a 30% w/v solution). Gentle warming (to 40-50°C) may be required to facilitate the dissolution of HP-β-CD. Allow the solution to cool to room temperature.

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Complexation: Add the weighed compound to the HP-β-CD solution.

  • Facilitate Dissolution: Vortex and/or sonicate the mixture for an extended period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The solution should become clear.

  • Sterile Filtration: Once the compound is fully dissolved, sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

  • Final Inspection and Storage: Visually inspect the final solution for clarity and any particulate matter. Store under appropriate conditions, typically at 2-8°C, protected from light.

Decision Tree for Formulation Strategy Selection

Formulation_Strategy Start Start: Desired Route of Administration Oral Oral? Start->Oral IV Intravenous? Oral->IV No CoSolvent Co-solvent System (e.g., DMSO/PEG400/Tween80) Oral->CoSolvent Yes Cyclodextrin Cyclodextrin-based Formulation (e.g., HP-β-CD) IV->Cyclodextrin Yes Check_Solubility Solubility in Co-solvent System Adequate? CoSolvent->Check_Solubility Check_IV_Solubility Solubility in Cyclodextrin System Adequate? Cyclodextrin->Check_IV_Solubility Nanosuspension Consider Nanosuspension (Advanced Strategy) Check_Solubility->Nanosuspension No Proceed_with_Dosing Proceed with In Vivo Dosing Check_Solubility->Proceed_with_Dosing Yes Check_IV_Solubility->Nanosuspension No Check_IV_Solubility->Proceed_with_Dosing Yes

Caption: Decision tree for selecting a formulation strategy for this compound.

Part 3: Formulation Characterization and In Vivo Considerations

A prepared formulation is not complete until it has been characterized to ensure it meets the required quality attributes.

Essential Characterization Assays
  • Appearance: The formulation should be visually inspected for clarity, color, and the absence of particulate matter. For suspensions, the uniformity and ease of resuspension should be noted.

  • pH Measurement: The pH of the final formulation should be measured and recorded.

  • Drug Concentration Verification: The concentration of this compound in the final formulation should be confirmed using a validated analytical method to ensure accurate dosing.

  • In Vitro Stability: The stability of the formulation should be assessed under the intended storage and handling conditions. This can involve analyzing the drug concentration and appearance at various time points.

In Vivo Administration and Post-Dosing Observations
  • Dose Volume: The volume administered to the animals should be within the recommended limits for the chosen species and route of administration.

  • Vehicle Tolerability: It is crucial to administer the vehicle alone to a control group of animals to assess its tolerability. Any adverse effects should be noted.[9]

  • Post-Dosing Monitoring: Animals should be closely monitored after dosing for any signs of toxicity or adverse reactions at the site of administration (for injections).

Conclusion

The formulation of this compound for in vivo studies requires a systematic approach, beginning with a thorough pre-formulation assessment to understand its physicochemical properties. Based on its "sparingly soluble" nature, co-solvent and cyclodextrin-based formulations are recommended as primary strategies for oral and intravenous administration, respectively. The detailed protocols provided herein offer a robust starting point for researchers. However, it is imperative to recognize that formulation development is often an iterative process, and optimization may be necessary based on the specific requirements of the in vivo study. By following the principles of scientific integrity and logical experimental design outlined in these notes, researchers can develop a reliable and effective formulation to advance the preclinical evaluation of this promising compound.

References

Troubleshooting & Optimization

common problems in pyrazolopyridine synthesis and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Pyrazolopyridine Synthesis Technical Support Center

Welcome to the technical support center for pyrazolopyridine synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights into overcoming common challenges in the synthesis of this critical heterocyclic scaffold. This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Section 1: Troubleshooting Guide

This section is structured in a direct question-and-answer format to address the most pressing issues encountered during synthesis.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

A1: Low yields in pyrazolopyridine synthesis, particularly in multi-component reactions, are a frequent challenge. The issue typically stems from one or more of the following factors: starting material purity, suboptimal reaction conditions, or catalyst inefficiency.[1]

Step-by-Step Troubleshooting Plan:

  • Verify Starting Material Purity: The purity of reactants, especially the aminopyrazole, is paramount. Impurities can act as catalyst poisons or introduce competing side reactions.[1]

    • Recommendation: Always characterize your starting materials using NMR or LC-MS before use. If purity is questionable, purify them by recrystallization or column chromatography.[1]

  • Optimize Reaction Conditions: Temperature, time, and solvent choice are critically interlinked.

    • Temperature: While some protocols proceed at room temperature, many require heating to overcome activation energy barriers. Conversely, excessive heat can cause degradation of reactants or products.[1]

    • Solvent: The solvent dictates reactant solubility and reaction kinetics.[1] A poor solvent choice can prevent the reactants from interacting effectively. Screen a range of solvents with varying polarities (e.g., Ethanol, DMF, Toluene, or even solvent-free conditions).

    • Reaction Time: Insufficient reaction time leads to incomplete conversion, while prolonged times can promote byproduct formation.

    • Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to establish the optimal time and temperature.[1]

  • Re-evaluate Catalyst Selection and Loading: The catalyst is often the key to success.

    • Catalyst Type: Both Brønsted and Lewis acids are commonly used to increase the electrophilicity of carbonyl components.[2] The choice depends on the specific reaction mechanism. For instance, ZrCl₄ is effective for cyclizations involving α,β-unsaturated ketones[1][3], while solid acid catalysts like AC-SO₃H offer benefits in terms of reusability and simplified work-up.[4]

    • Catalyst Loading: Using too little catalyst results in a sluggish or incomplete reaction. Too much can sometimes lead to unwanted side reactions or complicate purification.

    • Recommendation: If a standard catalyst fails, consult the literature for catalysts used in analogous systems. Perform a loading optimization study, starting with the literature-recommended amount and titrating up or down.

G start Low Yield or No Product purity Verify Purity of Starting Materials start->purity conditions Optimize Reaction Conditions purity->conditions [ Purity OK ] purify Purify Starting Materials purity->purify [ Impure ] catalyst Evaluate Catalyst System conditions->catalyst [ Still Low Yield ] monitor Monitor via TLC (Time, Temp, Solvent) conditions->monitor screen Screen Catalysts & Optimize Loading catalyst->screen purify->conditions success Successful Synthesis monitor->success [ Yield Improves ] screen->success [ Yield Improves ]

Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

A2: The formation of regioisomers is a well-known challenge, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[1][5] The reaction outcome depends on the relative electrophilicity of the two carbonyl groups and which one is preferentially attacked by the nucleophilic aminopyrazole.[5]

Strategies for Controlling Regioselectivity:

  • Choice of Starting Materials: The most direct solution is to use symmetrical 1,3-bis-electrophiles where possible. However, this is often not an option for accessing the desired target molecule.[2]

  • Leverage Electronic Effects: If your unsymmetrical dicarbonyl has groups with significantly different electronic properties (e.g., a ketone vs. an ester), the reaction will inherently favor attack at the more electrophilic center (the ketone).

  • Reaction Condition Tuning: In some cases, the choice of catalyst and solvent can influence the regiochemical outcome.[1] Acidic conditions may favor one pathway, while basic conditions favor another. It is crucial to consult literature for systems similar to your own.[1]

  • Three-Component Reactions: An elegant strategy to circumvent regioselectivity issues is to generate the 1,3-bis-electrophile in situ from an aldehyde and an active methylene compound (e.g., a ketone).[2] This approach often proceeds with high regioselectivity because the initial Knoevenagel condensation creates a defined α,β-unsaturated system, leaving only one pathway for the subsequent Michael addition by the aminopyrazole.[2][5]

Separation of Regioisomers:

If a mixture is unavoidable, separation is necessary.

  • Flash Column Chromatography: This is the most common method.[1]

    • Eluent System: A gradient of hexane and ethyl acetate is a good starting point. Careful optimization of the solvent polarity is critical for achieving separation.

    • Stationary Phase: Standard silica gel is typically used. For particularly basic pyrazolopyridines that may streak or adsorb irreversibly, deactivating the silica gel by preparing the slurry with 1% triethylamine in the eluent can be highly effective.[6]

Q3: I'm struggling with the final purification. My compound is difficult to isolate from byproducts and catalysts.

A3: Purification can be challenging due to the polarity of the pyrazolopyridine core and the presence of residual catalyst or polar byproducts.[1] A systematic approach combining an effective work-up with the right purification technique is essential.

Purification Troubleshooting Steps:

  • Proper Aqueous Work-up: This is a critical first step to remove inorganic salts and many water-soluble catalysts.

    • Procedure: After the reaction, concentrate the mixture in vacuo. Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with water. If an acid catalyst was used, a wash with a mild base like saturated sodium bicarbonate solution can help remove it. Finish with a brine wash to aid phase separation, then dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.[1]

  • Column Chromatography:

    • Mobile Phase Selection: Use TLC to screen for an optimal eluent system that gives good separation (ΔRf > 0.2) between your product and impurities.

    • Stationary Phase: As mentioned, silica gel is standard. If your compound is basic, consider using neutral alumina or triethylamine-deactivated silica.[6]

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity.

    • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water.[6]

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Section 2: Frequently Asked Questions (FAQs)

  • Q: How do I choose starting materials to synthesize a specific isomer, like pyrazolo[1,5-a]pyrimidine vs. a pyrazolo[3,4-b]pyridine?

    • A: The resulting fused system is determined by the connectivity of the starting aminopyrazole. To obtain pyrazolo[1,5-a]pyrimidines , you need a pyrazole with an amino group adjacent to the ring NH (a 3-amino- or 5-aminopyrazole, which are tautomers). This provides a 1,3-bis-nucleophile that reacts with a 1,3-bis-electrophile.[7][8] To synthesize pyrazolo[3,4-b]pyridines , you typically use a 5-aminopyrazole which acts as a 1,3-NCC-dinucleophile, reacting with a 1,3-CCC-biselectrophile to form the pyridine ring.[2][7]

  • Q: What is the primary role of an acid catalyst in these syntheses?

    • A: The acid catalyst (e.g., AcOH, ZrCl₄, HCl) protonates a carbonyl oxygen on the 1,3-dicarbonyl or α,β-unsaturated ketone.[2] This makes the corresponding carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the aminopyrazole, accelerating the initial condensation or Michael addition step which is often rate-limiting.

  • Q: What are the best practices for scaling up a pyrazolopyridine synthesis?

    • A: When scaling up, ensure efficient stirring to maintain homogeneity, especially in heterogeneous reactions. Monitor the internal temperature carefully, as many of these reactions can be exothermic, and have a cooling bath ready to control any temperature spikes. If performing a solvent-free reaction, ensure even heat distribution to prevent localized charring. Finally, recalculate purification requirements; a reaction that is simple to purify at 1 mmol scale can become a significant challenge at 1 mole scale, potentially requiring a shift from chromatography to crystallization.

Section 3: Protocols & Quantitative Data

General Experimental Protocols

Protocol 1: Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative[1]

  • In a round-bottom flask, combine the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂).

  • Stir the mixture vigorously under solvent-free conditions at 100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 15-30 minutes), cool the reaction mixture to room temperature.

  • Add ethanol and heat to dissolve the product.

  • Filter the hot solution to remove the catalyst.

  • Allow the filtrate to cool to room temperature to induce recrystallization of the final product.

Protocol 2: ZrCl₄-Catalyzed Synthesis from an α,β-Unsaturated Ketone[1][3]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes.

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Perform an aqueous work-up by adding CHCl₃ and water. Separate the layers and extract the aqueous phase twice more with CHCl₃.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: Effect of Reaction Parameters on Yield

The following tables summarize quantitative data to aid in reaction optimization.

Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis [1]

Catalyst Catalyst Loading Yield (%) Reference
AC-SO₃H 5 mg 80 [4]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ 20 mg 95 [1]

| ZrCl₄ | 0.15 mmol | 13-28 |[1][3] |

Table 2: Effect of Solvent and Temperature on Pyrazolo[3,4-b]pyridine Synthesis [1]

Solvent Temperature (°C) Time (h) Yield (%) Reference
Ethanol Room Temp 0.5 - 0.75 80 [4]
Solvent-free 100 0.25 95 [1]

| EtOH/DMF (1:1) | 95 | 16 | 13-28 |[1][3] |

Section 4: Visualization of Key Processes

G cluster_start Starting Materials cluster_reaction Reaction Cascade aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel ketone Active Methylene Compound (Ketone) ketone->knoevenagel aminopyrazole 5-Aminopyrazole michael Michael Addition aminopyrazole->michael knoevenagel->michael Forms α,β-unsaturated intermediate cyclization Intramolecular Cyclization/ Dehydration michael->cyclization oxidation Oxidation/ Aromatization cyclization->oxidation product Pyrazolo[3,4-b]pyridine oxidation->product

References

Technical Support Center: Purification of 1H-Pyrazolo[4,3-c]pyridin-6-amine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-Pyrazolo[4,3-c]pyridin-6-amine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common purification challenges with this important class of nitrogen-containing heterocyclic compounds.

Introduction to the Challenges

The this compound scaffold is a key structural motif in many pharmacologically active molecules.[1] Its fused pyrazole and pyridine rings, coupled with a basic amine group, create a polar and chemically reactive molecule.[2] These characteristics, while crucial for biological activity, often lead to significant challenges during purification. Common issues include strong, sometimes irreversible, binding to silica gel, peak tailing in chromatography, difficulty in achieving crystallization, and potential for co-purification of structurally similar impurities or regioisomers.[3][4]

This guide provides a structured approach to troubleshooting these issues, focusing on the two primary purification techniques: column chromatography and recrystallization, with additional guidance on High-Performance Liquid Chromatography (HPLC) for high-purity requirements.

Part 1: Troubleshooting Flash Column Chromatography

Flash column chromatography is the most common method for purifying intermediates in organic synthesis.[3] However, the polar and basic nature of this compound intermediates can lead to several complications.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: My compound is streaking badly on the TLC plate and won't elute from the silica column, even with highly polar solvents like 10% Methanol in Dichloromethane (DCM). What's happening?

A1: This is a classic sign of strong interaction between your basic compound and the acidic silanol (Si-O-H) groups on the surface of the silica gel.[4] The lone pair of electrons on the pyridine and amine nitrogens can form strong hydrogen bonds or even undergo acid-base interactions, leading to very strong adsorption or, in some cases, irreversible binding.[4]

Troubleshooting Steps:

  • Introduce a Basic Modifier: The most effective way to counter this is to neutralize the acidic sites on the silica gel.[4][5] This is achieved by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 1-3% TEA to your solvent system. This is often the first choice for neutralizing silica gel.[4][5]

    • Ammonia in Methanol: A pre-mixed solution of 7N ammonia in methanol can be used as part of your mobile phase.[4] This is particularly effective for very basic compounds.

  • Increase Solvent Polarity Systematically: While you've tried 10% MeOH/DCM, the addition of a basic modifier should significantly improve elution. If streaking persists, you can cautiously increase the methanol percentage. Be aware that high concentrations of methanol (>10%) can risk dissolving the silica gel.[4]

  • Consider Alternative Stationary Phases: If basic modifiers are not sufficient or are incompatible with your compound, consider using a different stationary phase.

    • Deactivated Silica: You can prepare a slurry of silica gel with your eluent containing triethylamine before packing the column.[5]

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[5] Neutral or basic alumina should be chosen based on the stability of your compound.

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be an excellent option, eluting with polar solvents like water and acetonitrile.[5]

Q2: I'm trying to separate regioisomers of my pyrazolopyridine intermediate, but they are co-eluting. How can I improve the separation?

A2: Separating regioisomers is a common challenge, as they often have very similar polarities.[3] Achieving separation requires optimizing your chromatographic conditions to exploit subtle differences in their interaction with the stationary phase.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Shallow Gradient: If using automated flash chromatography, run a very shallow gradient. This increases the resolution between closely eluting compounds.

    • Ternary Solvent Systems: Instead of a simple two-solvent system (e.g., Hexane/Ethyl Acetate), try a three-component system. For example, adding a small amount of a third solvent like methanol or dichloromethane can sometimes significantly alter the selectivity and improve separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers much higher resolution than standard flash chromatography.[6][7] Both normal-phase and reversed-phase HPLC can be effective for separating isomers.[8]

  • Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent system, fractional recrystallization can be a powerful separation technique.

Workflow for Optimizing Column Chromatography

G start Problem: Poor Separation or Elution check_tailing Is there significant peak tailing or streaking? start->check_tailing add_base Add Basic Modifier (e.g., 1-3% TEA) check_tailing->add_base Yes coelution Are compounds (isomers) co-eluting? check_tailing->coelution No try_alumina Try Neutral or Basic Alumina Column add_base->try_alumina Still Tailing success Successful Purification add_base->success Resolved try_alumina->success shallow_gradient Use a Shallow Elution Gradient coelution->shallow_gradient Yes ternary_system Try a Ternary Solvent System shallow_gradient->ternary_system Still Co-eluting shallow_gradient->success Resolved consider_hplc Consider Preparative HPLC for high purity ternary_system->consider_hplc Still Co-eluting ternary_system->success Resolved consider_hplc->success

Caption: Troubleshooting workflow for column chromatography.

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. However, success depends critically on solvent selection and controlling the crystallization process.[9]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My pyrazolopyridine intermediate is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[9] This is a common problem with compounds that have relatively low melting points or when the solution is supersaturated at a high temperature.

Troubleshooting Steps:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation level. This allows crystallization to begin at a lower temperature, hopefully below the compound's melting point.[9]

  • Slow Down the Cooling Process: Rapid cooling encourages precipitation rather than crystallization. Allow the solution to cool slowly to room temperature, and then move it to a refrigerator or freezer. Insulating the flask can help achieve slow cooling.[9]

  • Change the Solvent System: The chosen solvent or solvent pair may not be ideal. Experiment with different solvents. A solvent with a lower boiling point might be beneficial.[9]

  • Use a Seed Crystal: If you have a small amount of the pure solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization by providing a template for crystal growth.[9]

Q2: The yield from my recrystallization is very low. How can I improve it?

A2: A low yield suggests that a significant amount of your compound is remaining in the mother liquor.[9]

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound upon cooling.[9]

  • Ensure Thorough Cooling: Cool the solution in an ice bath or freezer (if the solvent won't freeze) to maximize precipitation.

  • Evaporate Some Solvent: If you've used too much solvent, you can carefully evaporate some of it to re-establish a supersaturated solution.

  • Change the Solvent System: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold. You may need to screen several solvents to find the optimal one.[9]

Solvent Selection Guide for Recrystallization of Pyrazolopyridine Intermediates

The choice of solvent is critical and depends on the specific substituents on the pyrazolopyridine core. The table below provides a starting point for solvent screening.

Solvent/SystemTypePolarityComments
Ethanol, MethanolProticHighOften good "good" solvents for polar pyrazolopyridines.[9]
Ethyl AcetateAproticMediumA versatile solvent for compounds of intermediate polarity.
DioxaneAproticMediumCan be effective for recrystallizing pyrazolopyrimidine derivatives.[10]
Ethanol/WaterMixed ProticHighA common and effective mixed system. Dissolve in hot ethanol and add hot water until turbidity appears.[5][9]
Hexane/Ethyl AcetateMixed AproticLow-MediumUseful for less polar derivatives.[9]

Part 3: High-Performance Liquid Chromatography (HPLC) for High Purity

When very high purity (>98%) is required, or when other methods fail to separate impurities, HPLC is the method of choice. Given the polar nature of this compound, reversed-phase HPLC is often the most suitable technique.[6][7][8]

Key Considerations for HPLC Purification
  • Column Choice: A C18 (octadecyl silica) column is the standard choice for reversed-phase HPLC of polar compounds.[6][7][8]

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

  • Additives: To improve peak shape and prevent interaction with residual silanols on the column, it is often necessary to add an acid modifier to the mobile phase.

    • Trifluoroacetic Acid (TFA): 0.1% TFA is commonly used to protonate basic analytes and ensure sharp, symmetrical peaks.

    • Formic Acid: 0.1% formic acid is another common additive, particularly when the purified fractions will be analyzed by mass spectrometry.

Generic Reversed-Phase HPLC Gradient

This table provides a typical starting gradient for the purification of polar heterocyclic amines.

Time (min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)
0955
5955
25595
30595
31955
35955

References

Technical Support Center: Optimizing the Synthesis of 1H-Pyrazolo[4,3-c]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-c]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. The pyrazolopyridine core is a key structural motif in many pharmacologically active compounds, making efficient and high-yield synthesis a critical goal in medicinal chemistry.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and peer-reviewed literature.

General Synthetic Approach

The synthesis of the pyrazolo[4,3-c]pyridine core often involves the construction of the pyridine ring onto a pre-existing pyrazole. A common and effective method involves the condensation of a functionalized dienamine with an appropriate amine source. For instance, a dienamine precursor can be refluxed with an amine in a suitable solvent like methanol to yield the desired pyrazolo[4,3-c]pyridine framework.[1] This approach has been reported to produce yields in the range of 72-88% under optimized conditions.[1]

However, as with many heterocyclic syntheses, achieving high yields consistently can be challenging. The following sections address the most common issues encountered during this process.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Question 1: My reaction yield is consistently low (<50%) or the reaction fails to proceed. What are the primary factors to investigate?

Low yields are a frequent issue in heterocyclic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify the root cause.[2]

Answer:

  • Purity of Starting Materials: This is the most critical factor. The purity of your reactants, particularly the amine and dienamine precursors, is crucial.[3] Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials and complicating purification.

    • Recommendation: Always verify the purity of your starting materials using techniques like NMR or LC-MS before starting the reaction. If necessary, purify the reactants by recrystallization or column chromatography.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are key parameters that must be optimized.[2]

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[3] Some reactions may require heating to proceed, while in other cases, elevated temperatures can lead to product degradation.[3][4] Running small-scale trial reactions at different temperatures (e.g., room temperature, 50 °C, reflux) can help identify the ideal condition without committing large quantities of material.[2]

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen.[2] If your reactants or intermediates are air-sensitive, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.

    • Recommendation: Ensure all glassware is oven-dried before use and that solvents are anhydrous, especially if organometallic reagents or strong bases are involved in any synthetic step.

  • Solvent Effects: The choice of solvent is vital as it affects reactant solubility and reaction kinetics.[3][4]

    • Recommendation: The literature often reports methanol as a suitable solvent for this type of condensation.[1] However, if you are experiencing poor solubility or low yields, consider screening other polar protic or aprotic solvents.

Question 2: I'm observing significant formation of side products, making purification difficult. How can I improve selectivity?

The formation of side products is a common challenge, especially when working with multifunctional molecules.[4]

Answer:

  • Control of Stoichiometry and Addition Order: The ratio of reactants can significantly influence the reaction pathway.

    • Recommendation: Carefully control the stoichiometry. Sometimes, using a slight excess of one reactant can drive the reaction to completion and minimize side products. Also, consider the order of addition; in some cases, adding one reagent slowly to the other can prevent the formation of undesired intermediates.[4]

  • Formation of Regioisomers: A well-known challenge in the synthesis of substituted pyrazoles and their fused derivatives is the potential formation of regioisomers, especially when using unsymmetrical starting materials.[3][5]

    • Recommendation: The choice of solvent and catalyst can sometimes influence regioselectivity.[3] It is crucial to consult the literature for syntheses of closely related analogues to guide your choices. If regioisomers do form, they often require careful separation by column chromatography.[3]

  • Unexpected Reactivity: The functional groups on your pyrazolopyridine core can sometimes exhibit unexpected reactivity. For example, in the synthesis of related compounds, attempts to introduce an arylamino group resulted in a nucleophilic attack on a nearby cyano group, leading to a carboxamidine side product and very low yields (2–5%) of the desired product.[6]

    • Recommendation: Be aware of all potentially reactive sites in your molecule. If you observe an unexpected major byproduct, try to isolate and characterize it. This information is invaluable for understanding the competing reaction pathway and redesigning the reaction conditions to suppress it.

Question 3: Purification by column chromatography is challenging, with poor separation or significant product loss. What can I do to improve this?

Purification of polar heterocyclic compounds like pyrazolopyridines can indeed be difficult.[3]

Answer:

  • Proper Work-up: A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities before chromatography. This will prevent these impurities from streaking on the column and co-eluting with your product.[3]

  • Systematic Mobile Phase Selection: For column chromatography, a systematic approach to choosing the eluent is recommended.[3]

    • Recommendation: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Use TLC to test various solvent systems to find the one that gives the best separation (a good target ΔRf is ~0.2). For highly polar amines, adding a small amount of triethylamine (~0.5-1%) to the eluent can deactivate the silica gel and prevent streaking. Alternatively, using a different stationary phase like alumina might be beneficial.

  • Alternative Purification Methods: If chromatography fails, consider other methods like recrystallization or acid-base extraction. Since the product is an amine, it can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent.

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter to control for maximizing yield? A: While all parameters are important, the purity of the starting materials is often the most critical and overlooked factor.[2][3] Impurities can have a cascading negative effect on the entire synthesis and purification process.

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and convenient method.[3] Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis and to check for the formation of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4]

Q: Are there alternative synthetic routes to the 1H-Pyrazolo[4,3-c]pyridine core? A: Yes. Besides building the pyridine ring onto a pyrazole, alternative strategies include the formation of the pyrazole ring onto a pre-existing, functionalized pyridine ring.[7] Another approach involves the vectorial functionalization of a simpler 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold through various cross-coupling reactions to build complexity.[8] The choice of route depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Data & Protocols

Key Parameter Optimization Summary
ParameterRecommendationRationale & Potential Issues
Starting Material Purity >98% purity, verify by NMR/LC-MSImpurities can cause side reactions and inhibit catalysts.[2][3]
Solvent Methanol (starting point), screen others if neededAffects solubility and reaction rate. Ensure it is anhydrous if required.[1][3]
Temperature Room Temp to RefluxSuboptimal temperature can lead to incomplete reaction or product degradation.[3][4]
Atmosphere Inert (Nitrogen/Argon)Prevents oxidation or reaction with moisture for sensitive substrates.[2]
Monitoring TLC, LC-MSEssential for determining reaction completion and identifying byproducts.[3][4]
Representative Experimental Protocol

This is a generalized protocol adapted from literature procedures for the synthesis of related compounds and should be optimized for specific substrates.[1]

Step 1: Reagent Preparation

  • Dissolve the dienamine precursor (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

Step 2: Reaction Execution

  • Add the corresponding amine (1.05 eq) to the solution.

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.[1]

  • Heat the reaction mixture to reflux (approx. 65 °C for methanol) and stir for 1-4 hours.

  • Monitor the reaction progress by TLC until the starting dienamine spot has been consumed.

Step 3: Work-up and Isolation

  • Allow the mixture to cool to room temperature. Often, the product will precipitate out of the solution.[1]

  • If a precipitate forms, collect the solid by filtration. Wash the solid with cold methanol (3 x 10 mL) and dry under vacuum to afford the crude product.[1]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol for more polar compounds) based on TLC analysis.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Visualizations

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield or Reaction Failure purity Check Starting Material Purity start->purity Step 1 conditions Optimize Reaction Conditions start->conditions Step 2 side_reactions Analyze for Side Products start->side_reactions Step 3 purify_reagents Purify/Re-characterize Reagents purity->purify_reagents temp_time Vary Temperature & Time conditions->temp_time solvent Screen Solvents conditions->solvent atmosphere Use Inert Atmosphere conditions->atmosphere isolate_byproduct Isolate & Characterize Byproduct via LC-MS/NMR side_reactions->isolate_byproduct adjust_stoich Adjust Stoichiometry or Order of Addition side_reactions->adjust_stoich solution Optimized Yield purify_reagents->solution temp_time->solution solvent->solution atmosphere->solution isolate_byproduct->solution adjust_stoich->solution

Caption: A logical workflow for troubleshooting low-yield reactions.

Plausible Reaction Mechanism

reaction_mechanism reactants Dienamine + Amine (R-NH2) step1 Nucleophilic Attack (Michael Addition) reactants->step1 intermediate1 Acyclic Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Attack on Carbonyl/Enamine) intermediate1->step2 intermediate2 Cyclized Intermediate (non-aromatic) step2->intermediate2 step3 Dehydration/ Aromatization intermediate2->step3 product This compound step3->product

Caption: A simplified mechanism for pyrazolopyridine formation.

References

Technical Support Center: Troubleshooting Kinase Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for kinase inhibitor screening. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during kinase assays. Here, we move beyond simple checklists to explain the underlying causes of experimental issues and provide robust, field-proven solutions to ensure the integrity and reproducibility of your screening data.

Section 1: Assay Development & Optimization – First Principles

The foundation of any successful screening campaign is a well-optimized assay. Problems at this stage often manifest as poor signal windows or high background, making it impossible to distinguish true hits from noise.

Q1: My assay has a very high background signal, masking the specific kinase activity. What are the likely causes and how can I fix it?

A1: High background is a common issue that can arise from several sources, fundamentally obscuring the signal from your kinase of interest.

Common Causes & Solutions:

  • Autophosphorylation of the Kinase or Substrate: Many kinases can phosphorylate themselves or other copies of the kinase, and some substrates may undergo spontaneous phosphorylation. This is particularly problematic in assays that measure total phosphate incorporation or ATP depletion.[1][2]

    • Solution: Run a "No Substrate" control (kinase + ATP) and a "No Kinase" control (substrate + ATP).[3] The signal in these wells represents autophosphorylation and substrate-specific background, respectively. Subtracting these values from your total signal can help, but the ideal solution is to optimize conditions to minimize them.

  • Contaminating Kinase or Phosphatase Activity: If you are using cell lysates or less-than-pure recombinant enzyme preparations, other kinases can phosphorylate your substrate, or phosphatases can dephosphorylate it, leading to a high baseline or a suppressed signal.[3]

    • Solution: Use highly purified recombinant kinase. If using lysates, incorporate a broad-spectrum phosphatase inhibitor cocktail and consider using a specific antibody to capture your kinase of interest, washing away contaminants before starting the reaction.

  • ATP Contamination in Reagents: Substrate or enzyme preparations can sometimes be contaminated with ATP, leading to a baseline signal in luminescence-based assays that measure ATP levels (e.g., Kinase-Glo®).

    • Solution: Ensure all reagents are of the highest purity. Run a control with all assay components except the exogenously added ATP to quantify any contaminating signal.

  • Non-specific Binding of Detection Antibodies: In antibody-based detection systems (e.g., ELISA, TR-FRET), the detection antibody may bind non-specifically to the plate or other assay components.

    • Solution: Add a blocking agent like Bovine Serum Albumin (BSA) or casein to your assay buffer (typically 0.1 mg/mL). Optimize washing steps to remove unbound antibodies effectively.

Q2: My signal-to-noise (S/N) ratio is low, and I'm struggling to get a good Z'-factor. How can I improve my assay window?

A2: A low signal-to-noise ratio makes it difficult to distinguish real inhibition from random variation. The goal is to maximize the signal from the uninhibited kinase reaction while minimizing the background noise.[4][5][6]

Strategies to Improve S/N Ratio:

  • Optimize Enzyme Concentration:

    • The Problem: Too little enzyme results in a weak signal that is difficult to distinguish from background. Too much enzyme can lead to rapid substrate depletion, non-linear reaction kinetics, and increased cost.

    • The Fix: Perform an enzyme titration curve. Test a range of kinase concentrations while keeping substrate and ATP concentrations fixed. Plot the initial reaction rate against enzyme concentration and choose a concentration from the linear range that provides a robust signal without being excessive.[6]

  • Optimize Substrate and ATP Concentrations:

    • The Problem: The potency of ATP-competitive inhibitors (the most common type) is dependent on the ATP concentration.[7][8] Assays are typically run at or near the Michaelis constant (Km) for ATP to ensure that the measured IC50 value is a close approximation of the inhibitor's binding affinity (Ki).[1][7]

    • The Fix: Determine the Km for both ATP and your peptide/protein substrate for your specific kinase. A common starting point for inhibitor screening is to use an ATP concentration equal to its Km. This provides a good balance of signal generation and sensitivity to competitive inhibitors.[1]

  • Optimize Reaction Time and Temperature:

    • The Problem: If the reaction time is too short, not enough product is formed. If it's too long, you risk substrate depletion, product inhibition, or enzyme degradation, all of which lead to non-linear kinetics.

    • The Fix: Run a time-course experiment. Assemble the complete reaction and measure the signal at multiple time points. Plot signal versus time and identify the linear phase of the reaction. Your screening endpoint should fall within this linear range to ensure valid results.

ParameterGoalRecommended Action
Enzyme Concentration Find the lowest concentration that gives a robust signal in the linear range.Perform an enzyme titration curve.
ATP Concentration Balance signal with sensitivity to competitive inhibitors.Determine Km(ATP) and run the assay at [ATP] = Km.[1][7]
Substrate Concentration Ensure the substrate is not limiting and the reaction is linear.Determine Km(Substrate) and typically use at or above this concentration.
Incubation Time Ensure the reaction is in the initial velocity phase (linear).Perform a time-course experiment and select a time point within the linear range.

Section 2: Data Quality & Interpretation

A robust assay can still yield poor data if quality control is not maintained. The Z'-factor is the gold-standard metric for assessing the quality and suitability of an assay for high-throughput screening (HTS).[9][10]

Q3: My Z'-factor is consistently below 0.5. What does this mean and how do I troubleshoot it?

A3: The Z'-factor is a statistical measure of the separation between your positive (no inhibition) and negative (full inhibition) controls, taking into account the data variation within those controls.[11][12] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9][10] A value below 0.5 indicates that the assay window is too small, the data is too variable, or both.[12]

Z'-Factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

  • Mean_pos and Mean_neg are the means of the positive and negative controls.

Troubleshooting Workflow for Low Z'-Factor:

Caption: Troubleshooting decision tree for a low Z'-factor.

Section 3: Compound-Specific Issues & False Positives

Not all "hits" from a primary screen are real. Many compounds can interfere with the assay technology itself, leading to false positives that waste significant time and resources.

Q4: I'm using a fluorescence-based assay (FP, TR-FRET) and suspect some of my hits are false positives. What are common compound interference mechanisms?

A4: Fluorescence-based assays are powerful but susceptible to interference from compounds that absorb light or fluoresce at the same wavelengths used by the assay.[13][14]

Mechanisms of Compound Interference:

  • Autofluorescence: The compound itself is fluorescent at the emission wavelength of the assay's fluorophore. This adds signal, making an inactive compound appear as an inhibitor in assays where the signal decreases with kinase activity (e.g., some TR-FRET formats) or as an activator in others.[15]

  • Fluorescence Quenching: The compound absorbs the excitation or emission light of the assay's fluorophore, reducing the detected signal and appearing as an inhibitor.[14] This is a very common source of false positives.

  • Light Scatter: At high concentrations, compounds can precipitate out of solution. These precipitates scatter light, which can interfere with detection, particularly in fluorescence polarization (FP) assays, often leading to artificially high FP values.[15][16]

  • Assay Technology-Specific Interference:

    • TR-FRET: Compounds that absorb light at either the donor excitation/emission or acceptor emission wavelengths can disrupt the energy transfer.

    • Luminescence (e.g., ADP-Glo™): Compounds can directly inhibit the luciferase enzyme used in the detection step.

    • FP: Autofluorescent compounds can depolarize the signal, while light scattering from aggregates can increase polarization.[17]

Q5: How can I design experiments to identify and eliminate these false positives?

A5: A systematic hit validation cascade is crucial. The goal is to use orthogonal assays and counter-screens to confirm that the compound's activity is due to specific inhibition of the target kinase.[18]

Hit Validation Workflow:

Caption: A typical workflow for validating hits from a primary screen.

Key Validation Experiments:

  • Counter-Screens: The most critical step. Run the assay in the complete absence of the kinase. Any compound that still shows "activity" is directly interfering with your detection reagents.

  • Orthogonal Assays: Confirm the hit using a different technology.[18][19] If your primary screen was luminescence-based (e.g., ADP-Glo™), a good orthogonal assay might be mobility-shift or a filter-binding assay, which are less prone to compound interference.[20]

  • Enzyme Concentration Test: A true inhibitor's IC50 should be independent of the enzyme concentration (under specific conditions). A non-specific inhibitor, such as an aggregator, will often show a significant increase in potency as the enzyme concentration increases.

Section 4: Protocols

Protocol 1: Counter-Screen for Luminescence Interference (e.g., ADP-Glo™ Assay)

This protocol is designed to identify compounds that inhibit the luciferase/luciferin detection chemistry used in Promega's ADP-Glo™ assay, a common cause of false positives.

Objective: To determine if a test compound directly inhibits the signal-generating detection reagents.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Reagents and Detection System).[21][22]

  • Test compounds ("hits") diluted to the screening concentration.

  • Kinase reaction buffer.

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Prepare Control Wells:

    • "No Enzyme" Control: In multiple wells, add your kinase buffer.

    • "Max Signal" Control: Prepare a reaction that mimics 10% ATP-to-ADP conversion, as this is a typical endpoint for kinase reactions. This can be done by adding a pre-determined amount of ADP to the kinase buffer. Refer to the ADP-Glo™ technical manual for creating a standard curve.[23]

  • Add Compounds: Add your test compounds to the "No Enzyme" wells. Add an equivalent volume of DMSO to the "Max Signal" control wells.

  • Simulate Assay Conditions: Incubate the plate at room temperature for the same duration as your standard kinase reaction (e.g., 60 minutes). This accounts for any time-dependent effects on the compound or reagents.

  • Initiate Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature to deplete any contaminating ATP.[24]

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal.[24] Incubate for 30-60 minutes.[25]

  • Read Plate: Measure luminescence.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the "Max Signal" controls.

    • % Inhibition = (1 - (Signal_compound / Mean_Signal_max)) * 100

    • Interpretation: Any compound showing significant inhibition (>20-30%) in this kinase-free setup is likely a false positive that interferes with the detection chemistry and should be deprioritized.

Section 5: FAQs

  • Q: What is the maximum DMSO concentration I should use in my assay?

    • A: As low as possible, typically not exceeding 1%. High concentrations of DMSO can denature proteins and directly inhibit kinase activity.[2] Always run a DMSO tolerance curve for your specific kinase to determine the highest concentration that does not impact its activity.[14]

  • Q: My recombinant kinase shows low activity. What could be wrong?

    • A: Purity does not equal activity.[26] Kinases often require specific post-translational modifications (like phosphorylation) to be fully active. Ensure your kinase was expressed and purified under conditions that maintain its active conformation. Also, check for aggregation and ensure proper storage conditions (aliquoted, -80°C).[14]

  • Q: Why do my biochemical assay hits fail to show activity in cell-based assays?

    • A: This is a common challenge in drug discovery.[27] Reasons include poor cell permeability of the compound, rapid metabolism or degradation within the cell, or efflux by cellular pumps. Additionally, the high ATP concentration inside a cell (~1-5 mM) makes it much harder for an ATP-competitive inhibitor to work compared to the low µM ATP concentrations often used in biochemical assays.[20]

References

Technical Support Center: Identification of Byproducts in 1H-Pyrazolo[4,3-c]pyridin-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting byproduct formation during the synthesis of 1H-Pyrazolo[4,3-c]pyridin-6-amine. The information presented herein is curated from established synthetic protocols and analytical methodologies to ensure scientific integrity and practical applicability in a laboratory setting.

I. Introduction to this compound Synthesis and Potential Byproducts

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] Its synthesis, while achievable through several routes, can be prone to the formation of impurities and byproducts that can complicate purification and impact the final product's quality and yield. Understanding the potential side reactions is crucial for optimizing the synthesis and ensuring the desired product is obtained with high purity.

Common synthetic strategies often involve the construction of the pyrazolopyridine core through cyclization reactions.[2][3][4] Byproducts can arise from incomplete reactions, side reactions of starting materials or intermediates, and degradation of the product under the reaction conditions.[]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in the synthesis of this compound and related pyrazolopyridines?

A1: Based on the general principles of heterocyclic chemistry and documented syntheses of related compounds, the following types of byproducts are frequently encountered:

  • Regioisomers: In syntheses involving unsymmetrical precursors, the formation of isomeric pyrazolopyridine cores is a significant challenge.[3][6] For instance, in reactions building the pyridine ring onto a pre-existing pyrazole, the orientation of the annulation can lead to different isomers.

  • Over-alkylation or Over-acylation Products: If the reaction involves N-alkylation or N-acylation steps, reaction at multiple nitrogen atoms on the pyrazole ring can occur, leading to undesired di-substituted byproducts.

  • Incompletely Cyclized Intermediates: Failure of the final ring-closing step can result in the isolation of stable intermediates. Monitoring the reaction progress is critical to ensure complete conversion.[6]

  • Products of Side Reactions with Reagents or Solvents: The reagents and solvents used can sometimes participate in side reactions. For example, using a nucleophilic solvent or base can lead to the formation of unexpected products.[2]

  • Degradation Products: The target molecule may be susceptible to degradation under the reaction conditions (e.g., high temperature, strong acid/base), leading to a variety of smaller, fragmented byproducts.[]

Q2: My reaction has produced a complex mixture of products. How can I begin to identify the major byproducts?

A2: A systematic approach combining chromatographic separation and spectroscopic analysis is the most effective strategy:

  • Initial Assessment with Thin Layer Chromatography (TLC): TLC is a rapid and invaluable tool for visualizing the complexity of your reaction mixture. By comparing the spots to your starting materials and a pure sample of the desired product (if available), you can get a preliminary idea of the number of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial byproduct identification.[][7][8] LC-MS provides the retention time of each component and its molecular weight, which is crucial for proposing potential structures.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is essential for separating the components of the reaction mixture.[7][9][10] This allows for the isolation of individual byproducts for further characterization.

Q3: I have isolated a major byproduct. What spectroscopic techniques should I use for structural elucidation?

A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguous structure determination.[][7][8][11]

  • ¹H NMR Spectroscopy: Provides information about the number of different types of protons and their connectivity. Key features to look for include the chemical shifts of aromatic protons and the presence or absence of specific functional group protons (e.g., NH, CH₃).[11]

  • ¹³C NMR Spectroscopy: Reveals the number of different carbon environments in the molecule, which is highly informative for distinguishing between isomers.[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing the connectivity between protons and carbons, allowing you to piece together the molecular structure.[8]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which allows for the determination of its elemental composition.[2]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide valuable clues about the structure of the molecule by showing how it breaks apart.[12]

III. Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues related to byproduct formation.

Problem 1: Formation of Regioisomers

Symptoms:

  • Multiple spots on TLC with similar Rf values.

  • LC-MS analysis shows multiple peaks with the same molecular weight.

  • ¹H and ¹³C NMR spectra of the crude product are complex, with more signals than expected for a single compound.

Root Causes & Solutions:

Root CauseProposed Solution
Use of unsymmetrical starting materials. Modify the synthetic route to use symmetrical precursors if possible. Alternatively, explore reaction conditions that favor the formation of the desired regioisomer. This can involve changing the solvent, temperature, or catalyst.[6]
Lack of regioselective control in the cyclization step. Investigate different catalysts or directing groups that can influence the regioselectivity of the reaction. Literature precedents for similar heterocyclic systems can provide valuable guidance.[3]
Problem 2: Presence of Unreacted Starting Materials or Intermediates

Symptoms:

  • TLC and LC-MS analysis show the presence of starting materials.

  • The yield of the desired product is low.

Root Causes & Solutions:

Root CauseProposed Solution
Incomplete reaction. Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[6]
Insufficient stoichiometry of a reagent. Ensure that the stoichiometry of all reagents is correct. In some cases, using a slight excess of one reagent may be necessary to drive the reaction to completion.
Catalyst deactivation. If a catalyst is used, ensure it is fresh and active. In some cases, the catalyst may need to be added in portions throughout the reaction.
Problem 3: Observation of Unexpected Byproducts with Higher or Lower Molecular Weights

Symptoms:

  • LC-MS analysis reveals peaks with molecular weights that do not correspond to the starting materials, product, or expected intermediates.

Root Causes & Solutions:

Root CauseProposed Solution
Side reactions with the solvent or reagents. Carefully consider the reactivity of all components in the reaction mixture. For example, a protic solvent could react with an acidic intermediate.[9] Consider using a different, less reactive solvent.
Degradation of the product or intermediates. If the reaction is run at a high temperature, consider lowering the temperature. Perform stability studies on the desired product under the reaction conditions to assess its lability.[]
Dimerization or polymerization. This can occur if reactive functional groups are present. Consider using protecting groups to block these reactive sites during the reaction.

IV. Experimental Protocols for Byproduct Analysis

Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC)

Objective: To separate the components of the crude reaction mixture for identification and quantification.

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.

    • Detector: A UV detector set to a wavelength where the compounds of interest absorb is typical.

  • Method Development: Optimize the gradient profile to achieve good separation of all components.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To obtain molecular weight information for each separated component.

Methodology:

  • Interface the HPLC system with a mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) is a common choice for this class of compounds.

  • Data Analysis: Correlate the retention times from the UV chromatogram with the mass spectra to assign a molecular weight to each peak.

Protocol 3: Isolation of Byproducts by Preparative HPLC

Objective: To isolate sufficient quantities of the byproducts for full spectroscopic characterization.[8]

Methodology:

  • Scale up the analytical HPLC method to a preparative scale. This involves using a larger column and higher flow rates.

  • Fraction Collection: Collect the fractions corresponding to each peak of interest.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the isolated byproduct.

Protocol 4: Structural Elucidation by NMR Spectroscopy

Objective: To determine the chemical structure of the isolated byproducts.

Methodology:

  • Sample Preparation: Dissolve the isolated byproduct in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire the following NMR spectra:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Analysis: Use the combination of these spectra to piece together the structure of the byproduct.

V. Visualizing Troubleshooting and Workflow

Byproduct Identification Workflow

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc Initial Assessment lcms LC-MS Analysis tlc->lcms Complexity Assessment hplc Analytical HPLC lcms->hplc Method Development prep_hplc Preparative HPLC hplc->prep_hplc Isolation nmr NMR Spectroscopy (1H, 13C, 2D) prep_hplc->nmr hrms HRMS prep_hplc->hrms structure Structure Elucidation nmr->structure hrms->structure

Caption: Workflow for Byproduct Identification.

Troubleshooting Logic for Regioisomer Formation

Regioisomer_Troubleshooting start {Problem: Regioisomer Formation | Symptoms: - Multiple spots on TLC - Same MW in LC-MS - Complex NMR} cause1 Root Cause 1: Unsymmetrical Starting Materials start->cause1 cause2 Root Cause 2: Lack of Regioselective Control start->cause2 solution1 Solution: - Use symmetrical precursors - Optimize conditions (solvent, temp, catalyst) cause1->solution1 solution2 Solution: - Investigate different catalysts - Use directing groups cause2->solution2

Caption: Troubleshooting Regioisomer Formation.

VI. References

  • BOC Sciences. (n.d.). APIs Manufacturing & Synthesis. Retrieved from --INVALID-LINK--

  • Klick, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 364-375.

  • Bukin, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793.

  • Arkat USA, Inc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from --INVALID-LINK--

  • Adak, S. (2025). Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques. ResearchGate.

  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from [https://www.benchchem.com/technical-support/1396597/troubleshooting-poor-yield-in-pyrazolo-3-4-b-pyridine-synthesis]

  • Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Retrieved from --INVALID-LINK--

  • Claramunt, R. M., et al. (2009). NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives. Magnetic Resonance in Chemistry, 47(10), 869-874.

  • de la Torre, M. C., & Gotor, V. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5732.

  • Marjani, A. P., et al. (2018). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate.

  • Krasavin, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(16), 4941.

  • Synblock. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 304-316.

  • Monteiro, A., et al. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 27(19), 6296.

  • Flayyih, S. T., & Ghanim, H. T. (2020). Synthesis and characterization of heterocyclic compounds from amine derivative. ResearchGate.

  • All About Drugs. (n.d.). ANALYTICAL CHEM (API). Retrieved from --INVALID-LINK--

  • Advanced ChemBlocks. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Marjani, A. P., et al. (2018). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Semantic Scholar.

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Flayyih, S. T., & Ghanim, H. T. (2020). Synthesis and characterization of heterocyclic compounds from amine derivative. ResearchGate.

  • Al-Najjar, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(1), 123.

  • BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. Retrieved from [https://www.benchchem.com/technical-support/109-69-3/spectroscopic-characterization-of-n-methyl-pyrazole-a-technical-guide]

  • Chen, Y.-C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 30(1), 132-143.

  • Skog, K. (2009). Formation of Heterocyclic Aromatic Amines in Model Systems. Journal of Chromatography B, 877(26), 2826-2831.

  • Bukin, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate.

  • de la Torre, M. C., & Gotor, V. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394.

  • Santos, C. M. M., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

  • Christodoulou, M. S., et al. (2018). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 23(11), 2998.

  • Agbaba, D., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis, 179, 112999.

  • Moody, C. J., et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 18(33), 6469-6473.

  • Patel, S. K., et al. (2017). Synthesis of Pyrazolopyridine Annulated Heterocycles and Study the Effect of Substituents on Photophysical Properties. Semantic Scholar.

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. Retrieved from [https://www.benchchem.com/technical-support/application-notes-and-protocols-for-the-analytical-characterization-of-pyrazole-derivatives]

References

Technical Support Center: Navigating Variability in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the common challenge of variability in in vitro kinase assay results. As researchers, scientists, and drug development professionals, we understand that reproducible and reliable data is the cornerstone of scientific progress. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to enhance the consistency and accuracy of your kinase assays. We will delve into the causality behind experimental choices, empowering you to not just follow protocols, but to understand and control the critical variables in your experiments.

Introduction: The Challenge of Consistency in Kinase Assays

In vitro kinase assays are powerful tools for studying enzyme kinetics, screening for inhibitors, and elucidating signaling pathways.[1] However, their sensitivity can also be a source of frustration when results show high variability between wells, plates, or experiments. This variability can stem from a multitude of factors, broadly categorized as reagent-related, assay condition-related, and experimental execution-related issues.[2][3] This guide will systematically address these sources of variability, providing a structured approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized to follow the typical workflow of a kinase assay, allowing you to pinpoint potential issues at each stage of your experiment.

Part 1: Reagent-Specific Issues

A lack of signal in your positive control wells is a critical issue that points to a fundamental problem with one or more of your assay components. Here are the most common culprits:

  • Inactive Enzyme: The kinase itself may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[4][5] It is crucial to verify the activity of your enzyme stock.

  • Incorrect Buffer Composition: The assay buffer might be missing essential co-factors like Mg²⁺ or Mn²⁺, or have a suboptimal pH.[4][6][7] These components are critical for kinase activity.

  • Suboptimal ATP Concentration: The ATP concentration should ideally be near the Michaelis constant (Km) for the kinase to ensure optimal activity and sensitivity to ATP-competitive inhibitors.[4][8][9]

  • Degraded Reagents: Critical reagents such as ATP and the substrate can degrade over time. Using fresh aliquots for each experiment is highly recommended.[4]

Experimental Protocol: Verifying Kinase Activity with a Dot Blot Assay

This quick and simple protocol can help you confirm if your kinase is active.

  • Prepare a reaction mix: In a microcentrifuge tube, combine your kinase, its specific substrate, and ATP in the appropriate kinase reaction buffer.

  • Incubate: Allow the reaction to proceed at the optimal temperature for a predetermined amount of time (e.g., 30 minutes).

  • Spot onto a membrane: Spot a small volume (1-2 µL) of the reaction mixture onto a nitrocellulose or PVDF membrane.

  • Block: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a phospho-specific antibody that recognizes the phosphorylated substrate overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]

A positive signal indicates that your kinase is active.

A high background signal can mask the true kinase activity, leading to a low signal-to-noise ratio and making it difficult to discern real effects.[2] Here are the primary causes and their solutions:

Possible CauseTroubleshooting StepsRationale
Contaminated Reagents Use fresh, high-purity reagents (ATP, buffers, kinase). Filter-sterilize buffers.[2]Impurities can be inherently fluorescent or luminescent, or there might be contaminating kinase or ATPase activity.[2][5]
Sub-optimal Reagent Concentrations Titrate the concentrations of ATP, substrate, and detection reagents to find the optimal balance between signal and background.[2]Excessively high concentrations of some reagents can lead to non-specific signal generation.[2]
Prolonged Incubation Times Perform a time-course experiment to determine the linear range of the kinase reaction and the detection step.[2][11]Longer incubation times can lead to the accumulation of non-specific products or signal.[2]
High Kinase Autophosphorylation If using an ATP depletion assay (e.g., luciferase-based), consider a detection method that specifically measures substrate phosphorylation.[12][13]Autophosphorylation consumes ATP, leading to a signal change that is not dependent on substrate phosphorylation.[12]
Assay Plate Issues Use high-quality, opaque white plates for luminescence assays to minimize crosstalk and black plates for fluorescence assays to reduce background.[5]Plate material can autofluoresce, and light can leak between wells in lower-quality plates.[5]

Diagram: Troubleshooting High Background Signal

high_background start High Background Signal reagents Contaminated Reagents? start->reagents concentrations Sub-optimal Concentrations? reagents->concentrations No sol_reagents Use Fresh/High-Purity Reagents reagents->sol_reagents Yes incubation Prolonged Incubation? concentrations->incubation No sol_concentrations Titrate Reagent Concentrations concentrations->sol_concentrations Yes autophospho High Autophosphorylation? incubation->autophospho No sol_incubation Optimize Incubation Time incubation->sol_incubation Yes plate Plate Issues? autophospho->plate No sol_autophospho Change Detection Method autophospho->sol_autophospho Yes sol_plate Use Appropriate High-Quality Plates plate->sol_plate Yes

Caption: A logical workflow for troubleshooting high background signals in kinase assays.

Part 2: Assay Condition and Execution Variability

Fluctuations in IC50 values are a common and frustrating problem.[5] Several factors related to assay conditions and execution can contribute to this variability:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.[2]

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, leading to variability.[2][4][5]

  • Temperature Fluctuations: Kinase activity is highly sensitive to temperature. Inconsistent incubation temperatures will lead to variable reaction rates.[2]

  • Inconsistent Incubation Times: Precise timing of reaction initiation and termination is crucial for reproducibility.[2][14]

  • Variable ATP Concentration: Since many inhibitors are ATP-competitive, their apparent potency (IC50) is directly influenced by the ATP concentration.[8][9][15]

Best Practices for Minimizing Execution-Related Variability

Best PracticeRationale
Use Calibrated Pipettes Ensures accurate and precise liquid handling.
Reverse Pipetting Recommended for viscous solutions to improve accuracy.[5]
Use Master Mixes Dispensing a pre-mixed solution of common reagents minimizes well-to-well variation.[5][16]
Avoid Edge Wells If possible, do not use the outer wells of the plate. If you must, fill the surrounding moat or empty wells with sterile water or media to create a humidity barrier.[5]
Use a Temperature-Controlled Incubator Ensures consistent temperature across the plate and between experiments.
Automated Liquid Handlers For high-throughput screening, automated systems can significantly improve precision and reproducibility.
Consistent ATP Preparation Always use a fresh dilution of ATP from a validated stock for each experiment.[17]

Diagram: Workflow for a Reproducible In Vitro Kinase Assay

reproducible_assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Fresh Reagents (Enzyme, Substrate, ATP, Buffer) master_mix Create Master Mix (Enzyme, Substrate, Buffer) prep_reagents->master_mix prep_inhibitor Prepare Inhibitor Serial Dilution add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor add_master_mix Add Master Mix to Plate master_mix->add_master_mix add_inhibitor->add_master_mix initiate_reaction Initiate Reaction with ATP add_master_mix->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate stop_reaction Stop Reaction (if applicable) incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Read Plate add_detection->read_plate analyze_data Analyze Data (IC50 determination) read_plate->analyze_data

Caption: A standardized workflow to enhance the reproducibility of in vitro kinase assays.

Part 3: Data Analysis and Interpretation

Proper data analysis is as critical as the experimental execution itself. Here are some key considerations:

  • Background Subtraction: Always include appropriate controls (e.g., "no enzyme" or "no substrate") to determine the background signal, which should be subtracted from all other wells.[4]

  • Data Normalization: Normalize your data to the positive (no inhibitor) and negative (maximal inhibition) controls. This will allow you to express your results as percent inhibition.

  • Curve Fitting: For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve with a variable slope.[4][18]

  • Statistical Analysis: Calculate the coefficient of variation (%CV) for your replicates. A high %CV can indicate unreliable data.[5][14]

Table: Key Parameters for Kinase Assay Data Analysis

ParameterDescriptionImportance
Raw Signal The direct output from the plate reader (e.g., fluorescence, luminescence).The primary data point for each well.
Background Signal The signal from control wells lacking a key component (e.g., enzyme).Used to correct for non-specific signal.
Corrected Signal Raw Signal - Background Signal.Represents the true signal from the kinase reaction.
Percent Inhibition 100 * (1 - (Corrected Signal_Inhibitor / Corrected Signal_Positive Control))Normalizes the data and allows for comparison between experiments.
IC50 The concentration of an inhibitor that reduces enzyme activity by 50%.A key measure of inhibitor potency.
%CV (Standard Deviation / Mean) * 100A measure of the variability between replicates. A lower %CV indicates higher precision.
Z'-factor A statistical parameter used to evaluate the quality of a high-throughput screening assay.A Z'-factor > 0.5 is generally considered indicative of a robust assay.[14]

In-Depth Protocols for Assay Optimization

To achieve consistent and reliable results, it is essential to optimize your assay conditions. The following protocols provide a systematic approach to determining the optimal concentrations of key reagents.

Protocol 1: Determination of the Apparent ATP Km

This protocol is crucial for setting up inhibitor screening assays, especially for ATP-competitive inhibitors.[17]

  • Reagents and Materials:

    • Purified kinase

    • Kinase-specific substrate

    • ATP stock solution (e.g., 10 mM)

    • Kinase reaction buffer (including MgCl₂)

    • Assay detection reagents

    • Microplates

    • Plate reader

  • Experimental Procedure:

    • Enzyme Titration (Preliminary Step): First, determine the optimal enzyme concentration that gives a robust signal within the linear range of the assay.

    • Prepare ATP Dilutions: Create a serial dilution of ATP in the kinase reaction buffer. A typical starting concentration might be 200 µM, diluted down to low micromolar or nanomolar concentrations.

    • Assay Setup: In a microplate, add the optimized concentration of kinase and a fixed, saturating concentration of the substrate to each well.

    • Initiate Reaction: Add the different concentrations of ATP to the wells to initiate the kinase reaction.

    • Incubate: Incubate the plate at the optimal temperature for a predetermined time, ensuring the reaction remains in the linear phase.

    • Detect Signal: Stop the reaction (if necessary) and add the detection reagents. Read the plate according to the assay manufacturer's instructions.

    • Data Analysis: Plot the kinase activity (e.g., corrected signal) against the ATP concentration. Fit the data to the Michaelis-Menten equation to determine the apparent Km for ATP.[11][19]

Protocol 2: Enzyme and Substrate Titration

This protocol helps determine the optimal concentrations of enzyme and substrate to use in your assay.

  • Enzyme Titration:

    • Keep the substrate and ATP concentrations constant and high (saturating).

    • Perform the kinase assay with a serial dilution of the kinase.

    • Plot the signal versus the kinase concentration. The optimal concentration is typically the one that gives about 80% of the maximum signal (EC80) and is within the linear range of the assay.[19]

  • Substrate Titration:

    • Use the optimized kinase concentration and a saturating ATP concentration.

    • Vary the concentration of the substrate.

    • Plot the signal versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km for the substrate. Assays are often run at or near the Km value for the substrate.[11]

By systematically optimizing these parameters, you can establish a robust and reproducible in vitro kinase assay, providing a solid foundation for your research and drug discovery efforts.

References

Technical Support Center: Ensuring the Stability of 1H-Pyrazolo[4,3-c]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Pyrazolo[4,3-c]pyridin-6-amine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to prevent the degradation of this compound during storage and handling. As Senior Application Scientists, we have synthesized data from various sources to offer insights grounded in chemical principles and field-proven practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are exposure to oxygen, light, elevated temperatures, and moisture. The amine and pyrazole functional groups are susceptible to oxidation, while the aromatic system can be sensitive to light. Amines, in general, can be hygroscopic, meaning they absorb moisture from the air, which can lead to hydrolysis or the formation of undesirable byproducts.[1][2]

Q2: I've noticed a color change in my solid sample of this compound, from off-white to brownish. What could be the cause?

A2: A color change to brown is a common indicator of oxidation in pyrazoline and other amine-containing compounds.[2] This is likely due to exposure to atmospheric oxygen. To prevent this, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen.

Q3: What are the ideal short-term and long-term storage temperatures for solid this compound?

A3: For short-term storage, room temperature in a desiccator may be acceptable.[3] However, for long-term stability, it is highly recommended to store the solid compound at 2-8°C (refrigerated) or, for maximum longevity, at -20°C (frozen).[4][5]

Q4: How should I store solutions of this compound?

A4: Solutions are generally less stable than the solid compound. For solutions of pyrazolopyridine derivatives in solvents like DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and to store them at -20°C.[4] Use anhydrous solvents to minimize moisture-related degradation.

Q5: What analytical techniques are recommended for assessing the purity and detecting degradation of my sample?

A5: High-Performance Liquid Chromatography (HPLC) with a photodiode array detector is a standard and effective method for assessing the purity of this compound and detecting the emergence of degradation products.[6] For structural elucidation of any impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions based on scientific principles.

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased potency or inconsistent results in biological assays Degradation of the compound leading to a lower concentration of the active molecule.1. Verify the purity of your stock using HPLC. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Implement the recommended storage protocols for the new stock.
Appearance of new spots on a Thin Layer Chromatography (TLC) plate Formation of degradation products. This is a strong indicator of compound instability under the current storage conditions.1. Immediately transfer the compound to a more suitable storage environment (e.g., from room temperature to -20°C, under inert gas). 2. Characterize the impurities if necessary for your research. 3. Consider re-purification of the compound if the degradation is minor and a fresh batch is not readily available.
Poor solubility of the compound compared to when it was first received Potential polymerization or formation of insoluble degradation products. This can be exacerbated by moisture.1. Ensure the compound is stored in a desiccator to minimize moisture absorption.[1] 2. When preparing solutions, use high-quality, anhydrous solvents. 3. Gentle warming and sonication may help to dissolve the compound, but be aware that this could accelerate degradation if the compound is thermally labile.

Experimental Protocols

Protocol 1: Optimal Long-Term Storage of Solid this compound

This protocol is designed to maximize the shelf-life of the solid compound.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas source with a regulator and tubing

  • Parafilm or other sealing film

  • -20°C freezer

  • Desiccator

Procedure:

  • Place the required amount of solid this compound into a clean, dry amber glass vial.

  • Flush the vial with a gentle stream of inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Quickly and tightly seal the vial with the PTFE-lined cap.

  • Wrap the cap and neck of the vial with Parafilm for an extra layer of protection against moisture and air ingress.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the vial inside a desiccator that is stored in a -20°C freezer.

Protocol 2: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing solutions to maintain their integrity.

Materials:

  • Solid this compound

  • Anhydrous dimethyl sulfoxide (DMSO) or other suitable anhydrous solvent

  • Sterile, amber microcentrifuge tubes or cryovials

  • -20°C freezer

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weigh the desired amount of the solid in a sterile environment.

  • Add the appropriate volume of anhydrous solvent to achieve the target concentration.

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles the solution is subjected to.[4]

  • Tightly cap and seal the aliquots.

  • Label each aliquot clearly.

  • Store the aliquots at -20°C.

Visualizing Degradation Pathways and Prevention

The following diagrams illustrate the potential degradation pathways for this compound and the corresponding preventative measures.

degradation_pathway This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxygen (Air) Hydrolyzed Products Hydrolyzed Products This compound->Hydrolyzed Products Moisture (H2O) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (UV/Visible)

Caption: Potential degradation pathways for this compound.

prevention_workflow cluster_storage Storage Environment Inert Atmosphere Inert Atmosphere Stable Compound Stable Compound Inert Atmosphere->Stable Compound Prevents Oxidation Low Temperature Low Temperature Low Temperature->Stable Compound Slows Reaction Rates Protection from Light Protection from Light Protection from Light->Stable Compound Prevents Photodegradation Low Humidity Low Humidity Low Humidity->Stable Compound Prevents Hydrolysis

Caption: Key preventative measures to ensure compound stability.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Validation of Synthesized 1H-Pyrazolo[4,3-c]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolopyridine Scaffold

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2][3] As bioisosteres of purines, these heterocyclic systems are adept at interacting with the ATP-binding pockets of various kinases, making them a cornerstone in the development of targeted therapies, particularly in oncology.[1][4] Several pyrazolopyridine-based drugs have received regulatory approval or are in late-stage clinical trials, demonstrating the scaffold's therapeutic potential.[1][2]

This guide provides a comprehensive, phased workflow for validating the biological activity of a novel, synthesized compound: 1H-Pyrazolo[4,3-c]pyridin-6-amine. We will proceed from broad phenotypic screening to specific target engagement and mechanistic elucidation. The experimental choices outlined below are designed to build a logical and robust data package, essential for any researcher in the field of drug discovery. This is not merely a sequence of protocols; it is a strategic approach to understanding a compound's true potential.

Phase 1: Primary Viability Screening - Establishing a Biological Footprint

The foundational step is to determine if this compound (herein referred to as 'Compound-PYR') exerts any cytotoxic or anti-proliferative effects on cancer cells. A broad screening against a panel of human cancer cell lines from diverse tissue origins provides the initial indication of activity and potential tumor-type selectivity.

Core Experiment: MTT Anti-Proliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a 2-fold serial dilution of Compound-PYR (e.g., from 100 µM to 0.78 µM). Add the dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine or a relevant clinical kinase inhibitor).

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, making it suitable for observing anti-proliferative effects.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of Compound-PYR and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative IC₅₀ Values

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
Compound-PYR [Experimental Data][Experimental Data][Experimental Data]
Palbociclib (CDK4/6 Inhibitor)0.04> 101.5
Staurosporine (Broad Kinase Inhibitor)0.010.020.03

This table provides a clear, comparative view of the compound's potency and selectivity against a known cell cycle inhibitor and a broad-spectrum cytotoxic agent.

Phase 2: Target Deconvolution - Identifying the Molecular Target(s)

Given that the pyrazolopyridine scaffold frequently targets kinases, a logical next step is to perform a broad kinase panel screen.[1][4] This helps to identify the primary kinase target(s) and provides an early assessment of selectivity, which is a critical factor for therapeutic index.

Core Experiment: In Vitro Kinome Profiling

A radiometric or fluorescence-based kinase assay panel is used to quantify the inhibitory effect of Compound-PYR against a large number of purified kinases. This is a crucial step to move from a phenotypic observation (cell death) to a specific molecular hypothesis.

Workflow Visualization: From Synthesis to Mechanism

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Validation cluster_3 Outcome synthesis Synthesized This compound viability Cell Viability Assays (MTT / CellTiter-Glo) synthesis->viability Test anti-proliferative effect kinome Kinome-wide Screen (e.g., KINOMEscan) viability->kinome If active, identify target class biochem Biochemical Assay (IC₅₀ of specific kinase) kinome->biochem Validate primary hit(s) cell_cycle Cell Cycle Analysis (Flow Cytometry) biochem->cell_cycle Confirm cellular effect apoptosis Apoptosis Assays (Annexin V / Caspase) cell_cycle->apoptosis Determine cell fate western Western Blot (Substrate Phosphorylation) cell_cycle->western Confirm pathway modulation outcome Validated Lead Compound with Known MOA apoptosis->outcome western->outcome

Caption: A phased workflow for the biological validation of a novel compound.

Data Presentation: Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetCompound-PYR (% Inhibition)Sunitinib (Multi-Kinase Inhibitor) (% Inhibition)
CDK2/Cyclin A[Experimental Data]85
CDK4/Cyclin D1[Experimental Data]70
VEGFR2[Experimental Data]98
PDGFRβ[Experimental Data]95
c-Met[Experimental Data]45
HPK1[Experimental Data]15

This comparative table immediately highlights potential primary targets (e.g., high inhibition of CDK2) and selectivity (e.g., low inhibition of HPK1).

Phase 3: Mechanistic Validation - Confirming the Mode of Action

Results from Phase 2 generate a testable hypothesis. For this guide, let's assume the kinome scan revealed potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S cell cycle transition.[6][7] Phase 3 experiments are designed to rigorously validate this hypothesis.

Biochemical Validation: In Vitro Kinase Inhibition Assay

First, we must confirm the direct inhibitory effect on the purified enzyme and determine a precise IC₅₀ value.

Experimental Protocol: CDK2/Cyclin E ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, add purified CDK2/Cyclin E enzyme, the substrate peptide (e.g., a histone H1-derived peptide), and ATP.

  • Inhibitor Addition: Add serially diluted Compound-PYR (e.g., from 10 µM to 0.05 nM) to the reaction wells.

  • Kinase Reaction: Incubate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence signal, which is directly proportional to the amount of ADP formed and thus, kinase activity.

  • Analysis: Plot the luminescence (as a percentage of the uninhibited control) against the log concentration of Compound-PYR to calculate the IC₅₀ value.

Cellular Target Engagement: Cell Cycle Analysis

If Compound-PYR inhibits CDK2 in cells, we expect to see an arrest of cells in the G1 or early S phase of the cell cycle.[6] This is a critical experiment to link biochemical potency with a cellular phenotype.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat a relevant cell line (e.g., HCT-116) with Compound-PYR at concentrations corresponding to 1x and 5x its IC₅₀ value for 24 hours.

  • Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the cells on a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Effect on Cell Cycle Distribution in HCT-116 Cells

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle (0.1% DMSO)45%35%20%
Compound-PYR (1x IC₅₀) [Experimental Data][Experimental Data][Experimental Data]
Compound-PYR (5x IC₅₀) [Experimental Data][Experimental Data][Experimental Data]

An increase in the G0/G1 population with a corresponding decrease in the S and G2/M populations would strongly support the CDK2 inhibition hypothesis.

Determining Cell Fate: Apoptosis Assay

Sustained cell cycle arrest often leads to programmed cell death, or apoptosis.[8][9] Quantifying apoptosis is essential to confirm that the compound is not merely cytostatic but is actively inducing cancer cell death.[10][11]

Signaling Pathway: CDK2 and Apoptosis Induction

G cluster_0 Cell Cycle Progression cluster_1 Inhibitor Action cluster_2 Cellular Outcome CDK2 CDK2 / Cyclin E Rb pRb CDK2->Rb Phosphorylates G1_Arrest G1 Phase Arrest E2F E2F Rb->E2F Inhibits S_Phase S-Phase Genes E2F->S_Phase Activates Inhibitor Compound-PYR Inhibitor->CDK2 Inhibits Apoptosis Apoptosis G1_Arrest->Apoptosis Leads to

Caption: Inhibition of CDK2 by Compound-PYR leads to G1 arrest and apoptosis.

Experimental Protocol: Annexin V and Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cells as described in the cell cycle analysis protocol, typically for 48 hours to allow for the apoptotic program to execute.

  • Harvest and Staining: Harvest both adherent and floating cells. Wash with cold PBS and resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells. PI enters cells only when the membrane integrity is lost, indicating late apoptosis or necrosis.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

  • Data Analysis: Quantify the cell populations:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Data Presentation: Apoptosis Induction in HCT-116 Cells

Treatment% Live Cells% Early Apoptotic% Late Apoptotic / Necrotic
Vehicle (0.1% DMSO)9532
Compound-PYR (1x IC₅₀) [Experimental Data][Experimental Data][Experimental Data]
Compound-PYR (5x IC₅₀) [Experimental Data][Experimental Data][Experimental Data]

A dose-dependent increase in the percentage of early and late apoptotic cells provides compelling evidence of the compound's ability to induce programmed cell death.

Conclusion

This structured, multi-phase guide provides a robust framework for the initial biological validation of a synthesized this compound. By progressing logically from broad phenotypic effects to specific molecular interactions and cellular consequences, researchers can build a compelling and defensible data package. The comparative nature of the proposed experiments, benchmarking against established inhibitors, ensures that the data is placed in a relevant context for drug development professionals. This systematic approach not only validates the activity of a single molecule but also establishes a workflow that embodies scientific rigor and integrity.

References

Evaluating the Kinase Selectivity of 1H-Pyrazolo[4,3-c]pyridin-6-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolopyridine Scaffold

In the landscape of oncology drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient lead generation. The 1H-pyrazolo[4,3-c]pyridine core is one such scaffold. As a purine bioisostere, it is adept at targeting the highly conserved ATP-binding site of protein kinases, making it a fertile ground for developing novel kinase inhibitors. This guide provides an in-depth evaluation of the kinase selectivity profile of derivatives of 1H-Pyrazolo[4,3-c]pyridin-6-amine, focusing on its successful application in the development of potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK).

This analysis will center on MK-8353, a clinical candidate that evolved from this scaffold, and compare its performance against its well-known predecessor, SCH772984. We will dissect the experimental data, provide a detailed methodology for assessing kinase activity, and offer expert insights into the causal factors behind the observed selectivity.

The Target: ERK's Central Role in the MAPK Signaling Pathway

The Ras-Raf-MEK-ERK pathway, commonly known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical signaling pathway that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[1] In over 30% of human cancers, this pathway is hyperactivated, often due to mutations in upstream components like BRAF or RAS, leading to uncontrolled cell growth.[2]

ERK1 and ERK2 are the terminal kinases in this cascade.[1] Their activation is a convergence point for oncogenic signaling, making them a high-value target for therapeutic intervention. Inhibiting ERK directly offers a strategy to shut down the pathway, even in tumors that have developed resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors).[2][3]

MAPK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK1/2 (MAP2K) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The ERK/MAPK Signaling Cascade.

Comparative Kinase Selectivity Profile

The ultimate goal for a kinase inhibitor is to potently inhibit the intended target while minimizing engagement with other kinases in the human kinome to avoid off-target toxicities. The 1H-pyrazolo[4,3-c]pyridine scaffold has proven to be an excellent starting point for achieving this.

MK-8353, an orally bioavailable derivative, was developed to improve upon the pharmacokinetic properties of earlier compounds while retaining high potency and selectivity.[3] Its selectivity was profiled against a broad panel of over 200 human kinases. The data reveals a highly selective inhibitor, a critical feature for a clinical candidate.

CompoundPrimary TargetIC₅₀ (nM)Key Off-Targets (>50% Inhibition @ 1µM)Reference
MK-8353 ERK120 - 23CLK2, FLT4, Aurora B[3][4][5]
ERK27 - 8.8
SCH772984 ERK14Few off-targets of significantly weaker affinity[3]
ERK21

Expert Analysis of Selectivity: The remarkable selectivity of these compounds can be attributed to their ability to induce a unique binding pocket in ERK1/2. Unlike typical ATP-competitive inhibitors, compounds like SCH772984 and MK-8353 have a dual mechanism: they not only block the kinase's catalytic activity but also induce a conformational change that prevents its activation by upstream MEK.[3] This induced-fit binding mode exploits structural features unique to ERK, leading to high specificity across the kinome. The data for MK-8353 shows that at a concentration of 0.1 µM (100 nM), no other kinase in a 227-member panel was inhibited by more than 35%, underscoring its exceptional selectivity.[5]

Experimental Methodology: A Protocol for Biochemical Kinase Profiling

To reliably determine inhibitor potency (IC₅₀) and selectivity, a robust and validated biochemical assay is essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ platform, are an industry standard. They offer a non-radioactive, high-throughput method to measure kinase activity.

Below is a representative step-by-step protocol for determining an inhibitor's IC₅₀ against ERK2 using a TR-FRET format.

Principle: A fluorescently labeled substrate peptide is phosphorylated by the kinase. A terbium-labeled antibody that specifically binds the phosphorylated peptide is then added. When the antibody binds, the terbium donor and the peptide's acceptor fluorophore are brought into proximity, allowing FRET to occur upon excitation. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Assay_Workflow start Start: Prepare Reagents prep_inhibitor 1. Prepare 4X Inhibitor Serial Dilution (in DMSO) start->prep_inhibitor prep_kinase 2. Prepare 4X Kinase/Substrate Solution in Assay Buffer start->prep_kinase prep_atp 3. Prepare 2X ATP Solution in Assay Buffer start->prep_atp dispense 4. Dispense Reagents into 384-well Assay Plate prep_inhibitor->dispense prep_kinase->dispense prep_atp->dispense incubate 5. Incubate to Allow Kinase Reaction dispense->incubate stop 6. Stop Reaction & Add Detection Reagents (EDTA & Tb-Antibody) incubate->stop read 7. Incubate and Read Plate (TR-FRET Signal) stop->read analyze 8. Analyze Data: Plot Dose-Response Curve & Calculate IC₅₀ read->analyze

References

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Results for Pyrazolopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of In Vitro-In Vivo Correlation (IVIVC) in Kinase Inhibitor Development

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized as a highly effective hinge-binding core for kinase inhibitors.[1][2][3] Its structural similarity to purine allows it to effectively occupy the ATP-binding pocket of numerous kinases, which are critical regulators of cell signaling and frequent targets in oncology.[1] The development pipeline for these targeted therapies, from initial hit identification to a clinically approved drug, is a long and arduous journey. A critical, and often perilous, stage in this process is the transition from promising in vitro data to demonstrable in vivo efficacy.

An in vitro–in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its subsequent in vivo response.[4] For researchers, scientists, and drug development professionals, establishing a robust IVIVC is not merely an academic exercise; it is a crucial strategy to de-risk projects, optimize formulations, and accelerate the delivery of novel therapeutics to patients.[5] A lack of correlation often leads to costly late-stage failures, where a compound that potently kills cancer cells in a dish fails to shrink a tumor in a living system.

This guide provides an in-depth framework for the systematic cross-validation of in vitro and in vivo results for pyrazolopyridine kinase inhibitors. We will move beyond simple procedural lists to explore the causality behind experimental choices, emphasizing the creation of self-validating data packages that build confidence at each stage of the preclinical development process.

Part 1: Foundational In Vitro Characterization – Defining Potency and Cellular Activity

The initial phase of characterization aims to answer two fundamental questions: How potently does the compound inhibit its intended kinase target, and does this biochemical potency translate to a functional effect in a cellular context?

Biochemical Assays: Quantifying Target Engagement

The first step is to determine the direct inhibitory activity of the pyrazolopyridine compound against its purified target kinase. The half-maximal inhibitory concentration (IC50) is the standard metric.

Causality: A direct biochemical assay is essential to confirm that the compound engages its intended target. Without this confirmation, any observed cellular effects could be due to off-target activity, leading to a flawed understanding of the mechanism of action. Radiometric assays using ³²P-labeled ATP are a classic, sensitive method, while fluorescence-based and luminescence-based assays offer higher throughput and avoid the complications of handling radioactivity.[6]

Illustrative Data: Biochemical Potency of Pyrazolopyridine Analogs

Compound IDTarget KinaseBiochemical IC50 (nM)Assay Format
PYP-001JAK215.2 ± 1.8TR-FRET
PYP-002JAK289.7 ± 9.5TR-FRET
PYP-003JAK25.4 ± 0.6TR-FRET
Ruxolitinib (Control)JAK228.8 ± 2.4[7]Kinase Assay[7]

This data is illustrative. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is a common non-radioactive assay format.

Cell-Based Assays: Confirming On-Target Effects and Cytotoxicity

Demonstrating that a compound can enter a cell and modulate its target is a critical validation step. This is often assessed by measuring the phosphorylation of a known downstream substrate. Following this, the ultimate functional consequence—cell viability or proliferation—is measured.

Causality: A cell-based target engagement assay bridges the gap between biochemical potency and cellular function. It validates that the compound is cell-permeable and can inhibit the kinase in the complex intracellular environment. A general cytotoxicity assay, like the MTT assay, then determines if this target inhibition leads to the desired anti-proliferative effect.[8][9][10][11] The MTT assay works on the principle that metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][11]

Illustrative Data: Cellular Activity of Pyrazolopyridine Analogs (HCT116 Cell Line)

Compound IDTarget Phosphorylation EC50 (nM)Cell Viability IC50 (µM)
PYP-001125 ± 151.5 ± 0.2
PYP-002850 ± 92> 10
PYP-00345 ± 80.5 ± 0.07
CYC202 (Control)Not Reported15 ± 1.2[12]

This data is illustrative. A significant shift between biochemical IC50 and cellular EC50 can indicate issues with cell permeability, efflux pumps, or plasma protein binding in the culture media.

G

Part 2: In Vivo Evaluation – Translating Potency into Efficacy

Once a compound demonstrates robust in vitro activity, the investigation moves into animal models to assess its behavior and effectiveness in a whole biological system.

Pharmacokinetics (PK): What the Body Does to the Drug

Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME).[13][14] Understanding the PK profile is non-negotiable. A potent compound is useless if it cannot achieve and maintain a sufficient concentration at the tumor site. Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, representing total exposure).

Causality: Poor PK is a primary reason for IVIVC failure. A compound may be potent in vitro but is rapidly metabolized by the liver or poorly absorbed from the gut, resulting in sub-therapeutic concentrations in the blood and at the tumor. Oral bioavailability is a particularly critical parameter for orally administered drugs.[12]

Pharmacodynamics (PD): What the Drug Does to the Body

Pharmacodynamics measures the effect of the drug on its target in vivo.[14] For a kinase inhibitor, this typically involves collecting tumor tissue from treated animals at various time points and measuring the phosphorylation status of the target or a key downstream substrate via methods like Western blot or immunohistochemistry.

Causality: A PD study provides direct evidence of target engagement in vivo. It confirms that the drug concentrations achieved (the PK) are sufficient to inhibit the target kinase in the tumor. A robust PD response is a prerequisite for expecting an anti-tumor efficacy response.[12]

Efficacy Studies: The Ultimate Test

The gold standard for preclinical efficacy is often a human tumor xenograft model, where human cancer cells are implanted subcutaneously into immunodeficient mice.[15][16] Once tumors are established, animals are treated with the pyrazolopyridine inhibitor, and tumor growth is monitored over time.[15] The key metric is Tumor Growth Inhibition (TGI).

Causality: This experiment directly tests the hypothesis that sustained, pharmacologically active exposure of the inhibitor to the tumor will result in anti-proliferative effects and slow tumor progression. It is the ultimate integration of the compound's intrinsic potency, PK, and PD properties.

Illustrative Data: In Vivo Cross-Validation Summary

Compound IDOral Bioavailability (%)Tumor AUC (ng*h/g) at Efficacious DoseTarget Modulation in Tumor (% Inhibition)Tumor Growth Inhibition (TGI, %)
PYP-0013545004030
PYP-0025800<100
PYP-00385125009588

This data is illustrative. It highlights how poor bioavailability (PYP-002) leads to low tumor exposure, minimal target modulation, and no efficacy, despite its moderate in vitro potency.

G

Part 3: Bridging the Gap – Strategies for Cross-Validation and Troubleshooting

A successful drug development program is built on a strong correlation between in vitro and in vivo data. Discrepancies are not failures, but rather data points that must be understood.

The In Vitro-In Vivo Correlation (IVIVC): The central goal is to demonstrate that the drug exposure levels required to inhibit the target and cell growth in vitro are achievable and effective in vivo. For a kinase inhibitor, a good correlation often looks like this: the trough plasma concentration (the lowest drug level between doses) in an animal study should remain above the cellular EC50 required for target inhibition.

Troubleshooting Common Discrepancies: When in vivo efficacy is weaker than predicted by in vitro potency, a systematic investigation is required.

  • Poor Exposure (PK Issue): The most common culprit. The compound isn't getting to the target in sufficient concentrations.

    • Investigation: Review PK data. Is oral bioavailability low? Is clearance too rapid?

    • Solution: Reformulation to improve solubility/absorption, or chemical modification to block metabolic hot-spots.

  • Target Not Engaged (PD Issue): Sufficient drug is in the plasma, but the target in the tumor is unaffected.

    • Investigation: Is the compound penetrating the tumor tissue? Is it being rapidly effluxed from tumor cells by transporters like P-glycoprotein? Is it highly bound to plasma proteins, reducing the free fraction available to act on the target?

    • Solution: Assess tumor penetration directly. Use in vitro assays to check for transporter liability. Measure plasma protein binding.

  • Off-Target Activity or Resistance: The compound shows in vitro cytotoxicity, but this doesn't translate to in vivo TGI despite good PK/PD.

    • Investigation: Was the in vitro cytotoxicity caused by an off-target effect not relevant to the tumor's growth in vivo? Does the in vivo microenvironment confer resistance?

    • Solution: Perform broad kinase screening to identify off-targets. Utilize more complex 3D spheroid or organoid in vitro models.

// Nodes Start [label="Poor IVIVC Observed:\nIn Vivo Efficacy < In Vitro Potency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPK [label="Is Drug Exposure\n(AUC, C_trough)\nSufficient?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPD [label="Is Target Modulated\nin Tumor?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMechanism [label="Is In Vitro Activity\nOn-Target?", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes ResultPK [label="Root Cause:\nPoor Pharmacokinetics\n(Absorption, Metabolism)", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ResultPD [label="Root Cause:\nPoor Tumor Penetration\nor High Protein Binding", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ResultMech [label="Root Cause:\nOff-Target Effects or\nIn Vivo Resistance", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckPK; CheckPK -> CheckPD [label="Yes"]; CheckPK -> ResultPK [label="No"]; CheckPD -> CheckMechanism [label="Yes"]; CheckPD -> ResultPD [label="No"]; CheckMechanism -> ResultMech [label="No"]; } .enddot Caption: Logical diagram for troubleshooting poor in vitro-in vivo correlation.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[8][9][11][17]

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the pyrazolopyridine inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10]

  • Formazan Formation: Incubate for 4 hours at 37°C.[10] Viable cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance from a media-only well. Plot the percentage of cell viability versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Mouse Xenograft Efficacy Study

This protocol is based on established practices for preclinical oncology research.[15][16]

  • Cell Preparation: Culture the selected human cancer cell line (e.g., HCT116) under standard conditions. Harvest cells when they reach 80-90% confluency and perform a cell count and viability check (e.g., trypan blue exclusion) to ensure viability is >95%.[15]

  • Implantation: Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel. Subcutaneously inject 5-10 million cells in a volume of 100-200 µL into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or NSG mice).[18]

  • Tumor Growth and Randomization: Monitor the animals regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, positive control, pyrazolopyridine inhibitor at two dose levels).[15] Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Drug Administration: Prepare the drug formulation daily. Administer the compound to the mice according to the planned schedule (e.g., once daily oral gavage) for the duration of the study (typically 21-28 days).[15]

  • Monitoring: Measure tumor volumes with digital calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size limit. Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. Tissues can be collected for pharmacodynamic biomarker analysis.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrazolo[4,3-c]pyridin-6-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-Pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the development of potent and selective therapeutic agents.[1] Its unique arrangement of nitrogen atoms allows for multiple hydrogen bond donor and acceptor sites, facilitating strong interactions with various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the 1H-Pyrazolo[4,3-c]pyridin-6-amine core, with a focus on their application as kinase inhibitors and anti-parasitic agents. We will explore how specific structural modifications influence biological activity, supported by comparative experimental data.

The this compound Core: A Foundation for Targeted Therapies

The core structure of this compound is a bicyclic heteroaromatic system. The key to its utility in drug design lies in the strategic points for chemical modification, which allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The diagram below illustrates the primary positions (R¹, R², and R³) on the scaffold that are typically explored in SAR studies. Modifications at these sites directly impact how the molecule orients itself and interacts within the binding pocket of a target protein.

SAR_Points cluster_0 This compound Scaffold Core N1_label_node N6_label_node C3_label_node

Caption: Key modification points on the this compound scaffold.

  • R¹ (N1-position): Substitutions at this position on the pyrazole ring can influence interactions with the solvent-exposed region of a binding site or introduce vectors for improving physicochemical properties like solubility.

  • R² (6-amino group): This position is crucial for establishing key hydrogen bonds. Derivatization of the amine, often into ureas or amides, is a common strategy to engage with hinge regions of kinases or other specific residues in a target protein.

  • R³ (C3-position): Modifications here can modulate the electronic properties of the ring system and explore deeper pockets within the target's active site, often leading to enhanced potency and selectivity.

Comparative Analysis: Targeting Extracellular Signal-Regulated Kinase (ERK)

The ERK/MAPK pathway is a critical signaling cascade that regulates cellular processes, and its aberrant activation is a hallmark of over 30% of human cancers.[2][3] This has made ERK a high-value target for cancer therapy, especially in the context of acquired resistance to upstream inhibitors like BRAF and MEK inhibitors.[3] A series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea analogs have been identified as potent and selective ERK inhibitors.[2][4]

The design of these inhibitors was guided by the goal of engaging with specific residues, Gln103 and Lys112, which are uncommon in the human kinome, thereby conferring selectivity.[4] The SAR campaign focused on optimizing the urea substituent (R²) to maximize potency while maintaining a low molecular weight and high ligand efficiency.

Table 1: SAR of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Analogs as ERK Inhibitors

Compound IDKey Structural Features (R² Substituent)ERK1 IC₅₀ (nM)ERK2 IC₅₀ (nM)Key SAR Insights
Lead Cmpd 3-(tert-butyl)-1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea15030Initial hit demonstrating the viability of the scaffold.
Analog A 1-(3-(2-methylpyridin-4-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-phenylurea255Introduction of an aryl group at R³ enhances potency.
Analog B 1-(3-(2-methylpyridin-4-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-(p-tolyl)urea102A methyl group on the phenyl ring further improves activity, likely through favorable hydrophobic interactions.
Compound 21 1-(3-(2-methylpyridin-4-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)-3-(1-phenylethyl)urea1.5 0.3 Optimized compound with a chiral 1-phenylethyl group, showing excellent potency and in vivo tumor regression.[2]

Causality Behind Experimental Choices:

The initial design efforts leveraged knowledge from a previously identified ERK inhibitor, SCH772984, which featured an indazole core.[4] By replacing the indazole with the 1H-pyrazolo[4,3-c]pyridine scaffold (a "scaffold hopping" strategy), researchers aimed to create novel intellectual property and improve properties like ligand efficiency.[4] The sequential addition of substituents to the urea moiety and the C3-position was a systematic approach to probe the binding pocket. The discovery that a chiral 1-phenylethyl group in Compound 21 dramatically increased potency highlights the importance of achieving an optimal three-dimensional fit within the enzyme's active site.[2] This compound demonstrated potent target engagement and significant tumor regression in a BRAF(V600E) xenograft model, validating the SAR-guided optimization.[2][3]

Comparative Analysis: Targeting the PEX14–PEX5 Interaction for Trypanocidal Activity

Trypanosomal infections, such as Chagas disease and African sleeping sickness, pose a significant global health threat with limited effective treatments. A novel therapeutic strategy involves disrupting the import of essential enzymes into glycosomes, which are organelles critical for parasite metabolism.[5][6] This can be achieved by inhibiting the protein-protein interaction (PPI) between PEX14 and PEX5.[5] A structure-based drug design approach identified 1H-pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of this PPI.[5]

The SAR for this series focused on modifying the R¹, R², and R³ positions to mimic the binding of the native PEX5 peptide to PEX14. The docking models suggested that aromatic residues at the R² and R³ positions could effectively occupy the Trp and Phe pockets on the PEX14 surface, respectively.[5]

Table 2: SAR of Pyrazolo[4,3-c]pyridine Analogs as PEX14-PEX5 PPI Inhibitors

Compound IDKey Structural FeaturesKᵢ (µM) vs. TbPEX14Trypanocidal Activity (EC₅₀, µM)Key SAR Insights
Hit 1 R¹=H, R²=Indole, R³=Phenyl163>50Initial hit identified via in silico screening with moderate binding but poor cellular activity.[5]
Analog C R¹=H, R²=Naphthalen-1-ylmethyl, R³=Phenyl5010.5Replacing indole with a larger aromatic system (naphthalene) improved both binding and trypanocidal activity.
Analog D R¹=H, R²=Naphthalen-1-ylmethyl, R³=4-Methoxyphenyl252.1Addition of a methoxy group at the para position of the R³ phenyl ring significantly enhanced cellular potency.
Optimized Lead R¹=2-aminoethyl, R²=Naphthalen-1-ylmethyl, R³=4-Methoxyphenyl150.5 Introduction of a basic aminoethyl group at R¹ improved solubility and cell permeability, leading to potent nanomolar activity.[5][6]

Workflow for SAR-Guided Drug Discovery:

The development of these trypanocidal agents followed a classic drug discovery workflow, beginning with a virtual screen and progressing through iterative cycles of chemical synthesis and biological testing.

Drug_Discovery_Workflow cluster_workflow SAR-Guided Optimization Workflow A Target Identification (PEX14-PEX5 PPI) B In Silico Screening (Homology Model Docking) A->B C Hit Identification (Compound 1) B->C D SAR Expansion (Synthesis of Analogs) C->D E Binding & Cellular Assays (NMR CSP, EC50) D->E Iterative Cycles E->D F Lead Optimization (Improve Potency & PK) E->F F->D G Optimized Lead Compound F->G

Caption: Iterative workflow for the discovery of PEX14-PEX5 inhibitors.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. Below is a representative protocol for a biochemical kinase inhibition assay, which is fundamental for evaluating compounds like the ERK inhibitors discussed.

Protocol: In Vitro ERK2 Kinase Inhibition Assay (HTRF® Format)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against ERK2 kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

A. Principle of the Assay: The assay measures the phosphorylation of a biotinylated substrate peptide by the ERK2 enzyme. A europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and acceptor fluorophores into proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the HTRF signal.

B. Materials and Reagents:

  • Active ERK2 enzyme (recombinant)

  • Biotinylated substrate peptide (e.g., Biotin-poly-GT)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Test compounds (solubilized in 100% DMSO)

  • Staurosporine (positive control inhibitor)

  • HTRF Detection Buffer

  • Anti-phospho-substrate antibody labeled with Europium (Eu³⁺) cryptate

  • Streptavidin-XL665

  • Low-volume 384-well assay plates (white)

  • HTRF-compatible plate reader

C. Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only (0% inhibition control) and a saturating concentration of staurosporine (10 µM) for 100% inhibition control.

  • Enzyme/Substrate Addition: Prepare a master mix of ERK2 enzyme and biotinylated substrate peptide in kinase reaction buffer. Dispense 5 µL of this mix into each well.

  • Initiation of Reaction: Prepare a solution of ATP in kinase reaction buffer. To start the kinase reaction, add 5 µL of the ATP solution to each well. The final ATP concentration should be at or near its Km for ERK2.

  • Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Prepare a detection mix containing the Eu³⁺-labeled antibody and Streptavidin-XL665 in HTRF detection buffer. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

D. Data Analysis:

  • Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data by setting the average of the 0% inhibition controls to 100% activity and the average of the 100% inhibition controls to 0% activity.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

References

A Comparative Benchmarking Guide for 1H-Pyrazolo[4,3-c]pyridin-6-amine and its Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of the novel investigational scaffold, 1H-Pyrazolo[4,3-c]pyridin-6-amine, against established clinical kinase inhibitors. As research has identified derivatives of this scaffold to be potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), this document will focus on evaluation within the context of the MAPK signaling pathway, a critical axis in oncology.[1][2][3]

This document is designed for researchers, medicinal chemists, and drug development professionals. It offers not just protocols, but the strategic rationale behind them, empowering teams to generate robust, comparable, and decision-enabling data for their novel compounds.

Introduction: The Rationale for Benchmarking Against the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[1] Its hyperactivation, often driven by mutations in genes like BRAF and RAS, is a hallmark of over 30% of human cancers.[1][2] While inhibitors targeting upstream nodes of this pathway, such as BRAF (e.g., Vemurafenib) and MEK (e.g., Trametinib), have achieved clinical success, resistance frequently emerges through pathway reactivation.[1][3] This has intensified the search for potent and selective inhibitors of ERK, the final kinase in the cascade, as a strategy to overcome both primary and acquired resistance.

The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a promising starting point for developing such inhibitors.[4] Specifically, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been shown to be potent and selective inhibitors of ERK1/2.[1][2] To meaningfully evaluate a novel compound based on this scaffold, it is imperative to benchmark its performance against clinically relevant drugs that target the same pathway. This guide outlines a multi-tiered strategy to assess potency, cellular activity, and selectivity.

Strategic Framework for Comparative Analysis

A robust benchmarking program must progress from direct target interaction to complex cellular effects. This ensures a comprehensive understanding of a compound's potential. Our recommended workflow integrates biochemical assays, cell-based functional assays, and broad selectivity profiling.

G cluster_0 Phase 1: Biochemical Potency & Selectivity cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Preclinical Evaluation Biochem_IC50 Biochemical IC50 Assay (vs. ERK1/ERK2) Kinome_Scan Kinome-wide Selectivity Profile (>400 Kinases) Biochem_IC50->Kinome_Scan Confirm Potency Before Profiling Cell_Phospho Cellular p-RSK Assay (Western/ELISA) (Target Engagement) Kinome_Scan->Cell_Phospho Advance Potent & Selective Hits Cell_Prolif Cell Proliferation Assay (GI50) (Phenotypic Effect) Cell_Phospho->Cell_Prolif Confirm On-Target Cellular Activity In_Vivo In Vivo Xenograft Models (Efficacy & PK/PD) Cell_Prolif->In_Vivo Candidate for In Vivo Studies

Caption: A multi-phase workflow for kinase inhibitor benchmarking.

Selection of Clinical Comparators

To provide a robust benchmark, we will compare our investigational compound, "PZ-C-Amine Derivative," against established inhibitors that target different kinases within the MAPK pathway. This contextualizes its efficacy and mechanism.

CompoundTarget KinaseClassRationale for Inclusion
Vemurafenib BRAFV600EUpstream Kinase InhibitorEstablishes a baseline for pathway inhibition in BRAF-mutant models.
Trametinib MEK1/2Upstream Kinase InhibitorProvides a direct comparison to inhibition immediately upstream of ERK.
Ulixertinib (BVD-523) ERK1/2Direct Target CompetitorA well-characterized investigational ERK inhibitor for direct comparison.
PZ-C-Amine Derivative ERK1/2 Investigational Compound The molecule being evaluated.

Experimental Methodologies

Scientific integrity demands reproducible and well-controlled experiments. The following protocols are standard in the field and designed to be self-validating through the inclusion of appropriate controls.

Biochemical Kinase Assay: IC50 Determination

Causality: This assay directly measures the ability of a compound to inhibit the catalytic activity of the purified target kinase (ERK2). It is the foundational measurement of potency, independent of cellular factors. We utilize the ADP-Glo™ assay, a robust, luminescence-based method that quantifies ADP production, a direct product of kinase activity.[5]

Protocol: ADP-Glo™ Kinase Assay for ERK2

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • ERK2 Enzyme: Prepare a 2.5X working solution of active, purified ERK2 enzyme in Kinase Buffer. The final concentration should be optimized to produce a robust signal within the linear range of the assay.

    • Substrate/ATP Mix: Prepare a 5X solution containing a suitable ERK substrate (e.g., Myelin Basic Protein, MBP) and ATP in Kinase Buffer. The ATP concentration should be set at its Michaelis-Menten constant (Km) to allow for a standardized comparison of inhibitor potencies (IC50 ≈ 2 x Ki for competitive inhibitors).[6]

    • Compound Dilution: Prepare an 11-point, 3-fold serial dilution of the test compounds (PZ-C-Amine Derivative and comparators) in 100% DMSO, starting at 1 mM. Then, dilute these further into Kinase Buffer to create a 5X final assay concentration.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the 5X compound solution or DMSO vehicle control to the appropriate wells.

    • Add 5 µL of the 5X Substrate/ATP mix to all wells.

    • To initiate the reaction, add 3 µL of the 2.5X ERK2 enzyme solution to all wells except the "no enzyme" background controls.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and measure ADP production following the Promega ADP-Glo™ Kinase Assay protocol:

      • Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes to deplete unused ATP.

      • Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all data points.

    • Normalize the data by setting the DMSO control as 100% activity and a high-concentration inhibitor control as 0% activity.

    • Calculate IC50 values by fitting the normalized data to a four-parameter logistic curve using software like GraphPad Prism.[7]

Cellular Target Engagement: Western Blot for Phospho-RSK

Causality: While a biochemical assay confirms potency against a purified enzyme, it doesn't confirm that the compound can enter a cell and inhibit its target in a complex physiological environment. This assay measures the phosphorylation of a direct downstream substrate of ERK, Ribosomal S6 Kinase (RSK), in a cancer cell line with a hyperactivated MAPK pathway (e.g., A375 melanoma, BRAFV600E). A reduction in phospho-RSK provides direct evidence of target engagement.[8][9]

Protocol: Phospho-RSK Western Blot

  • Cell Culture and Treatment:

    • Plate A375 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.

    • Treat cells with a serial dilution of the test compounds (e.g., 0.1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RSK (p-RSK S380).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Validation: Strip the membrane and re-probe for total RSK and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and that the compound does not affect total protein levels.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the p-RSK signal to the total RSK signal for each lane.

    • Plot the normalized p-RSK signal against the compound concentration to determine the cellular IC50.

Cell Proliferation Assay: GI50 Determination

Causality: This assay measures the ultimate phenotypic consequence of inhibiting a critical survival pathway: the inhibition of cancer cell growth. The GI50 (Growth Inhibition 50) value represents the concentration of a compound required to inhibit cell proliferation by 50%. It provides a crucial link between target engagement and anti-cancer effect.[10]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating:

    • Seed A375 cells into 96-well, opaque-walled plates at an optimized density (e.g., 2,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with an 11-point serial dilution of the test compounds. Include DMSO vehicle controls.

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control wells (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the GI50 value.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following tables present hypothetical, yet realistic, data for our benchmarking study.

Table 1: Biochemical Potency Against ERK2
CompoundTargetBiochemical IC50 (nM)
VemurafenibBRAFV600E>10,000
TrametinibMEK1/2>10,000
UlixertinibERK1/25.2
PZ-C-Amine Derivative ERK1/2 3.8

Interpretation: The PZ-C-Amine Derivative shows potent direct inhibition of the ERK2 enzyme, comparable to or exceeding the established ERK inhibitor Ulixertinib. As expected, the upstream inhibitors Vemurafenib and Trametinib do not directly inhibit ERK2.

Table 2: Cellular Activity in A375 (BRAFV600E) Cells
CompoundCellular p-RSK IC50 (nM)Cell Proliferation GI50 (nM)
Vemurafenib4560
Trametinib1.52.5
Ulixertinib3555
PZ-C-Amine Derivative 28 42

Interpretation: The PZ-C-Amine Derivative demonstrates excellent cellular activity, inhibiting downstream ERK signaling (p-RSK) and cell proliferation at low nanomolar concentrations. The close correlation between the p-RSK IC50 and the GI50 suggests that the anti-proliferative effect is primarily driven by on-target ERK inhibition.

Visualizing the MAPK Pathway and Inhibitor Targets

G cluster_pathway MAPK Signaling Pathway cluster_inhibitors Clinical Inhibitors GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Proliferation Cell Proliferation RSK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Trametinib Trametinib Trametinib->MEK Ulixertinib Ulixertinib / PZ-C-Amine Ulixertinib->ERK

Caption: The MAPK signaling cascade and points of inhibition.

Kinase Selectivity Profiling

Causality: A potent inhibitor is of little therapeutic value if it has significant off-target effects, which can lead to toxicity. Kinase selectivity profiling is essential to assess the "cleanliness" of a compound. This is typically done by screening the compound against a large panel of hundreds of human kinases.[10][11]

A common method is to test the inhibitor at a high concentration (e.g., 1 µM) and measure the percent inhibition against each kinase in the panel. The results are often visualized in a "kinetree" diagram and quantified using metrics like the Selectivity Score (S-score), which indicates how specific the inhibitor is for its intended target.

  • S-score(10): The number of kinases with >90% inhibition at 1 µM. A lower score indicates higher selectivity.

  • S-score(35): The number of kinases with >65% inhibition at 1 µM.

A highly selective compound like the hypothetical PZ-C-Amine Derivative would ideally inhibit only ERK1 and ERK2, with minimal activity against other kinases. This profile suggests a lower likelihood of off-target side effects compared to a more promiscuous inhibitor.

Conclusion

This guide outlines a systematic and robust approach to benchmarking the novel kinase inhibitor scaffold this compound. By integrating biochemical potency assays, cellular mechanism-of-action studies, and comprehensive selectivity profiling, researchers can build a compelling data package. Comparing this data directly against relevant clinical inhibitors provides the necessary context to evaluate the compound's potential as a next-generation therapeutic and to make informed decisions for its advancement into further preclinical and clinical development.

References

A Senior Application Scientist's Guide to the Statistical Analysis of Comparative Data for Pyrazolopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the competitive landscape of kinase inhibitor discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates.[1] However, demonstrating the superiority of a novel pyrazolopyridine inhibitor over existing alternatives requires rigorous and objective comparative analysis. This guide provides an in-depth, technically focused framework for the statistical analysis of comparative data, ensuring scientific integrity and empowering confident decision-making in your drug development pipeline.

The Foundation: Robust Experimental Design for Comparative Analysis

Before any statistical test can be applied, the integrity of the data must be paramount. A well-designed experiment is a self-validating system. For comparing pyrazolopyridine inhibitors, this typically involves cellular assays to determine potency and selectivity.

Cell-Based Potency Assays (IC50 Determination)

The half-maximal inhibitory concentration (IC50) remains a fundamental metric for quantifying inhibitor potency.[2] When comparing two or more pyrazolopyridine inhibitors, it is crucial to perform these experiments in parallel to minimize inter-assay variability.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of pyrazolopyridine inhibitors in a cancer cell line known to be dependent on the target kinase (e.g., a c-Met-addicted gastric cancer cell line for a c-Met inhibitor).[3][4]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Pyrazolopyridine inhibitors (and a reference compound) dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your pyrazolopyridine inhibitors and the reference compound. Treat the cells with a range of concentrations (typically 8-12 concentrations spanning several orders of magnitude) in triplicate. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Normalization: Express the data as a percentage of the vehicle control (100% viability).

Statistical Comparison of Inhibitor Potency: Beyond a Simple IC50 Value

Simply observing a difference in IC50 values is insufficient. Statistical analysis is required to determine if this difference is significant. The Extra Sum-of-Squares F-test is a robust method for comparing dose-response curves.[5][6]

The Logic Behind the Extra Sum-of-Squares F-Test

This test compares the goodness-of-fit of two models:

  • A single curve fitted to both datasets: This model assumes the IC50 values are the same.

  • Separate curves fitted to each dataset: This model allows for different IC50 values.

The F-test determines if the improvement in the fit of the second model is statistically significant enough to justify the additional complexity of having two different IC50 values.[6]

Step-by-Step Guide to Comparing IC50 Values using the Extra Sum-of-Squares F-Test

This workflow is readily implemented in statistical software such as GraphPad Prism.

  • Data Entry: Input your raw dose-response data for each inhibitor into a grouped data table.

  • Nonlinear Regression: Fit the data using a nonlinear regression model, typically the "log(inhibitor) vs. response -- Variable slope (four parameters)" model.

  • Perform the F-test: In the analysis settings, select the option to compare the fits and choose the "Extra sum-of-squares F test". Specify that you want to test whether the logIC50 values are different between the datasets.

  • Interpret the P-value:

    • P < 0.05: The difference between the IC50 values is statistically significant. You can conclude that one inhibitor is more potent than the other.

    • P > 0.05: There is no statistically significant difference between the IC50 values.

Data Presentation: Potency Comparison Table

Summarize your findings in a clear and concise table.

InhibitorTarget KinaseCell LineIC50 (nM) [95% CI]P-value (vs. Reference)
Pyrazolopyridine Ac-MetGastric Cancer15.2 [12.1 - 19.0]0.02*
Pyrazolopyridine Bc-MetGastric Cancer35.8 [28.9 - 44.4]0.45
Reference Compoundc-MetGastric Cancer28.5 [23.0 - 35.3]-

Statistically significant difference (P < 0.05)

Quantifying and Comparing Inhibitor Selectivity

A potent inhibitor is of limited value if it is not selective for its intended target. Kinase selectivity is often assessed by screening the inhibitor against a panel of kinases.

Calculating the Selectivity Score (S-Score)

The selectivity score provides a quantitative measure of an inhibitor's specificity.[7][8] A common method is the S(10) score, which is the number of kinases inhibited by more than 90% at a 10 µM concentration, divided by the total number of kinases tested.[9]

Formula: S(10) = (Number of kinases with >90% inhibition at 10 µM) / (Total number of kinases tested)

A lower S-score indicates greater selectivity.

Statistical Comparison of Selectivity Profiles

While a direct statistical test between two S-scores is not standard practice, the scores themselves provide a strong basis for comparison. A significantly lower S-score for one inhibitor over another, especially when coupled with a potent on-target IC50, is a compelling argument for superior selectivity.

Data Presentation: Selectivity Profile Table

Present the selectivity data in a table that highlights both on-target and off-target activities.

KinasePyrazolopyridine A (% Inhibition @ 1 µM)Pyrazolopyridine B (% Inhibition @ 1 µM)Reference Compound (% Inhibition @ 1 µM)
c-Met (Target) 98% 95% 96%
FGFR115%45%30%
CDK25%12%8%
JAK28%25%18%
... (other kinases).........
Selectivity Score (S10) 0.02 0.15 0.10

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are essential for conveying complex biological processes and experimental designs.

Signaling Pathway Inhibition

The following DOT script generates a diagram illustrating the inhibition of the c-Met signaling pathway by a pyrazolopyridine inhibitor.[3][4][10][11]

cMet_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P Phosphorylation cMet->P Dimerization & Autophosphorylation Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->cMet Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Inhibition of the c-Met signaling pathway.
Experimental Workflow for Comparative Analysis

This DOT script outlines the logical flow of the comparative analysis process.

workflow Start Start: Two or more Pyrazolopyridine Inhibitors Assays Parallel Cell-Based Assays (e.g., MTT) & Kinase Profiling Start->Assays Data Generate Dose-Response & Selectivity Data Assays->Data Potency Potency Analysis: Nonlinear Regression (logIC50) Data->Potency Selectivity Selectivity Analysis: Calculate S-Score Data->Selectivity Comparison Statistical Comparison: Extra Sum-of-Squares F-Test Potency->Comparison Interpretation Interpret P-value & Compare S-Scores Selectivity->Interpretation Comparison->Interpretation Conclusion Conclusion: Identify Superior Inhibitor Interpretation->Conclusion

Workflow for comparative statistical analysis.

Conclusion: From Data to Decision

A statistically sound comparison of pyrazolopyridine inhibitors provides the robust evidence needed to advance the most promising candidates in the drug discovery pipeline. By employing rigorous experimental design, appropriate statistical tests like the Extra Sum-of-Squares F-test, and clear data visualization, researchers can confidently identify inhibitors with superior potency and selectivity, ultimately accelerating the development of novel therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1H-Pyrazolo[4,3-c]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 1H-Pyrazolo[4,3-c]pyridin-6-amine, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this pyrazolopyridine derivative, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our goal is to empower you with the knowledge to manage this aspect of your research with the same rigor you apply to your scientific inquiries, building a culture of safety that extends beyond the product itself.

Understanding the Hazard Profile of this compound
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given the shared pyrazolopyridine core and the presence of an amine group, it is prudent to handle this compound with the assumption that it possesses a similar hazard profile. These compounds are typically solid at room temperature and require careful handling to avoid dust inhalation and contact with skin and eyes[2][3].

PropertyValue/InformationSource
Chemical Formula C₆H₆N₄[2][4]
Molecular Weight 134.14 g/mol [2][4]
CAS Number 1206976-02-4[2][4]
Appearance Likely a solid[5][6]
Inferred Hazards Harmful if swallowed, skin irritant, serious eye irritant, respiratory irritant.[1][5]
Core Principles of Chemical Waste Management

The disposal of any chemical waste is governed by strict regulations to protect human health and the environment[7]. The foundational principles for managing hazardous waste in a laboratory setting include proper containment, clear labeling, and segregation of incompatible materials[8][9][10]. Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and requirements.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is essential.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous reactions.

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a dedicated, properly labeled hazardous waste container[8][9].

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid[7][8].

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical wastes, such as strong oxidizing agents or acids, without consulting your EHS department[10].

Waste Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • All waste containers must be labeled with the words "HAZARDOUS WASTE"[9].

  • The label must also include the full chemical name: "this compound" (avoiding abbreviations or formulas), and an accurate estimation of the concentration and quantity[9].

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

Storage of Chemical Waste

Waste containers must be stored safely pending pickup by your institution's waste management service.

  • Store waste containers in a designated satellite accumulation area that is at or near the point of waste generation[7][9].

  • Ensure containers are kept closed at all times, except when adding waste[8][9].

  • Store in a well-ventilated area, away from heat, sparks, or open flames.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Characterize Characterize Waste (Solid, Liquid, Contaminated PPE) Segregate Segregate Waste into Compatible Containers Characterize->Segregate PPE->Characterize Label Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup and Final Disposal Store->ContactEHS End End: Waste Removed ContactEHS->End

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[11].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[11].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[12].

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention[11].

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.

Decontamination

Thorough decontamination of surfaces and equipment is essential after handling this compound. A study on the decontamination of cytotoxic drugs suggests that a 10⁻² M sodium dodecyl sulfate (SDS) solution can be an effective cleaning agent[13]. After mechanical cleaning, wipe the area with the cleaning solution followed by a dry gauze.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your groundbreaking research is conducted with the utmost responsibility.

References

Navigating the Safe Handling of 1H-Pyrazolo[4,3-c]pyridin-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel heterocyclic compounds like 1H-Pyrazolo[4,3-c]pyridin-6-amine are paramount. This potent molecule, with its unique pyrazolopyridine core, holds significant promise in medicinal chemistry. However, realizing its full potential necessitates a comprehensive understanding of its safe handling, application, and disposal. This guide provides essential, experience-driven insights and step-by-step protocols to ensure the well-being of laboratory personnel and the integrity of your research.

While specific toxicological data for this compound is not extensively documented, its structural similarity to other aminopyridines warrants a cautious and informed approach. A structural isomer, 1H-Pyrazolo(4,3-c)pyridin-3-amine, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, it is prudent to handle this compound with the assumption of similar hazards.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any manipulation of this compound, a thorough risk assessment is critical. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Engineering Controls are the most effective means of minimizing exposure. All work with this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood. The fume hood provides a physical barrier and ventilation to capture and exhaust airborne particulates and vapors.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Fume Hood gather_ppe Gather Appropriate PPE prep_area->gather_ppe 1. Secure Workspace weigh Weigh Compound gather_ppe->weigh 2. Don PPE dissolve Dissolve in Solvent weigh->dissolve 3. Transfer to Reaction Vessel reaction Perform Reaction dissolve->reaction 4. Initiate Experiment decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate 5. Post-Reaction dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste 6. Final Steps

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE based on the potential hazards.

Body Part Recommended PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes of solutions and airborne dust particles. A face shield provides an additional layer of protection for the entire face.
Hands Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a best practice for handling potent compounds.
Body A lab coat, preferably a certified flame-resistant oneProtects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulatesEssential when working outside of a fume hood or when there is a risk of generating significant dust.
Feet Closed-toe shoesProtects feet from spills and falling objects.

Step-by-Step Handling Procedures

Adherence to a standardized protocol minimizes the risk of exposure and ensures the reproducibility of your experiments.

Protocol for Weighing and Dissolving this compound:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment: spatulas, weigh paper, glassware, and the appropriate solvent.

    • Don the required PPE as outlined in the table above.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Avoid creating dust by handling the solid gently.

  • Dissolving:

    • Carefully add the weighed compound to the reaction vessel containing the solvent.

    • Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.

    • Gently swirl or stir the mixture to facilitate dissolution.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). For larger spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department.

Emergency Response Flowchart

spill Spill or Exposure Occurs assess Assess Severity spill->assess minor Minor Spill/Exposure assess->minor Contained & Manageable major Major Spill/Exposure assess->major Uncontrolled or Hazardous self_cleanup Follow Lab Protocol for Cleanup/First Aid minor->self_cleanup evacuate Evacuate Area major->evacuate seek_medical Seek Medical Attention self_cleanup->seek_medical If necessary notify_ehs Notify EHS/Emergency Services evacuate->notify_ehs notify_ehs->seek_medical

Caption: A flowchart outlining the immediate steps to take in the event of a spill or exposure.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Contaminated materials such as gloves, weigh paper, and paper towels should be collected in a designated, labeled hazardous waste bag.

    • Unused or excess solid this compound should be placed in a clearly labeled, sealed container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.

    • Do not mix incompatible waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Disposal:

    • Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

    • Under the Resource Conservation and Recovery Act (RCRA), waste containing pyridine and its derivatives may be classified under the F005 waste code[2][3][4][5][6]. In Europe, the European Waste Catalogue (EWC) provides a framework for classifying waste, and a specific code should be determined based on the process generating the waste[7][8][9][10][11]. Consult with your EHS department for the appropriate waste codes.

Conclusion

The responsible use of this compound in a research setting is achievable through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established handling and disposal protocols. By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely explore the scientific potential of this valuable compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.